Product packaging for (S)-3-phenylmorpholine(Cat. No.:CAS No. 914299-79-9)

(S)-3-phenylmorpholine

Cat. No.: B1370389
CAS No.: 914299-79-9
M. Wt: 163.22 g/mol
InChI Key: MHZXKVPCJBPNKI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Phenylmorpholine (CAS 914299-79-9) is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical research. The morpholine ring is a ubiquitous pharmacophore in drug design, known for its ability to improve the aqueous solubility of lipophilic compounds and its presence in over 100 known drugs . This (S)-enantiomer offers researchers a specific stereochemical tool for the development of targeted bioactive molecules. Morpholine derivatives, including phenylmorpholines, are frequently explored as key structural components in psychopharmacology . The 3-phenylmorpholine scaffold serves as a core structure in various neuropharmacological agents and is a subject of study in the synthesis of new psychoactive substances (NPS) for forensic and toxicological research . The specific stereochemistry of this compound makes it particularly valuable for investigating structure-activity relationships (SAR), especially in the design of ligands that interact with monoamine transporters in the central nervous system . This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis, strictly within a professional scientific setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations. Storage Recommendations: Store in a cool, dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1370389 (S)-3-phenylmorpholine CAS No. 914299-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628683
Record name (3S)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914299-79-9
Record name (3S)-3-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914299-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathways for Enantiopure (S)-3-Phenylmorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3-Phenylmorpholine in Medicinal Chemistry

This compound is a privileged chiral scaffold that forms the core of numerous biologically active compounds. Its rigid, chair-like conformation and the stereospecific orientation of the phenyl group at the C3 position are crucial for its interaction with various biological targets. This enantiomer, in particular, has garnered significant attention in the fields of drug discovery and development, serving as a key building block for compounds targeting the central nervous system. The precise stereochemistry of this compound is often critical for therapeutic efficacy and selectivity, making its enantioselective synthesis a topic of paramount importance for researchers and pharmaceutical scientists. This guide provides a comprehensive overview of the principal strategies for accessing this valuable molecule in its enantiopure form, with a focus on practical, field-proven methodologies.

Strategic Approaches to Enantiopure this compound

The synthesis of enantiopure this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Chiral Resolution of Racemic 3-Phenylmorpholine: This classical approach involves the separation of a racemic mixture of 3-phenylmorpholine into its constituent enantiomers.

  • Asymmetric Synthesis: This strategy aims to create the desired stereocenter during the synthesis, thereby avoiding the need for resolution. This can be achieved through various methods, including the use of chiral starting materials (chiral pool synthesis), the application of chiral auxiliaries, or through catalytic asymmetric reactions.

  • Biocatalysis: Leveraging the inherent stereoselectivity of enzymes, this modern approach offers a green and highly efficient route to enantiopure compounds.

The following sections will delve into the technical details of each of these strategies, providing actionable insights and experimental protocols for their successful implementation.

Part 1: Chiral Resolution - The Classical Approach

Chiral resolution remains a widely practiced and effective method for obtaining enantiopure compounds on both laboratory and industrial scales. The underlying principle involves the conversion of the racemic amine into a pair of diastereomeric salts by reaction with a chiral resolving agent. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer is liberated from its salt.

Causality Behind Experimental Choices in Chiral Resolution

The success of a chiral resolution hinges on the selection of an appropriate resolving agent and crystallization solvent. The ideal resolving agent should form well-defined, crystalline salts with the racemic amine, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a chosen solvent system. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), are frequently employed for the resolution of amines due to their availability in both enantiomeric forms and their propensity to form crystalline salts.[1][2] The choice of solvent is equally critical, as it directly influences the solubility of the diastereomeric salts and, consequently, the efficiency of the separation.

Experimental Protocol: Resolution of (±)-3-Phenylmorpholine using O,O'-Dibenzoyl-L-tartaric Acid

This protocol describes a typical procedure for the chiral resolution of racemic 3-phenylmorpholine using O,O'-dibenzoyl-L-tartaric acid.

Materials:

  • Racemic 3-phenylmorpholine

  • O,O'-Dibenzoyl-L-tartaric acid monohydrate

  • Ethyl acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-phenylmorpholine (1 equivalent) in ethyl acetate at room temperature.

    • In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid monohydrate (1 equivalent) in ethyl acetate.

    • Slowly add the resolving agent solution to the 3-phenylmorpholine solution with stirring.

    • Continue stirring at room temperature for a specified period to allow for the precipitation of the less soluble diastereomeric salt. The crystallization time can be optimized to improve the enantiomeric excess of the precipitate.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethyl acetate.

    • The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Liberation of this compound:

    • Suspend the collected diastereomeric salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously until all the solid has dissolved and the two phases are clear.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the final product should be determined using a suitable chiral analytical technique, such as chiral HPLC or GC.

Parameter Typical Value Reference
Resolving AgentO,O'-Dibenzoyl-L-tartaric acid[1][2]
SolventEthyl Acetate[1]
Stoichiometry1:1 (amine:resolving agent)[1]
Expected ee>90% (after optimization)[1]
RecoveryVariable, dependent on crystallization efficiency

Part 2: Asymmetric Synthesis - Building Chirality from the Ground Up

Asymmetric synthesis offers a more elegant and often more efficient approach to enantiopure compounds by creating the desired stereocenter in a controlled manner.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. For the synthesis of this compound, (S)-phenylglycinol is an ideal precursor as it already contains the required stereocenter and the phenyl group at the correct position.

The synthesis of this compound from (S)-phenylglycinol typically involves two key transformations: N-alkylation with a two-carbon electrophile followed by intramolecular cyclization. The choice of the N-alkylating agent and the conditions for the cyclization are critical to ensure the retention of stereochemical integrity and to achieve a high overall yield. A common approach involves the use of a reagent like 2-bromoethanol or ethylene oxide for the N-alkylation, followed by a base-mediated or acid-catalyzed cyclization to form the morpholine ring.

Materials:

  • (S)-Phenylglycinol

  • 2-Bromoethanol

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • N-Alkylation:

    • To a solution of (S)-phenylglycinol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

    • Slowly add 2-bromoethanol (1.1 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-phenylglycinol.

  • Intramolecular Cyclization (Dehydration):

    • Carefully add the crude N-(2-hydroxyethyl)-(S)-phenylglycinol to concentrated sulfuric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution to a pH of >10.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by distillation or chromatography.

Parameter Typical Value
Starting Material(S)-Phenylglycinol
Key ReactionsN-alkylation, Intramolecular Cyclization
Expected ee>99% (retention of stereochemistry)
Overall YieldModerate to good
Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to enantiopure compounds. In the context of this compound, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a dehydromorpholine, is a powerful strategy.[3][4]

The success of an asymmetric hydrogenation is critically dependent on the choice of the chiral catalyst, which is typically a transition metal complex with a chiral ligand. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate, leading to the preferential formation of one enantiomer. Ruthenium and rhodium complexes with chiral phosphine ligands are commonly used for the asymmetric hydrogenation of C=N and C=C bonds.[3] The reaction conditions, including solvent, temperature, and hydrogen pressure, must be carefully optimized to achieve high enantioselectivity and conversion.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Product Isolation Dehydromorpholine Dehydromorpholine ReactionVessel Reaction Vessel Dehydromorpholine->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup ChiralCatalyst Chiral Ru/Rh Catalyst (e.g., with Ts-DPEN ligand) ChiralCatalyst->ReactionVessel H_Source Hydrogen Source (e.g., Formic Acid/Triethylamine) H_Source->ReactionVessel Purification Chromatography or Distillation Workup->Purification Product This compound Purification->Product

  • Substrate Synthesis: The synthesis of the prochiral dehydromorpholine precursor is the first step. This can often be achieved from readily available starting materials.

  • Catalyst Selection: A screening of different chiral ligands and metal precursors is often necessary to identify the optimal catalyst for a specific substrate.

  • Reaction Optimization: Parameters such as solvent, temperature, reaction time, and the nature of the hydrogen source (for transfer hydrogenation) need to be carefully optimized to maximize both yield and enantioselectivity.

Parameter Typical Value/Condition Reference
CatalystRhodium or Ruthenium complex with chiral bisphosphine ligand[3][4]
SubstrateN-protected 3-phenyl-dehydromorpholine
HydrogenationHigh pressure H2 gas or transfer hydrogenation (e.g., HCOOH/NEt3)[5]
Enantiomeric ExcessUp to 99% ee has been reported for similar systems[3]
YieldGood to excellent[3]

Part 3: Biocatalysis - The Green and Selective Alternative

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally friendly conditions. For the synthesis of chiral amines like this compound, imine reductases (IREDs) have shown exceptional promise.[6][7][8]

The Rationale for Using Imine Reductases (IREDs)

IREDs are a class of enzymes that catalyze the asymmetric reduction of imines to amines, using a nicotinamide cofactor (NAD(P)H) as the reducing agent. Their high stereoselectivity makes them ideal for the synthesis of enantiopure amines. The synthesis of this compound via an IRED-catalyzed reaction would typically involve the in situ formation of a cyclic imine intermediate, which is then asymmetrically reduced by the enzyme.

Conceptual Biocatalytic Pathway

G cluster_0 Substrate Preparation cluster_1 Biocatalytic Reduction cluster_2 Product Recovery KetoAmine 1-Phenyl-2-(2-hydroxyethylamino)ethan-1-one Bioreactor Bioreactor (Aqueous Buffer, pH optimized) KetoAmine->Bioreactor spontaneous cyclization to imine Extraction Solvent Extraction Bioreactor->Extraction IRED Imine Reductase (IRED) (S)-selective IRED->Bioreactor Cofactor Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor->Bioreactor Purification Purification Extraction->Purification Product This compound Purification->Product

Experimental Protocol Outline: IRED-Catalyzed Synthesis of this compound

This protocol is based on established procedures for IRED-catalyzed reductive aminations.

Materials:

  • 1-Phenyl-2-(2-hydroxyethylamino)ethan-1-one (or a suitable precursor that forms the cyclic imine in situ)

  • (S)-selective Imine Reductase (IRED)

  • NADP+ or NAD+

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Phosphate buffer (pH optimized for the specific IRED)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of the substrate in a suitable buffer.

    • Add the IRED, NAD(P)+, glucose dehydrogenase, and glucose.

    • The reaction is typically run at or near room temperature with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up and Isolation:

    • Once the reaction is complete, the enzyme can be removed by centrifugation or filtration.

    • The aqueous reaction mixture is then extracted with an organic solvent.

    • The combined organic layers are dried and concentrated to yield the crude product.

    • Purification can be achieved by chromatography or distillation.

Parameter Typical Value/Condition Reference
Biocatalyst(S)-selective Imine Reductase (IRED)[6][7]
SubstrateProchiral cyclic imine or precursor
Cofactor SystemNAD(P)H with enzymatic regeneration (e.g., GDH/glucose)[6]
Reaction MediumAqueous buffer[6]
Temperature25-40 °C
pH6.0-8.0 (enzyme dependent)
Enantiomeric Excess>99% ee is achievable[8]
YieldHigh

Conclusion: Selecting the Optimal Synthesis Pathway

The choice of the most suitable synthetic strategy for obtaining enantiopure this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and catalysts, cost considerations, and the desired level of enantiopurity.

  • Chiral resolution is a robust and well-established method, particularly suitable for larger-scale production where the cost of the resolving agent can be justified.

  • Asymmetric synthesis from the chiral pool , specifically from (S)-phenylglycinol, offers a direct and stereospecific route, making it an excellent choice for laboratory-scale synthesis.

  • Catalytic asymmetric synthesis , while requiring more development in terms of catalyst screening and optimization, provides a highly efficient and atom-economical approach that is attractive for both academic and industrial settings.

  • Biocatalysis using imine reductases represents the state-of-the-art in green and highly selective synthesis. Its mild reaction conditions and exceptional enantioselectivity make it a compelling option, especially as the availability of commercial IREDs continues to grow.

By understanding the principles and practical considerations of each of these pathways, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize enantiopure this compound for their specific needs.

References

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of (S)-3-Phenylmorpholine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Direct, peer-reviewed pharmacological data on (S)-3-phenylmorpholine is not extensively available in the public domain. This compound is a known chemical intermediate for the synthesis of various bioactive molecules, including analgesics and anti-inflammatory drugs.[1] However, its specific profile as a centrally-acting agent has not been fully characterized.

This guide will, therefore, leverage a structure-activity relationship (SAR) approach to build a robust, evidence-based hypothesis of its mechanism of action. We will deconstruct the pharmacology of its closest, well-studied structural analogs—namely phenmetrazine (3-methyl-2-phenylmorpholine) and other substituted phenylmorpholines—to predict the biological activity of this compound. Furthermore, this document provides detailed, field-proven experimental protocols required to definitively elucidate its CNS mechanism, in line with the practices of drug discovery and development professionals.

The Phenylmorpholine Scaffold: A Privileged Structure for CNS Activity

The phenylmorpholine chemical class has a significant history in CNS pharmacology. The morpholine ring is a valuable heterocycle in medicinal chemistry, often used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2] Its inclusion can improve aqueous solubility and enhance permeability across the blood-brain barrier (BBB), crucial characteristics for any centrally-acting therapeutic.[2]

Substituted phenylmorpholines are most commonly recognized for their interaction with monoamine transporters, acting as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The prototypical example, phenmetrazine, was formerly used as an anorectic and is a potent norepinephrine-dopamine releasing agent (NDRA).[5] This foundational activity informs the hypothesized mechanism for this compound.

Hypothesized Mechanism of Action: Monoamine Transporter Modulation

Based on its structural similarity to known psychostimulants, the primary molecular targets for this compound within the CNS are presumed to be the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[6]

Compounds interacting with these transporters typically fall into two categories:

  • Reuptake Inhibitors (Blockers): These agents bind to the transporter protein, blocking the reuptake of the endogenous neurotransmitter and thus increasing its synaptic concentration and dwell time. Cocaine is a classic example of a non-selective monoamine reuptake inhibitor.[7]

  • Substrates (Releasers): These agents are transported into the presynaptic neuron by the transporter. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-vesicular efflux of neurotransmitters into the synapse. Amphetamine is a canonical monoamine releaser.[5]

Given that the majority of psychoactive phenylmorpholine analogs, such as phenmetrazine and 3-fluorophenmetrazine (3-FPM), act as substrate-type releasers, it is highly probable that This compound functions as a monoamine releasing agent. [5][8] Its specific potency and selectivity towards DAT, NET, and SERT would be determined by its precise stereochemistry and the positioning of the phenyl group at the 3-position of the morpholine ring.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized mechanism of this compound as a dopamine releasing agent."

Elucidating the Definitive Mechanism: A Protocol-Driven Approach

To move from hypothesis to fact, a series of standard, validated assays are required. The following protocols outline the necessary steps to fully characterize the CNS mechanism of action of this compound.

Protocol 1: In Vitro Monoamine Transporter Binding Affinity

Objective: To determine the affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).

Methodology: Radioligand Displacement Assay

  • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligand Selection:

    • For hDAT: [¹²⁵I]RTI-55 or [³H]WIN 35,428.

    • For hNET: [³H]Nisoxetine.

    • For hSERT: [³H]Citalopram.

  • Assay Procedure:

    • Incubate a fixed concentration of the appropriate radioligand with the prepared cell membranes in the presence of increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Allow the reaction to reach equilibrium at a specified temperature (e.g., room temperature for 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using liquid scintillation or gamma counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: A table of Ki values, which quantify the binding affinity for each transporter. Lower Ki values indicate higher affinity. This experiment establishes which transporters the compound binds to and with what avidity.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption: "Workflow for In Vitro Radioligand Binding Assay."

Protocol 2: In Vitro Monoamine Transporter Functional Activity

Objective: To determine whether this compound acts as a reuptake inhibitor or a substrate-type releaser at each transporter and to quantify its potency (IC₅₀ or EC₅₀).

Methodology: Synaptosome Uptake and Release Assays

  • Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from fresh rat brain tissue, specifically from regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with increasing concentrations of this compound.

    • Add a radiolabeled substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing.

    • Quantify the radioactivity accumulated in the synaptosomes.

    • Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

  • Release Assay:

    • Pre-load synaptosomes with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT/NET or [³H]5-HT for SERT).

    • After washing away excess substrate, expose the loaded synaptosomes to increasing concentrations of this compound.

    • Measure the amount of radioactivity released from the synaptosomes into the supernatant over time.

    • Calculate the EC₅₀ value for neurotransmitter release.

Expected Outcome: A definitive classification of the compound's function.

  • Potent IC₅₀, Weak/No EC₅₀: The compound is a reuptake inhibitor.

  • Potent EC₅₀: The compound is a releasing agent.

  • Potent IC₅₀ and EC₅₀: The compound has mixed activity, which is common for many substrates.

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)Primary MechanismReference
Phenmetrazine70 - 13129 - 50>7,765NDRA[5]
3-Fluorophenmetrazine~50~30~1900NDRA[8]
This compound HypothesizedHypothesizedHypothesizedTo Be Determined
Table 1: Comparative in vitro functional potencies of phenmetrazine analogs at monoamine transporters. Data for this compound would be generated via the protocols described.
Protocol 3: In Vivo Neurochemical Effects

Objective: To measure the real-time effect of this compound on extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain of a living animal.

Methodology: In Vivo Microdialysis

  • Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into a specific brain region of an anesthetized rat or mouse (e.g., the nucleus accumbens, a key area in the reward pathway). Allow the animal to recover for several days.

  • Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (systemically, e.g., via intraperitoneal injection) or a vehicle control.

    • Continue collecting dialysate samples for several hours post-administration.

  • Analysis:

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from the baseline neurotransmitter levels.

Expected Outcome: A time-course graph showing the magnitude and duration of the increase in synaptic monoamine levels, providing definitive proof of CNS activity and confirming the in vitro findings in a physiological context.[9][10]

Conclusion: A Roadmap for Characterization

While the precise pharmacological profile of this compound remains to be publicly documented, its chemical structure strongly places it within the class of monoamine transporter ligands. Based on extensive data from close analogs, it is hypothesized to function as a norepinephrine and dopamine releasing agent. This profile suggests potential psychostimulant effects.

The true scientific value lies not in speculation, but in empirical validation. The experimental protocols detailed in this guide—from in vitro binding and function to in vivo neurochemistry—provide a comprehensive and rigorous framework for any research, drug development, or scientific professional to definitively elucidate the mechanism of action of this compound in the central nervous system. This systematic approach ensures that the resulting data is robust, reproducible, and sufficient to fully understand the compound's interaction with its biological targets.

References

An In-depth Technical Guide to the Pharmacological Profile of (S)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Phenylmorpholine is a chiral molecule belonging to the phenylmorpholine class of compounds. This class is of significant interest to the fields of neuropharmacology and medicinal chemistry due to the psychostimulant and anorectic properties exhibited by many of its members. The parent compound of this family, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an appetite suppressant under the trade name Preludin and is known to act as a releasing agent of norepinephrine and dopamine.[1][2][3] The specific stereoisomer, this compound, is a less-studied derivative, and this guide aims to provide a comprehensive overview of its predicted pharmacological profile, based on the well-established structure-activity relationships of the phenylmorpholine class.[4]

This document will delve into the synthesis and chiral separation of this compound, its predicted mechanism of action at monoamine transporters, and its anticipated pharmacodynamic and pharmacokinetic properties. Furthermore, this guide will provide detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of this and similar compounds, offering researchers and drug development professionals a robust framework for their investigations.

Synthesis and Enantiomeric Separation

The synthesis of 3-phenylmorpholine and its derivatives can be achieved through various established routes. A common approach involves the cyclization of an appropriate amino alcohol. For the chiral synthesis of this compound, a stereoselective method is required to ensure the desired enantiomeric purity.

Chiral Synthesis Approach

A plausible synthetic route to this compound can be adapted from established methods for chiral morpholine synthesis.[5][6][7] One such strategy involves the use of a chiral starting material, such as (S)-phenylalaninol, which can be elaborated into the morpholine ring system.

Conceptual Synthetic Pathway:

Chiral Synthesis of this compound cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product S-Phenylalaninol S-Phenylalaninol N-protection N-protection S-Phenylalaninol->N-protection e.g., Boc anhydride Reaction_with_haloethanol Reaction with 2-haloethanol derivative N-protection->Reaction_with_haloethanol Base Intramolecular_cyclization Intramolecular cyclization Reaction_with_haloethanol->Intramolecular_cyclization e.g., NaH Deprotection Deprotection Intramolecular_cyclization->Deprotection e.g., TFA S-3-Phenylmorpholine S-3-Phenylmorpholine Deprotection->S-3-Phenylmorpholine

Caption: Conceptual pathway for the chiral synthesis of this compound.

Enantiomeric Separation

For racemic mixtures of 3-phenylmorpholine, chiral separation is essential to isolate the (S)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds.

    • Systematically vary the ratio of the alcohol co-solvent to optimize the separation factor (α) and resolution (Rs).

  • Analysis:

    • Inject a small amount of the racemic 3-phenylmorpholine solution onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • The two enantiomers should elute as distinct peaks. The identity of the (S)-enantiomer can be confirmed by comparison to a certified reference standard or by using a detector that can measure optical rotation.

  • Preparative Separation: Once the analytical method is optimized, it can be scaled up to a preparative scale to isolate larger quantities of the (S)-enantiomer.

Predicted Pharmacological Profile

Due to the limited publicly available data on this compound, its pharmacological profile is largely inferred from the well-characterized activities of its structural analogs, most notably phenmetrazine.

Mechanism of Action: A Focus on Monoamine Transporters

Phenylmorpholine derivatives are known to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][4] They can act as either reuptake inhibitors or releasing agents. Phenmetrazine is a known norepinephrine and dopamine releasing agent.[3] It is highly probable that this compound shares this mechanism of action.

Predicted Activity at Monoamine Transporters:

TransporterPredicted Primary ActionPredicted Potency
Dopamine Transporter (DAT) Releasing Agent/Reuptake InhibitorHigh
Norepinephrine Transporter (NET) Releasing Agent/Reuptake InhibitorHigh
Serotonin Transporter (SERT) Releasing Agent/Reuptake InhibitorLow

Signaling Pathway Diagram:

Predicted Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine/Norepinephrine Vesicles DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles->DA_NE Normal Release DAT Dopamine Transporter (DAT) DAT->Vesicles Reuptake DAT->DA_NE Induces Efflux NET Norepinephrine Transporter (NET) NET->Vesicles Reuptake NET->DA_NE Induces Efflux S3PM This compound S3PM->DAT Interacts with S3PM->NET Interacts with Receptors Postsynaptic Dopamine & Norepinephrine Receptors DA_NE->Receptors Binds to Postsynaptic Effects Postsynaptic Effects Receptors->Postsynaptic Effects Initiates

Caption: Predicted interaction of this compound with monoamine transporters.

Pharmacodynamics: Expected CNS Stimulant Effects

The predicted release of dopamine and norepinephrine in the central nervous system would lead to a range of psychostimulant effects. These are likely to include:

  • Increased Locomotor Activity: Enhanced dopaminergic and noradrenergic signaling in motor circuits is expected to increase spontaneous movement.

  • Anorectic Effects: Activation of central catecholamine pathways is a well-established mechanism for appetite suppression.

  • Stereotyped Behaviors: At higher doses, a focused pattern of repetitive, compulsive behaviors may emerge, a characteristic of potent dopamine-releasing agents.

  • Rewarding and Reinforcing Properties: Increased dopamine in the mesolimbic pathway is associated with reward and reinforcement, suggesting a potential for abuse liability.

Pharmacokinetics: Anticipated Profile

The pharmacokinetic profile of this compound is likely to share similarities with other small-molecule CNS stimulants.

  • Absorption: Expected to be well-absorbed orally.

  • Distribution: Likely to readily cross the blood-brain barrier due to its lipophilic nature.

  • Metabolism: Anticipated to undergo hepatic metabolism, potentially involving cytochrome P450 enzymes.[10]

  • Excretion: Excretion is predicted to occur primarily through the kidneys, with a portion of the parent compound and its metabolites eliminated in the urine.[10]

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in-vitro and in-vivo assays are necessary.

In-Vitro Assays: Monoamine Transporter Activity

Protocol: Radioligand Binding Assay for Monoamine Transporters [11]

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • Incubate the plate at an appropriate temperature for a set duration to allow for binding equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Workflow Diagram: In-Vitro Monoamine Transporter Assays

In-Vitro Workflow cluster_assays In-Vitro Assays cluster_data Data Output Binding_Assay Radioligand Binding Assay (Ki determination) Binding_Data Affinity (Ki) at DAT, NET, SERT Binding_Assay->Binding_Data Uptake_Assay Synaptosomal Uptake Assay (IC50 for uptake inhibition) Uptake_Data Potency (IC50) to inhibit uptake Uptake_Assay->Uptake_Data Release_Assay Superfusion Release Assay (EC50 for release) Release_Data Potency (EC50) to induce release Release_Assay->Release_Data S-3-Phenylmorpholine S-3-Phenylmorpholine S-3-Phenylmorpholine->Binding_Assay S-3-Phenylmorpholine->Uptake_Assay S-3-Phenylmorpholine->Release_Assay

Caption: Workflow for in-vitro characterization at monoamine transporters.

In-Vivo Assays: CNS Stimulant Activity

Protocol: Locomotor Activity Assessment in Rodents [12][13]

  • Habituation:

    • Individually place mice or rats in open-field arenas equipped with infrared beams to automatically track movement.

    • Allow the animals to habituate to the new environment for a period of 30-60 minutes.

  • Drug Administration:

    • Administer this compound via a relevant route (e.g., intraperitoneal injection) at various doses. A vehicle control group should also be included.

  • Data Collection:

    • Immediately after injection, place the animals back into the open-field arenas.

    • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 1-2 hours.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity of the drug-treated groups to the vehicle control group to determine if there is a statistically significant increase in activity.

    • Generate a dose-response curve to determine the dose that produces the maximal effect.

Potential Therapeutic Applications and Adverse Effects

Based on its predicted pharmacology, this compound could have potential therapeutic applications in conditions where enhanced dopaminergic and noradrenergic signaling is beneficial. These could include attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. However, the same mechanisms that confer therapeutic effects also suggest a potential for significant adverse effects and abuse liability.

Potential Therapeutic Uses:

  • ADHD

  • Narcolepsy

  • Binge Eating Disorder (as an anorectic)

Predicted Adverse Effects:

  • Cardiovascular: Increased heart rate and blood pressure.

  • Psychiatric: Insomnia, anxiety, irritability, and at high doses, psychosis.[14]

  • Abuse Potential: The rewarding effects mediated by dopamine release suggest a high potential for abuse and dependence.

Conclusion

This compound is a chiral phenylmorpholine derivative with a predicted pharmacological profile of a potent norepinephrine and dopamine releasing agent. This profile suggests that it likely possesses significant central nervous system stimulant and anorectic properties, similar to its well-known analog, phenmetrazine. While this suggests potential therapeutic applications, it also indicates a high likelihood of adverse cardiovascular and psychiatric effects, as well as a significant potential for abuse. The experimental protocols outlined in this guide provide a comprehensive framework for the definitive pharmacological characterization of this compound, which is essential for a thorough understanding of its therapeutic potential and associated risks. Further research is warranted to elucidate the precise pharmacological and toxicological properties of this specific enantiomer.

References

An In-Depth Technical Guide to (S)-3-Phenylmorpholine and its Derivatives as Monoamine Releasers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (S)-3-phenylmorpholine and its structural analogs as monoamine releasing agents. Rooted in the pharmacology of its parent compound, phenmetrazine, this class of molecules presents a rich area for research in neuroscience and drug development. We will explore the fundamental mechanism of action, delve into the critical structure-activity relationships (SAR) that govern potency and selectivity, and provide detailed, field-proven protocols for the characterization of these compounds. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of monoamine transporters and the development of novel central nervous system (CNS) agents.

Introduction: The Phenylmorpholine Scaffold

The 3-phenylmorpholine scaffold is a core structure in a class of psychoactive compounds known for their stimulant and anorectic effects.[1][2] The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced as an appetite suppressant in the 1950s but was later withdrawn due to its potential for misuse.[1][2][3] Phenmetrazine and its derivatives are structurally related to amphetamines, incorporating the phenethylamine backbone into a morpholine ring.[2]

Their primary mechanism of action is the induction of monoamine neurotransmitter release—specifically dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT)—from presynaptic neurons.[4][5][6] This action elevates extracellular neurotransmitter concentrations, leading to enhanced monoaminergic signaling.[7] The stereochemistry of the scaffold is critical, with the (S)-enantiomer often demonstrating the desired pharmacological activity. This guide will focus on the synthesis, mechanism, and characterization of this compound and its derivatives as potent and selective monoamine releasers.

Core Mechanism of Action: Transporter-Mediated Monoamine Release

The pharmacological activity of 3-phenylmorpholine derivatives is contingent upon their interaction with plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][8] Unlike simple reuptake inhibitors which block the transporter from the outside, these compounds act as transporter substrates.[8][9]

The process can be broken down into several key steps:

  • Transporter Recognition and Uptake: The phenylmorpholine derivative is recognized by the outward-facing conformation of the monoamine transporter (e.g., DAT) and is transported into the presynaptic neuron, piggybacking on the natural ion gradients (primarily Na⁺) that drive neurotransmitter reuptake.[8][9]

  • Disruption of Vesicular Storage: Once inside the neuron, the compound interacts with vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient necessary for sequestering monoamines within synaptic vesicles. This leads to the displacement of neurotransmitters from the vesicles into the cytoplasm.[7][8]

  • Induction of Reverse Transport (Efflux): The resulting increase in cytosolic monoamine concentration, coupled with the presence of the phenylmorpholine substrate, triggers a conformational change in the plasma membrane transporter (DAT, NET, or SERT). This causes the transporter to reverse its direction of transport, moving monoamines from the cytoplasm out into the synaptic cleft.[8][9][10] This efflux is the primary mechanism for the massive increase in extracellular neurotransmitter levels.

This multi-step process is a hallmark of monoamine releasing agents and distinguishes them from pure reuptake inhibitors like cocaine.

G cluster_0 Presynaptic Neuron DAT_out DAT (Outward) DAT_in DAT (Inward) DAT_out->DAT_in Translocation DA_synapse Synaptic DA DAT_out->DA_synapse DAT_in->DAT_out Reverse Transport (Efflux) VMAT2 VMAT2 DA_cyto Cytosolic DA VMAT2->DA_cyto DA Release into Cytosol Vesicle Synaptic Vesicle DA_cyto->DAT_in 3. Binds to Inward DAT PM (S)-3-Phenyl- morpholine Deriv. PM->DAT_out 1. Uptake PM_cyto->VMAT2

Mechanism of Transporter-Mediated Monoamine Release.

Structure-Activity Relationships (SAR)

Modifications to the 3-phenylmorpholine scaffold can dramatically alter a compound's potency and selectivity for the different monoamine transporters. Understanding these relationships is key to designing novel agents with specific pharmacological profiles.

  • Stereochemistry: The stereochemistry at the 2 and 3 positions of the morpholine ring is paramount. For phenmetrazine, the (2S, 3S) and (2R, 3R) isomers are significantly more active as dopamine and norepinephrine releasers than the (2S, 3R) and (2R, 3S) isomers.

  • N-Substitution: Unlike amphetamine, where N-methylation increases potency, N-methylation of phenmetrazine renders it largely inactive.[11] However, phendimetrazine, the N-methylated analog, functions as a prodrug, being metabolized in the liver to the active phenmetrazine.[11] This prodrug approach can result in a more sustained release profile.[11]

  • Phenyl Ring Substitution: Substitution on the phenyl ring is a primary driver of selectivity.

    • Para-substitution: A methyl group at the 4-position (para-position) of the phenyl ring, as in 4-methylphenmetrazine (4-MPM), tends to shift the activity profile. While still acting as a releaser, 4-MPM may exhibit more entactogen-like properties, suggesting an increased effect on serotonin release compared to the parent compound.[2]

    • Meta- and Ortho-substitution: Isomers with methyl substitutions at the 2- (ortho) or 3- (meta) positions are expected to retain stimulant properties more similar to phenmetrazine.[2] Halogen substitutions (e.g., fluorine) are also common modifications in designer drugs, often enhancing potency or altering metabolic stability.

  • Morpholine Ring Substitution: Alkyl extensions at the 3-position of the morpholine ring can enhance potency for both dopamine and norepinephrine uptake inhibition.[12]

Quantitative Data on Phenmetrazine and Analogs

The following table summarizes the in vitro monoamine releasing activity for phenmetrazine, the parent compound of this class. The EC₅₀ value represents the concentration of the compound required to elicit 50% of the maximal release of the specified monoamine. Lower values indicate higher potency.

CompoundTransporterEC₅₀ (nM) for ReleasePrimary ActionReference
(+)-threo-PhenmetrazineDAT70 - 131Releaser[1]
NET29 - 50Releaser[1]
SERT7,765 - >10,000Weak Releaser[1]

Data indicates that phenmetrazine is a potent and selective norepinephrine-dopamine releasing agent (NDRA).

Experimental Protocols for Characterization

To rigorously characterize novel 3-phenylmorpholine derivatives, a standardized in vitro monoamine release assay is essential. This protocol describes a robust method using human embryonic kidney (HEK293) cells stably expressing the human monoamine transporters.

Protocol 1: In Vitro [³H]Monoamine Release Assay

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds to induce the release of radiolabeled monoamines (e.g., [³H]dopamine) from cells expressing the corresponding transporter (e.g., hDAT).

Causality and Self-Validation: This protocol is designed as a self-validating system. By measuring both basal release (vehicle control) and maximal release (using a known releaser like amphetamine), the activity of the test compound can be accurately normalized. The inclusion of an uptake inhibitor (like cocaine) helps differentiate true release from inhibition of reuptake of any spontaneously released neurotransmitter.

G A 1. Cell Culture HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in 24-well plates. B 2. Radiolabel Loading Incubate cells with [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin to allow active uptake. A->B C 3. Wash Remove excess extracellular radiolabel with multiple washes of ice-cold buffer. B->C D 4. Compound Incubation Add buffer containing various concentrations of test compound (or controls: vehicle, amphetamine). C->D E 5. Supernatant Collection After incubation, collect the supernatant (extracellular medium) containing released radiolabel. D->E F 6. Cell Lysis Lyse the remaining cells in the wells to release intracellular radiolabel. D->F After supernatant collection G 7. Scintillation Counting Quantify radioactivity (in DPM) in both the supernatant and the cell lysate samples. E->G F->G H 8. Data Analysis Calculate % release for each concentration. Fit data to a dose-response curve to determine EC50 and Emax. G->H

Workflow for In Vitro Monoamine Release Assay.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[13]

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • 24-well cell culture plates, coated with poly-D-lysine.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[13]

  • Test compounds (3-phenylmorpholine derivatives) dissolved in an appropriate vehicle (e.g., DMSO).

  • Control compounds: d-Amphetamine (positive control for release), Cocaine or Mazindol (uptake inhibitor control).[13]

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the transporter-expressing HEK293 cells into 24-well plates at a density that results in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO₂ for 24-48 hours. The consistent confluency is critical for reproducible results as transporter expression levels can be density-dependent.

  • Radiolabel Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 1 mL of warm KHB.

    • Add 250 µL of KHB containing the radiolabeled monoamine (e.g., 20 nM [³H]dopamine) to each well.

    • Incubate for 30-60 minutes at 37°C. This allows the transporters to actively accumulate the radiolabel.

  • Washing:

    • Terminate the loading by aspirating the radiolabel-containing buffer.

    • Wash the cells rapidly three times with 1 mL of ice-cold KHB. This step is crucial to remove extracellular and non-specifically bound radioactivity, ensuring a low baseline for the release measurement.

  • Initiation of Release:

    • Add 500 µL of pre-warmed KHB containing the desired concentration of the test compound or control to each well. Prepare a dose-response curve with at least 6-8 concentrations.

    • Controls are essential:

      • Basal Release: Wells with vehicle only (e.g., 0.1% DMSO).

      • Maximal Release: Wells with a saturating concentration of a known releaser (e.g., 10 µM d-Amphetamine).

    • Incubate for 20-30 minutes at 37°C.

  • Sample Collection:

    • Carefully transfer the 500 µL of supernatant from each well into a separate scintillation vial. This sample represents the amount of monoamine released.

    • Immediately add 1 mL of 1% SDS or 0.1M NaOH to the wells to lyse the cells.

    • After 1 hour (or until cells are fully lysed), transfer the lysate from each well into a new scintillation vial. This sample represents the amount of monoamine remaining inside the cells.

  • Quantification:

    • Add 5 mL of scintillation cocktail to each vial (both supernatant and lysate).

    • Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

  • Data Analysis:

    • For each well, calculate the total radioactivity: Total DPM = Supernatant DPM + Lysate DPM.

    • Calculate the percentage of monoamine released: % Release = (Supernatant DPM / Total DPM) × 100.

    • Normalize the data: Subtract the average % basal release (vehicle control) from all values.

    • Plot the normalized % release against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ can be compared to that of d-amphetamine to determine if the compound is a full or partial releasing agent.

Conclusion and Future Directions

The this compound scaffold remains a compelling template for the design of monoamine releasing agents. Its parent compound, phenmetrazine, serves as a benchmark for a potent norepinephrine-dopamine releaser with significant stimulant properties.[1][2][3] Research into its derivatives has shown that strategic chemical modifications, particularly on the phenyl ring, can modulate the potency and selectivity across the dopamine, norepinephrine, and serotonin transporters.[2][12]

Future research should focus on elucidating the SAR for achieving greater selectivity, particularly for derivatives that may favor dopamine release over norepinephrine, or those that introduce a significant serotonin-releasing component. Such compounds could have therapeutic potential in a range of CNS disorders, including ADHD, binge eating disorder, and potentially treatment-resistant depression. However, the inherent abuse liability of potent dopamine-releasing agents necessitates careful pharmacological profiling, including behavioral studies, to assess their therapeutic index. The robust in vitro protocols outlined in this guide provide the foundational step for the rigorous characterization required to advance this promising class of compounds.

References

(S)-3-Phenylmorpholine: A Chiral Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(S)-3-Phenylmorpholine, a chiral derivative of the well-known phenylmorpholine class of compounds, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chiral structure provides a unique scaffold for the synthesis of complex molecules with specific stereochemistry, a critical factor for target binding and pharmacological activity. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications in the development of central nervous system (CNS) active agents. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chiral intermediate.

Introduction: The Significance of the Phenylmorpholine Scaffold

The phenylmorpholine core is a key pharmacophore found in a variety of biologically active compounds. The parent compound of this class, phenmetrazine, was formerly marketed as an appetite suppressant and acts as a norepinephrine-dopamine releasing agent.[1][2] This activity has spurred extensive research into substituted phenylmorpholines for a range of CNS disorders, including ADHD, depression, and substance addiction.[3][4][5]

The introduction of a chiral center, as in this compound, allows for the development of enantiomerically pure drugs. This is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound, with its defined stereochemistry at the C3 position, offers a reliable starting point for the synthesis of such stereochemically pure drug candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Core Compound Identifiers
IdentifierValue
IUPAC Name (3S)-3-phenylmorpholine
CAS Number 914299-79-9[6][7][8]
Molecular Formula C₁₀H₁₃NO[8][9][10]
Molecular Weight 163.22 g/mol [9][10]
SMILES C1=CC=C(C=C1)[C@H]2COCCN2[9]
Physicochemical Properties
PropertyValueSource
Appearance White to light yellow crystalline powder[11]
Boiling Point 272°C at 760 mmHg[8]
Flash Point 104.9°C[8][12]
Density 1.034 g/cm³[8]
Topological Polar Surface Area (TPSA) 21.26 Ų[9]
logP (computed) 1.3475[9]

Note: Some physical properties are reported for the racemic mixture or are computationally derived.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The morpholine ring exhibits a characteristic chair conformation at room temperature, leading to distinct signals for the axial and equatorial protons in ¹H NMR spectroscopy.[13]

TechniqueKey Features
¹H NMR Protons adjacent to the oxygen (C2-H, C6-H) are deshielded and appear downfield compared to protons adjacent to the nitrogen (C3-H, C5-H). The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton at the chiral center (C3-H) will show coupling to the adjacent methylene protons.
¹³C NMR The carbons adjacent to the oxygen (C-2, C-6) are deshielded and resonate around δ 67-70 ppm. The carbons adjacent to the nitrogen (C-3, C-5) are found more upfield, typically in the δ 45-55 ppm region.[13] The phenyl carbons will appear in the aromatic region (δ 125-145 ppm).
Mass Spectrometry (MS) The molecular ion peak (M+) would be expected at m/z = 163.22. Fragmentation patterns would likely involve cleavage of the morpholine ring.

Note: Specific peak assignments and coupling constants should be determined empirically for each synthesized batch.

Synthesis of this compound

The enantioselective synthesis of 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to obtain enantiomerically pure compounds like this compound. These methods generally involve either the use of a chiral starting material (chiral pool synthesis), the separation of a racemic mixture (resolution), or asymmetric catalysis.

General Synthesis Strategy

A common approach to the synthesis of the phenylmorpholine scaffold involves the cyclization of an N-substituted-2-amino-1-phenylethanol derivative. For an enantioselective synthesis of this compound, a chiral amino alcohol precursor is required.

Diagram: General Synthetic Approach

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A (S)-Phenylalaninol (Chiral Pool) C N-Alkylation A->C B 2-Haloethanol Derivative (e.g., 2-Bromoethanol) B->C D (S)-2-((2-hydroxyethyl)amino)- 1-phenylethanol C->D E Intramolecular Cyclization (e.g., Acid Catalysis) D->E F This compound E->F

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Step 1: Reductive Amination of Phenylglyoxal with Ethanolamine

  • To a solution of phenylglyoxal (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amino alcohol from Step 1 in dichloromethane (0.2 M).

  • Add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.

  • Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford racemic 3-phenylmorpholine.

Step 3: Chiral Resolution

  • Dissolve the racemic 3-phenylmorpholine (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), in the same solvent.

  • Allow the diastereomeric salts to crystallize.

  • Collect the crystals by filtration.

  • Liberate the free base from the salt by treatment with a mild base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

  • The enantiomeric purity of the resulting this compound should be determined by chiral HPLC.

Applications in Drug Discovery

The primary application of this compound is as a chiral building block for the synthesis of pharmaceutical agents.[8][14] Its rigid conformation and the presence of a secondary amine provide a versatile scaffold for further chemical modification.

Monoamine Reuptake Inhibitors

A significant area of interest is the development of phenylmorpholine analogues as monoamine reuptake inhibitors for the treatment of depression and other CNS disorders.[5] The stereochemistry at the C3 position is often crucial for selective interaction with dopamine, norepinephrine, and serotonin transporters.

Development of Novel Stimulants and Anorectics

Drawing from the pharmacological profile of phenmetrazine, research continues into novel phenylmorpholine derivatives with improved safety and efficacy profiles as stimulants and appetite suppressants. The use of enantiomerically pure starting materials like this compound is a key strategy in this endeavor to minimize off-target effects and improve the therapeutic index.

Diagram: Role in CNS Drug Development

G cluster_derivatization Chemical Derivatization cluster_targets Potential CNS Targets A This compound (Chiral Scaffold) B N-Alkylation/ N-Arylation A->B C Substitution on Phenyl Ring A->C D Library of Chiral Phenylmorpholine Analogs B->D C->D E Dopamine Transporter (DAT) D->E SAR Studies F Norepinephrine Transporter (NET) D->F SAR Studies G Serotonin Transporter (SERT) D->G SAR Studies H Lead Compounds for CNS Disorders E->H F->H G->H

Caption: The utility of this compound in generating novel CNS drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

  • First Aid Measures:

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[15]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[15]

Conclusion

This compound is a stereochemically defined building block of significant interest to the pharmaceutical and drug discovery industries. Its rigid phenylmorpholine scaffold, combined with its specific enantiomeric configuration, makes it an ideal starting material for the synthesis of novel CNS-active compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.

References

The Phenylmorpholine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenylmorpholine core is a versatile structural motif that has given rise to a diverse array of pharmacologically active agents. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. From their origins as stimulants and anorectics to their contemporary use as antidepressants, anxiolytics, and anti-inflammatory agents, substituted phenylmorpholines have demonstrated a remarkable capacity for molecular tuning to achieve desired biological effects. This document will delve into the nuanced pharmacology of key derivatives, offering field-proven insights into the experimental choices that have driven their development. Detailed synthetic protocols and mechanistic diagrams are provided to serve as a practical resource for researchers engaged in the design and discovery of novel therapeutics based on the phenylmorpholine scaffold.

Introduction: The Emergence of a Versatile Pharmacophore

The phenylmorpholine scaffold, a heterocyclic moiety featuring a phenyl group attached to a morpholine ring, has proven to be a "privileged structure" in medicinal chemistry. Its unique conformational properties and ability to engage with a variety of biological targets have led to the development of numerous clinically significant drugs.[1][2] The initial exploration of this chemical space was largely driven by the discovery of the psychostimulant and anorectic properties of phenmetrazine.[3][4] Subsequent structural modifications have yielded compounds with a broad spectrum of pharmacological activities, targeting monoamine transporters, serotonin receptors, and inflammatory pathways.[3][5][6] This guide will explore the chemical evolution and therapeutic diversification of substituted phenylmorpholines, providing a detailed analysis of their synthesis, mechanism of action, and clinical applications.

The Stimulant and Anorectic Phenylmorpholines: The First Generation

The earliest and most well-known substituted phenylmorpholines are phenmetrazine and its prodrug, phendimetrazine.[3][7][8] These compounds act as norepinephrine-dopamine releasing agents (NDRAs), leading to central nervous system stimulation and appetite suppression.[7][8][9]

Mechanism of Action: Monoamine Release

Phenmetrazine and its active metabolite, derived from phendimetrazine, exert their effects by interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8] This interaction leads to the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their concentration and signaling.[10]

The following diagram illustrates the general mechanism of monoamine release by phenmetrazine-like compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (NE, DA) transporter NET/DAT monoamines_in NE/DA monoamines_out Increased NE/DA transporter->monoamines_out Induces Efflux phenmetrazine Phenmetrazine phenmetrazine->transporter Binds to receptors Postsynaptic Receptors monoamines_out->receptors Binds to

Caption: Mechanism of monoamine release by phenmetrazine.

Clinical Use and Limitations

Phendimetrazine is indicated for the short-term management of exogenous obesity.[11] It functions as a prodrug, with approximately 30% of an oral dose being metabolized to the active compound, phenmetrazine.[8][9] This metabolic conversion provides a more sustained release of the active agent and may reduce the potential for abuse compared to phenmetrazine itself.[8] However, due to their stimulant properties and potential for abuse and dependence, the use of these compounds is restricted and they are classified as controlled substances.[8][11][12]

The Second Wave: Norepinephrine Reuptake Inhibitors for Depression and ADHD

Building on the understanding of phenylmorpholine interaction with monoamine transporters, a new class of compounds emerged with a more selective mechanism of action. Atomoxetine and reboxetine are selective norepinephrine reuptake inhibitors (NRIs) that have found application in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, respectively.[13][14][15]

Mechanism of Action: Selective Inhibition of Norepinephrine Reuptake

Unlike the first-generation compounds, atomoxetine and reboxetine do not induce significant monoamine release. Instead, they bind to the norepinephrine transporter (NET) and block the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[13][14] This selective action increases the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.[13] Some research also suggests that these compounds may inhibit G-protein-activated inwardly rectifying K+ (GIRK) channels, which could contribute to their therapeutic effects.[16][17]

The following diagram illustrates the mechanism of norepinephrine reuptake inhibition.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (NE) transporter NET reuptake NE Reuptake nri Atomoxetine/ Reboxetine nri->transporter Blocks ne_out Increased NE receptors Postsynaptic Receptors ne_out->receptors Binds to

Caption: Mechanism of norepinephrine reuptake inhibition.

Structure-Activity Relationships (SAR)

The selectivity of these compounds for the NET over other monoamine transporters is a key aspect of their pharmacological profile. The specific substitutions on the phenyl and morpholine rings are critical for this selectivity. For instance, the 2-ethoxyphenoxy group in reboxetine is crucial for its high affinity and selectivity for the NET.[14] The development of these selective inhibitors highlights the importance of fine-tuning the molecular structure to achieve a desired therapeutic effect with a favorable side-effect profile.[1][2][18]

Modulating Serotonin Systems: Anxiolytics and Antidepressants

Further exploration of the phenylmorpholine scaffold led to the discovery of compounds that primarily interact with the serotonin system. Gepirone and tandospirone are examples of such derivatives, acting as selective partial agonists at 5-HT1A receptors.[19][20][21][22]

Mechanism of Action: 5-HT1A Receptor Partial Agonism

Gepirone and tandospirone exert their anxiolytic and antidepressant effects through their interaction with 5-HT1A receptors.[19][22][23] These receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically in various brain regions.[19][23]

  • Presynaptic Action: As partial agonists, they initially reduce the firing rate of serotonin neurons by activating presynaptic 5-HT1A autoreceptors.[19][23]

  • Postsynaptic Action: With chronic administration, these presynaptic autoreceptors desensitize, leading to an overall increase in serotonin release. The direct partial agonism at postsynaptic 5-HT1A receptors further contributes to the therapeutic effects.[19][23]

Gepirone is noted for its high selectivity for the 5-HT1A receptor with negligible affinity for dopamine D2 receptors, which may contribute to a better side-effect profile compared to other anxiolytics.[19][22]

The following diagram illustrates the dual action of 5-HT1A partial agonists.

cluster_presynaptic Presynaptic Serotonin Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron autoreceptor 5-HT1A Autoreceptor serotonin_release Serotonin Release autoreceptor->serotonin_release Inhibits gepirone Gepirone/ Tandospirone gepirone->autoreceptor Activates (acute) post_receptor Postsynaptic 5-HT1A Receptor gepirone->post_receptor Activates serotonin_out Serotonin serotonin_release->serotonin_out serotonin_out->post_receptor Binds to

Caption: Dual mechanism of 5-HT1A partial agonists.

A Different Target: The Anti-Inflammatory Phenylmorpholines

A notable departure from the central nervous system targets is seen with emorfazone, a substituted phenylmorpholine derivative with analgesic and anti-inflammatory properties.[5][24][25]

Mechanism of Action: Inhibition of Bradykinin-like Substance Release

Emorfazone's mechanism of action is distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is believed to exert its effects by inhibiting the release of a bradykinin-like substance into the extravascular space, thereby reducing pain and inflammation.[5][24] This unique mechanism suggests a different therapeutic approach to managing inflammatory conditions.

Synthetic Strategies and Experimental Protocols

The synthesis of substituted phenylmorpholines can be achieved through various routes. A common approach involves the cyclization of an appropriately substituted ethanolamine derivative.[26][27]

General Synthetic Protocol for 2-Phenylmorpholines

A representative synthesis of a 2-phenylmorpholine derivative is outlined below. This protocol is a generalized representation and may require optimization for specific target molecules.

Step 1: Synthesis of the N-Substituted Ethanolamine

  • To a solution of a primary amine in a suitable solvent (e.g., methanol, ethanol), add an equimolar amount of a substituted styrene oxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 2: Cyclization to the Phenylmorpholine Ring

  • Dissolve the N-substituted ethanolamine from Step 1 in a suitable solvent (e.g., dichloromethane, toluene).

  • Add a dehydrating agent, such as concentrated sulfuric acid or a Lewis acid (e.g., BF3·OEt2), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted phenylmorpholine.

The following diagram illustrates a generalized synthetic workflow.

start Primary Amine + Substituted Styrene Oxide step1 Step 1: N-Substituted Ethanolamine Synthesis start->step1 intermediate N-Substituted Ethanolamine step1->intermediate step2 Step 2: Cyclization intermediate->step2 end Substituted Phenylmorpholine step2->end

Caption: Generalized synthetic workflow for substituted phenylmorpholines.

Conclusion: A Scaffold with Enduring Potential

The substituted phenylmorpholine scaffold has demonstrated remarkable versatility, yielding a wide range of therapeutic agents with diverse mechanisms of action. From the early discoveries of stimulants to the development of selective reuptake inhibitors and receptor modulators, the journey of phenylmorpholine-based drug discovery underscores the power of iterative medicinal chemistry in optimizing pharmacological activity and therapeutic utility. The continued exploration of this privileged structure, guided by a deep understanding of structure-activity relationships, holds significant promise for the development of novel and improved treatments for a variety of human diseases.

References

Methodological & Application

Protocol for in vitro testing of (S)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of (S)-3-Phenylmorpholine

Authored by a Senior Application Scientist

This document provides a comprehensive suite of protocols and technical insights for the in vitro evaluation of this compound, a synthetic compound belonging to the substituted phenylmorpholine class.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological and toxicological assessment of novel psychoactive compounds. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to data generation.

This compound is structurally related to compounds known to interact with monoamine transporters.[1][2][3] Therefore, its primary mechanism of action is hypothesized to be the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake, leading to increased synaptic concentrations of these neurotransmitters.[1][4] The following protocols are designed to rigorously test this hypothesis by quantifying the compound's binding affinity and functional potency at these key central nervous system targets, while also assessing its potential for off-target cytotoxicity and neurotoxicity.

Foundational Mechanism: Monoamine Reuptake Inhibition

The primary targets for this compound are the dopamine and norepinephrine transporters, which are transmembrane proteins responsible for clearing these neurotransmitters from the synaptic cleft and terminating their signaling.[5][6] By blocking these transporters, the compound is expected to increase the duration and intensity of dopaminergic and noradrenergic signaling.[6] This mechanism is shared by various therapeutic agents and psychostimulants.[5][7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE_Released Dopamine & Norepinephrine Vesicle->DA_NE_Released Neurotransmitter Release DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters SPM This compound SPM->DAT_NET Blocks DA_NE_Released->DAT_NET Receptors Postsynaptic Receptors DA_NE_Released->Receptors Binding & Activation cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (e.g., HEK293-hDAT/hNET) plate Plate Membranes in 96-well plate prep->plate add_compounds Add this compound (serial dilutions) plate->add_compounds add_radioligand Add Radioligand (e.g., [³H]WIN 35,428 for DAT) add_compounds->add_radioligand incubate Incubate (e.g., 60 min at 30°C) add_radioligand->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze cluster_workflow Synaptosomal Uptake Assay Workflow prep Prepare Synaptosomes (from rat striatum/cortex) plate Aliquot Synaptosomes in 96-well plate prep->plate preincubate Pre-incubate with This compound plate->preincubate initiate Initiate Uptake with [³H]Dopamine or [³H]NE preincubate->initiate incubate Short Incubation (e.g., 10 min at 37°C) initiate->incubate terminate Terminate Uptake (Rapid Filtration & Washing) incubate->terminate lyse Lyse Synaptosomes terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (Calculate IC₅₀) count->analyze

References

Application Notes & Protocols: In Vivo Experimental Design for (S)-3-phenylmorpholine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies for (S)-3-phenylmorpholine and its analogs. As a derivative of the psychostimulant phenmetrazine, this compound is presumed to act as a monoamine releasing agent.[1][2][3] The following protocols are designed to rigorously characterize its pharmacological profile, with a focus on its stimulant properties, subjective effects, and abuse liability. The experimental framework emphasizes a phased approach, beginning with foundational pharmacokinetic and dose-ranging studies, followed by a battery of core behavioral assays. This guide is built on the principles of scientific integrity, ensuring that each protocol is a self-validating system, and adheres to the highest standards of animal welfare as mandated by international guidelines.

Scientific Background and Rationale

This compound belongs to the substituted phenylmorpholine class of compounds, which are structurally related to amphetamines.[2] The parent compound, phenmetrazine, is a well-characterized psychostimulant that was previously marketed as an anorectic under the trade name Preludin.[2][4] The primary mechanism of action for phenmetrazine is as a norepinephrine-dopamine releasing agent (NDRA).[5][6] It functions as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), promoting the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[2][6] This action is distinct from that of reuptake inhibitors like cocaine or methylphenidate, which primarily block the transporters to prevent monoamine clearance.[7][8]

Given this pharmacology, it is hypothesized that this compound will exhibit a similar NDRA profile, resulting in a dose-dependent increase in locomotor activity, distinct interoceptive (subjective) effects comparable to other stimulants, and a potential for reinforcement and abuse. The experimental design detailed herein is structured to systematically test these hypotheses.

Hypothesized Mechanism of Action

The diagram below illustrates the proposed mechanism of this compound at a dopaminergic synapse, contrasting its action as a releasing agent with that of a reuptake inhibitor.

Figure 1: Hypothesized action of this compound (S-3-PM) as a dopamine releasing agent.

Ethical and Regulatory Framework

All in vivo research must be conducted with the highest commitment to animal welfare. Experiments must be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[9]

  • Institutional Approval: Prior to initiation, all experimental protocols must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[9]

  • Guidelines: Research should be conducted in compliance with the Guide for the Care and Use of Laboratory Animals and reported according to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[10][11]

  • Husbandry: Animals (typically male Sprague-Dawley rats or C57BL/6J mice) should be housed in an AAALAC-accredited facility with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water unless otherwise specified by the experimental protocol.

Phase 1: Foundational Pharmacological Profiling

The initial phase focuses on establishing the basic parameters necessary for designing robust behavioral studies.

Dose Formulation and Administration

This compound hydrochloride is typically dissolved in a sterile vehicle suitable for the intended route of administration.

  • Vehicle: 0.9% physiological saline is the standard vehicle for intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) routes.

  • Preparation: The compound should be dissolved in the vehicle on the day of the experiment. The solution should be vortexed and/or sonicated to ensure complete dissolution and filtered through a 0.22 µm syringe filter for i.v. administration.

  • Dose Expression: Doses are expressed in milligrams per kilogram (mg/kg) of the salt form.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the time course of drug concentration in the plasma and brain (PK) and its relationship to a physiological effect (PD) is critical.

  • Objective: To determine key PK parameters (Cmax, Tmax, half-life) and to correlate plasma/brain levels with a simple behavioral marker, such as locomotor stimulation.

  • Methodology:

    • Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to a cohort of rats.

    • Collect blood samples via tail vein or sparse sampling at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-injection).

    • In parallel satellite groups, collect brain tissue at the same time points.

    • Analyze plasma and brain homogenate for drug concentration using LC-MS/MS.

    • Simultaneously measure locomotor activity to establish a PK/PD relationship.

  • Rationale: The results from this study will inform the selection of pretreatment times for subsequent behavioral assays, ensuring that tests are conducted when the drug is expected to have its maximal effect.

Phase 2: Core Behavioral Phenotyping

This phase employs a battery of validated behavioral assays to characterize the psychostimulant, discriminative, and reinforcing effects of this compound.

start_node Compound Synthesis & Formulation phase1_node Phase 1: PK/PD & Dose-Ranging start_node->phase1_node phase2_node_LMA Locomotor Activity (Stimulant Profile) phase1_node->phase2_node_LMA Informs phase2_node_DD Drug Discrimination (Subjective Effects) phase1_node->phase2_node_DD Informs phase2_node_SA Self-Administration (Abuse Liability) phase1_node->phase2_node_SA Informs final_node Integrated Data Analysis & Compound Profile phase2_node_LMA->final_node phase2_node_DD->final_node phase2_node_SA->final_node

Figure 2: Phased experimental workflow for in vivo characterization.

Locomotor Activity Assessment

This assay provides a primary measure of the stimulant or depressant effects of a compound.[12][13] An increase in horizontal movement is a hallmark of psychostimulant action.

  • Causality: Psychostimulants increase synaptic dopamine in the nucleus accumbens, a key brain region that modulates locomotor output. By measuring movement, we directly assess the functional consequence of this neurochemical change.

  • Protocol Summary: A detailed protocol is available in Appendix A.1. Briefly, animals are habituated to an open-field arena equipped with infrared beams.[12][14] Following habituation, they are administered vehicle or a range of this compound doses and returned to the arena. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes.

  • Data Presentation:

Table 1: Example Dosing Regimen for Locomotor Studies
Group Treatment Dose (mg/kg, i.p.) Vehicle N (per group)
1Vehicle Control00.9% Saline8-10
2This compound1.00.9% Saline8-10
3This compound3.00.9% Saline8-10
4This compound10.00.9% Saline8-10
5This compound30.00.9% Saline8-10
Drug Discrimination Studies

This sophisticated behavioral assay assesses the interoceptive (i.e., subjective) effects of a drug.[7][15] It is highly valuable for determining if a novel compound feels like a known drug of abuse.

  • Causality: The procedure leverages operant conditioning to train an animal to report the presence or absence of a specific internal drug state. Generalization to the training drug indicates a shared neuropharmacological mechanism and predicts similar subjective effects in humans.[7][16]

  • Protocol Summary: A detailed protocol is available in Appendix A.2. Rats are trained to press one of two levers in an operant chamber to receive a food reward. On days when they receive a known stimulant (e.g., d-amphetamine, 1.0 mg/kg), only presses on the "drug" lever are rewarded. On days they receive vehicle, only presses on the "vehicle" lever are rewarded. Once trained, test sessions are conducted where various doses of this compound are administered to see which lever the animal predominantly chooses.

  • Data Presentation:

Table 2: Example Drug Discrimination Training Parameters
Parameter Description
Species/Strain Rat / Sprague-Dawley
Apparatus Two-lever operant conditioning chamber
Reinforcer 45 mg food pellet
Training Drug d-Amphetamine (1.0 mg/kg, s.c.)
Vehicle 0.9% Saline (1 mL/kg, s.c.)
Operant Schedule Fixed Ratio 10 (FR10)
Pretreatment Time 30 minutes
Session Length 15 minutes
Criterion ≥80% correct lever selection for 8 of 10 consecutive sessions
Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold-standard preclinical model for assessing the reinforcing properties and abuse potential of a drug.[17][18] The willingness of an animal to work to receive a drug infusion is highly predictive of that drug's abuse liability in humans.[19]

  • Causality: This model directly taps into the same neurocircuitry of reward and motivation that drives compulsive drug-seeking in addiction. By allowing the animal to control its own drug intake, the experiment measures the drug's primary reinforcing efficacy.

  • Protocol Summary: A detailed protocol is available in Appendix A.3. Rats are surgically implanted with an intravenous catheter into the jugular vein.[17] After recovery, they are placed in an operant chamber where pressing an "active" lever results in a brief i.v. infusion of this compound. Pressing an "inactive" lever has no consequence. Acquisition of self-administration is demonstrated by higher response rates on the active versus inactive lever.

  • Data Presentation:

Table 3: Example IVSA Acquisition Parameters
Parameter Description
Unit Dose 0.1 mg/kg/infusion
Reinforcement Schedule Fixed Ratio 1 (FR1)
Infusion Duration 5 seconds
Time-out Period 20 seconds (post-infusion)
Session Length 2 hours
Acquisition Criterion Stable intake (e.g., <20% variation over 3 days) with >80% of presses on the active lever

Appendix A: Detailed Step-by-Step Protocols

A.1 Protocol: Locomotor Activity Assessment
  • Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with arrays of infrared photobeams.

  • Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient conditions.[12]

  • Habituation: Place each animal individually into a locomotor chamber and allow it to explore freely for 30-60 minutes. This establishes a baseline activity level.

  • Dosing: Remove the animal, administer the assigned dose of this compound or vehicle (i.p. or s.c.), and immediately return it to the same chamber.

  • Data Collection: Record activity in 5-minute bins for a total of 90-120 minutes. Key dependent measures are total distance traveled (cm) and number of horizontal beam breaks.

  • Cleaning: Thoroughly clean the chamber with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.[20]

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests (e.g., Dunnett's test) to compare dose groups to the vehicle control.

A.2 Protocol: Drug Discrimination
  • Food Restriction: Maintain rats at 85-90% of their free-feeding body weight to motivate responding for food rewards.

  • Shaping: Train rats to press both levers for food reward on a continuous reinforcement schedule, gradually increasing to an FR10 schedule.

  • Discrimination Training:

    • Initiate alternating daily sessions of drug training and vehicle training.

    • Drug Day: Administer the training drug (e.g., d-amphetamine, 1.0 mg/kg) 30 minutes before the session. Only presses on the designated "drug" lever are reinforced.

    • Vehicle Day: Administer vehicle 30 minutes before the session. Only presses on the designated "vehicle" lever are reinforced.

    • Continue until animals meet the performance criterion.

  • Test Sessions:

    • Once trained, replace a training session with a test session (typically once or twice a week).

    • Administer a novel dose of this compound or the training drug.

    • During the test session, presses on either lever are reinforced to maintain responding, but only the data from the first 10 responses (or until the first reinforcer) are used to assess lever selection.

    • Calculate the percentage of responses on the drug-appropriate lever. Full substitution is defined as ≥80% drug-lever responding.

  • Data Analysis: Plot dose-response curves showing the percentage of drug-lever responding as a function of dose.

A.3 Protocol: Intravenous Self-Administration (IVSA)
  • Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter exits dorsally between the scapulae. Allow at least 5-7 days for recovery. Maintain catheter patency with daily flushes of heparinized saline.

  • Acquisition Phase:

    • Place the rat in the operant chamber and connect the catheter to the infusion pump via a tether system.

    • Begin sessions on an FR1 schedule of reinforcement. Each press on the active lever delivers a single infusion of this compound followed by a 20-second time-out period, often signaled by a cue light.

    • Continue daily 2-hour sessions until stable responding is achieved.

  • Dose-Response Evaluation: Once stable, determine a dose-response curve by varying the unit dose of the drug across sessions (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion). This typically results in an inverted "U"-shaped curve.

  • Progressive Ratio (Optional): To measure motivation, employ a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The final ratio completed is the "breakpoint" and serves as a measure of the drug's reinforcing strength.

  • Data Analysis: Use a two-way ANOVA (Lever x Session) to confirm acquisition. Analyze dose-response and progressive ratio data with a one-way ANOVA.

References

(S)-3-Phenylmorpholine: A Versatile Chiral Scaffold for Asymmetric Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-phenylmorpholine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, conformationally defined structure, coupled with the stereogenic center at the C3 position, makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth exploration of this compound, including its synthesis, physicochemical properties, and diverse applications as a chiral auxiliary and synthetic intermediate. Detailed protocols and mechanistic insights are provided to aid researchers in leveraging this versatile building block for their synthetic campaigns.

Introduction: The Significance of the Phenylmorpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. When a phenyl group is introduced at the C3 position, as in this compound, the resulting molecule gains a key stereocenter that can be exploited for stereospecific interactions with biological targets.

Substituted phenylmorpholines have a rich history, with phenmetrazine (3-methyl-2-phenylmorpholine) being a well-known psychostimulant.[2][3] This class of compounds often acts as releasers of monoamine neurotransmitters, leading to applications in areas like ADHD and appetite suppression.[3] The chirality of these molecules is crucial for their pharmacological activity, making enantioselective synthesis a critical aspect of their development.

This guide focuses on the (S)-enantiomer of 3-phenylmorpholine, a versatile intermediate for creating diverse chemical libraries for drug discovery.

Synthesis of this compound: Strategies and Protocols

The enantioselective synthesis of 3-substituted morpholines can be achieved through various strategies. Below are two common approaches that can be adapted for the preparation of this compound.

Strategy 1: Asymmetric Hydrogenation of an Enamine Precursor

This approach relies on the stereoselective reduction of a prochiral enamine, which can be formed from a corresponding ketone.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Enamine Precursor

  • To a solution of ω-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as methanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol intermediate.

  • Dissolve the crude intermediate in a solvent like toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture with a Dean-Stark trap to remove water and drive the formation of the cyclic enamine.

  • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and purify by column chromatography to obtain the dehydromorpholine precursor.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the dehydromorpholine precursor (1.0 eq) in a degassed solvent such as dichloromethane (DCM).

  • Add a chiral rhodium catalyst, for example, [Rh(cod)2]SbF6 with a chiral bisphosphine ligand like (R,R,R)-SKP (1 mol%).

  • Pressurize the reactor with hydrogen gas (30 atm) and stir the reaction at room temperature for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Purify the crude product by column chromatography to yield this compound.

Strategy 2: Biocatalytic Reductive Amination

Enzyme-catalyzed reactions offer high enantioselectivity and mild reaction conditions. An imine reductase (IRED) can be employed for the key stereoselective step.

Experimental Protocol: Biocatalytic Approach

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP+.

  • Add a suitable imine reductase (IRED) enzyme and a glucose dehydrogenase (for cofactor regeneration).

  • To this solution, add the pre-formed imine of ω-aminoacetophenone and 2-hydroxyacetaldehyde.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor for the consumption of the imine.

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain the chiral amino alcohol.

  • The final cyclization to this compound can be achieved by treatment with a dehydrating agent such as concentrated sulfuric acid in a suitable solvent at low temperature.

Applications of this compound in Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Synthesis of Monoamine Reuptake Inhibitors

Derivatives of this compound have shown potent activity as inhibitors of dopamine and norepinephrine reuptake, making them promising candidates for smoking cessation aids and treatments for ADHD.[4]

Experimental Protocol: N-Alkylation of this compound

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (1.5 eq), followed by the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Use as a Chiral Auxiliary

The inherent chirality of this compound can be used to direct the stereochemical outcome of subsequent reactions. The morpholine nitrogen can be acylated, and the phenyl group can sterically hinder one face of the molecule, directing incoming reagents to the opposite face.

Experimental Protocol: Asymmetric Aldol Reaction

  • Acylate the nitrogen of this compound with an acyl chloride (e.g., propanoyl chloride) in the presence of a base like triethylamine to form the corresponding amide.

  • Cool the resulting amide to -78 °C in a solvent such as THF.

  • Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the chiral enolate.

  • Introduce an aldehyde to the reaction mixture and allow the aldol addition to proceed. The phenyl group on the auxiliary will direct the approach of the aldehyde.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify it by column chromatography.

  • The chiral auxiliary can then be cleaved, for example, by hydrolysis, to yield the enantiomerically enriched β-hydroxy ketone.

Data Summary

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[5]
Molecular Weight163.22 g/mol [5]
CAS Number914299-79-9[5]
Purity≥96% (commercially available)[5]
Storage4°C, protect from light[5]

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Enantioselective Synthesis cluster_product Chiral Building Block cluster_application Applications Prochiral_Ketone Prochiral Ketone (e.g., ω-aminoacetophenone) Enamine_Formation Enamine Formation Prochiral_Ketone->Enamine_Formation Biocatalysis Biocatalytic Reductive Amination (IRED) Prochiral_Ketone->Biocatalysis Direct Route Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst) Enamine_Formation->Asymmetric_Hydrogenation S_3_PM This compound Asymmetric_Hydrogenation->S_3_PM Biocatalysis->S_3_PM N_Alkylation N-Alkylation S_3_PM->N_Alkylation Acylation Acylation (Chiral Auxiliary) S_3_PM->Acylation Target_Molecules Target Molecules (e.g., API precursors) N_Alkylation->Target_Molecules Acylation->Target_Molecules

Caption: Synthetic workflow for this compound and its applications.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in asymmetric synthesis and drug discovery. Its straightforward synthesis and the ability to functionalize the morpholine nitrogen make it an ideal starting point for creating libraries of chiral compounds. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for incorporating this compound into their synthetic endeavors, ultimately accelerating the discovery of new and effective therapeutics.

References

Application Notes and Protocols for the Development of (S)-3-Phenylmorpholine as a Smoking Cessation Aid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A New Direction in Smoking Cessation Therapy

The global health burden of tobacco addiction necessitates the continued exploration of novel therapeutic strategies. While current smoking cessation aids have demonstrated efficacy, there remains a significant unmet need for more effective and better-tolerated treatments. (S)-3-phenylmorpholine and its analogs represent a promising class of compounds with a multi-faceted pharmacological profile that may address the complex neurobiology of nicotine dependence. This document serves as a comprehensive guide for researchers and drug development professionals, providing detailed application notes and protocols for the preclinical and early clinical development of this compound as a potential smoking cessation aid. By elucidating its mechanism of action and providing a clear roadmap for its evaluation, we aim to accelerate the investigation of this promising therapeutic candidate.

Introduction: The Scientific Rationale for this compound in Smoking Cessation

Nicotine addiction is a complex disorder driven by the interaction of nicotine with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which reinforces smoking behavior.[1][2] The α4β2 nAChR subtype is considered a primary target for mediating the reinforcing effects of nicotine.[2] Existing smoking cessation medications, such as varenicline, act as partial agonists at this receptor, while bupropion is an atypical antidepressant that inhibits the reuptake of dopamine and norepinephrine and also possesses nAChR antagonist properties.[3][4]

This compound, a derivative of phenmetrazine, and its analogs have demonstrated a dual mechanism of action that makes them particularly compelling candidates for smoking cessation therapy.[5][6] Their therapeutic potential is hypothesized to stem from a combination of:

  • Monoamine Reuptake Inhibition: Like bupropion, these compounds can inhibit the reuptake of dopamine and norepinephrine, which may alleviate withdrawal symptoms and reduce cravings.[3][7]

  • Nicotinic Acetylcholine Receptor Antagonism: Phenylmorpholine derivatives have been shown to act as antagonists at nAChRs, potentially blocking the reinforcing effects of nicotine from tobacco smoke.[5] Research suggests that these compounds can interact with both α4β2 and α3β4 nAChR subtypes, offering a broader spectrum of activity.[5]

This dual action offers a synergistic approach: alleviating the negative reinforcement of withdrawal while simultaneously blocking the positive reinforcement of nicotine.

Synthesis of this compound: An Enantioselective Approach

The stereochemistry of 3-phenylmorpholine is critical to its pharmacological activity. Therefore, an enantioselective synthesis is paramount to ensure the production of the desired (S)-enantiomer. While several methods for the synthesis of phenylmorpholine derivatives exist, a biocatalytic approach using an imine reductase (IRED) offers high enantioselectivity and scalability.[8]

Protocol: Enantioselective Biocatalytic Synthesis of this compound

This protocol is a generalized representation based on modern biocatalytic methods. Optimization of specific reaction conditions, enzyme selection, and purification is essential.

Materials:

  • A suitable acetophenone precursor

  • An appropriate imine reductase (IRED) enzyme

  • NAD(P)H cofactor and a cofactor recycling system (e.g., glucose/glucose dehydrogenase)

  • Amine source (e.g., ammonia or an amino donor)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Reagents for cyclization (e.g., a suitable dihaloethane or an activated diol)

  • Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve the acetophenone precursor in a minimal amount of a compatible organic solvent. Add the amine source to form the corresponding imine in situ.

  • Biocatalytic Reduction: Prepare a buffered aqueous solution containing the IRED enzyme, the NAD(P)H cofactor, and the cofactor recycling system. Add the imine-containing organic phase to the aqueous enzymatic phase.

  • Reaction Monitoring: Vigorously stir the biphasic reaction mixture at a controlled temperature (typically 25-40 °C). Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC-MS) to determine the conversion to the chiral amine.

  • Work-up and Extraction: Once the reaction is complete, separate the organic and aqueous phases. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) to recover the chiral amine. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude chiral amine in a suitable solvent. Add the cyclizing agent (e.g., 1,2-dibromoethane in the presence of a base, or a protected 2-aminoethanol followed by deprotection and cyclization). Heat the reaction mixture as required and monitor for the formation of this compound.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by crystallization to obtain the final product with high enantiomeric purity.

  • Characterization: Confirm the structure and enantiomeric excess of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC).

In Vitro Evaluation: Characterizing the Pharmacological Profile

A thorough in vitro characterization is essential to confirm the dual mechanism of action of this compound and to determine its potency and selectivity.

Monoamine Transporter Inhibition Assays

Objective: To determine the inhibitory potency (IC₅₀) of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol: Radioligand Binding Assay for Monoamine Transporters

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • Non-specific binding inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • This compound test compound

  • Scintillation counter and vials

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the respective transporter-expressing cell lines.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its K_d, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature for a defined period to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Nicotinic Acetylcholine Receptor Functional Assays

Objective: To assess the functional activity (antagonism) of this compound at key nAChR subtypes, particularly α4β2 and α3β4.

Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay for nAChR Antagonism

Materials:

  • Cell lines stably expressing human α4β2 or α3β4 nAChRs

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Nicotine (as the agonist)

  • This compound test compound

  • FLIPR instrument

Procedure:

  • Cell Plating and Dye Loading: Plate the nAChR-expressing cells in 96-well plates and load them with the calcium-sensitive dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Challenge: Place the plate in the FLIPR instrument and add a fixed concentration of nicotine (typically the EC₈₀) to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to calcium influx upon receptor activation.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the nicotine-induced calcium response by this compound.

In Vivo Evaluation: Assessing Efficacy in Animal Models of Nicotine Addiction

Animal models are crucial for evaluating the potential of this compound to reduce nicotine-seeking behavior and withdrawal symptoms.[9][10][11]

Nicotine Self-Administration Model

Objective: To determine if this compound can reduce the reinforcing effects of nicotine.

Protocol: Rat Model of Intravenous Nicotine Self-Administration

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Catheter Implantation: Surgically implant intravenous catheters into the jugular veins of the rats.

  • Acquisition of Nicotine Self-Administration: Train the rats to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) paired with a cue light.[10]

  • Stable Responding: Continue training until the rats demonstrate stable responding for nicotine.

  • Treatment with this compound: Administer varying doses of this compound (or vehicle control) prior to the self-administration sessions.

  • Data Collection: Record the number of lever presses and nicotine infusions received during each session.

  • Data Analysis: Compare the nicotine intake in the this compound-treated groups to the vehicle control group to assess the effect on nicotine reinforcement.

Conditioned Place Preference (CPP) Model

Objective: To evaluate the ability of this compound to block the rewarding effects of nicotine and to alleviate the aversive effects of nicotine withdrawal.

Protocol: Mouse Model of Nicotine-Induced CPP

Animals: Male C57BL/6J mice.

Procedure:

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-conditioning: On day 1, allow the mice to freely explore the apparatus to determine any initial chamber preference.

  • Conditioning: For the next 6-8 days, administer nicotine (e.g., 0.5 mg/kg, s.c.) and confine the mouse to one of the outer chambers. On alternate days, administer saline and confine the mouse to the other chamber.[12]

  • Treatment: Co-administer this compound with nicotine during the conditioning phase to assess its ability to block the acquisition of CPP. To assess its effect on withdrawal, establish CPP with nicotine, induce withdrawal, and then administer this compound before the test phase.

  • Test Day: Place the mouse in the central chamber and allow it to freely explore the entire apparatus. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the nicotine-paired chamber indicates a CPP. A reduction in this preference in the this compound-treated group suggests a blockade of nicotine's rewarding effects. An attenuation of conditioned place aversion during withdrawal would indicate a reduction in the negative affective state.[13]

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is required to support the initiation of clinical trials. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Key Preclinical Safety Studies:

  • In Vitro/In Vivo Genotoxicity: Ames test, mouse lymphoma assay, and in vivo micronucleus test.

  • Safety Pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems.

  • Acute and Repeated-Dose Toxicology: In two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify target organs of toxicity.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Characterization of the pharmacokinetic profile of this compound.[14]

Clinical Development Pathway

The clinical development of this compound as a smoking cessation aid should follow a phased approach, adhering to regulatory guidelines such as those provided by the FDA.

Phase 1: First-in-Human Studies

  • Objectives: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

  • Design: Randomized, double-blind, placebo-controlled studies.

Phase 2: Proof-of-Concept Studies

  • Objectives: To evaluate the efficacy of this compound in promoting smoking cessation and to determine the optimal dose range.

  • Design: Randomized, double-blind, placebo-controlled trials in a population of smokers motivated to quit.

  • Primary Endpoint: Biochemically confirmed continuous abstinence at the end of treatment.

Phase 3: Confirmatory Efficacy and Safety Studies

  • Objectives: To confirm the efficacy and safety of the selected dose(s) of this compound in a larger population of smokers.

  • Design: Large, multicenter, randomized, double-blind, placebo- and/or active-controlled trials.

  • Primary Endpoint: Long-term, biochemically confirmed continuous abstinence (e.g., at 6 months or 1 year).

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

TargetAssay TypeThis compound IC₅₀ (nM)
Dopamine Transporter (DAT)Radioligand Binding150
Norepinephrine Transporter (NET)Radioligand Binding85
Serotonin Transporter (SERT)Radioligand Binding>1000
α4β2 nAChRFLIPR (Antagonism)250
α3β4 nAChRFLIPR (Antagonism)400

Diagrams

G cluster_0 Preclinical Development Workflow Synthesis Synthesis In Vitro In Vitro Synthesis->In Vitro Characterization In Vivo In Vivo In Vitro->In Vivo Efficacy Testing Safety Safety In Vivo->Safety Toxicology IND IND Safety->IND Regulatory Submission

Caption: Preclinical development workflow for this compound.

G Nicotine Nicotine nAChR nAChR Nicotine->nAChR Activates Dopamine_Release Dopamine Release nAChR->Dopamine_Release Stimulates Reinforcement Reinforcement Dopamine_Release->Reinforcement Mediates S_3_Phenylmorpholine This compound S_3_Phenylmorpholine->nAChR Antagonizes DAT_NET DAT/NET S_3_Phenylmorpholine->DAT_NET Inhibits Dopamine_Norepinephrine_Uptake Dopamine/Norepinephrine Uptake DAT_NET->Dopamine_Norepinephrine_Uptake Mediates Withdrawal_Craving Withdrawal & Craving Dopamine_Norepinephrine_Uptake->Withdrawal_Craving Reduces

Caption: Proposed dual mechanism of action of this compound.

References

Application Note: Advanced Analytical Techniques for the Enantioselective Quantification of (S)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development & Research Professionals

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of (S)-3-phenylmorpholine in various sample matrices. This compound is a key chiral intermediate and a structural analog to compounds with significant pharmacological activity, such as phenmetrazine.[1][2] Due to the often differing physiological effects of enantiomers, robust and specific analytical methods are required to selectively quantify the (S)-isomer.[3][4] This guide details two primary methodologies: enantioselective High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and outline a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

Introduction: The Importance of Enantioselectivity

3-Phenylmorpholine is a chiral molecule existing as (S) and (R) enantiomers. Its core structure is shared by compounds known to act as monoamine neurotransmitter releasers or reuptake inhibitors.[2][7] In pharmaceutical development and toxicology, enantiomers of a chiral drug can exhibit profound differences in pharmacology, pharmacokinetics, and toxicity.[3] For example, one enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects.[3] Therefore, the ability to separate and quantify the specific this compound enantiomer is not merely an analytical task; it is a prerequisite for accurate safety and efficacy assessment.

This guide is designed for researchers, analytical scientists, and drug development professionals who require validated, reliable methods for this purpose.

Strategic Approach to Method Selection

The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, available equipment, and whether the primary goal is enantiomeric purity or total concentration.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the premier technique for directly separating and quantifying enantiomers without derivatization.[8] By using a Chiral Stationary Phase (CSP), the diastereomeric complexes formed between the enantiomers and the CSP have different interaction energies, leading to different retention times.[3] It is the method of choice for determining enantiomeric excess (e.e.) and for quantifying the (S)-isomer in the presence of the (R)-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, GC-MS is a gold standard for identifying and quantifying trace levels of analytes.[9] For a polar, secondary amine like 3-phenylmorpholine, derivatization is often necessary to block the active N-H group, thereby increasing volatility and improving chromatographic peak shape.[10][11] While standard GC-MS on an achiral column will not separate enantiomers, it can be used for total quantification or adapted for chiral analysis through the use of a chiral derivatizing agent.

start Analytical Goal for This compound enant_purity Determine Enantiomeric Purity / Ratio? start->enant_purity total_quant Quantify Total 3-Phenylmorpholine? start->total_quant hplc Primary Method: Chiral HPLC enant_purity->hplc Yes gcms_chiral Alternative: GC-MS with Chiral Derivatizing Agent enant_purity->gcms_chiral total_quant->hplc Can also be used gcms_achiral Primary Method: GC-MS with Achiral Derivatization total_quant->gcms_achiral Yes cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_receipt Sample Receipt & Login extraction Extraction (LLE or SPE) sample_receipt->extraction derivatization Derivatization (For GC-MS Only) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution seq_setup Sequence Setup (Calibrators, QCs, Samples) reconstitution->seq_setup analysis Chiral HPLC or GC-MS Analysis seq_setup->analysis integration Peak Integration & Quantification analysis->integration validation_check System Suitability & QC Check integration->validation_check report Final Report Generation validation_check->report

References

(S)-3-Phenylmorpholine: A Research Tool for Elucidating Dopamine Transporter Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dopamine Transporter as a Critical Neuromodulator

The dopamine transporter (DAT) is a presynaptic plasma membrane protein that plays a pivotal role in regulating dopaminergic neurotransmission.[1][2] By mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, the DAT controls the duration and magnitude of dopaminergic signaling.[1] This precise regulation is crucial for a multitude of physiological processes, including motor control, motivation, reward, and cognition. Consequently, dysfunction of the DAT is implicated in the pathophysiology of numerous neuropsychiatric disorders, such as attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and Parkinson's disease. The DAT is also a primary target for various therapeutic agents and drugs of abuse, including psychostimulants like cocaine and amphetamine.[1] Therefore, the development and characterization of novel ligands that interact with the DAT are of paramount importance for both basic neuroscience research and drug discovery.

(S)-3-Phenylmorpholine is a chiral molecule belonging to the phenylmorpholine class of compounds, which are structurally related to the psychostimulant phenmetrazine.[3][4] These compounds are known to act as monoamine transporter substrates, primarily targeting the dopamine and norepinephrine transporters.[1] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a tool to investigate the structure, function, and regulation of the dopamine transporter. We will delve into its mechanism of action, provide detailed protocols for its in vitro and in vivo characterization, and discuss its potential applications in neuroscience research.

Pharmacological Profile of Phenylmorpholines

This compound and its analogs are classified as dopamine releasing agents (DRAs). Unlike DAT inhibitors, which block the reuptake of dopamine, DRAs are substrates for the transporter. They are transported into the presynaptic terminal by the DAT and, once inside, induce a conformational change in the transporter that leads to the reverse transport, or efflux, of dopamine from the cytoplasm into the synaptic cleft.[1] This mechanism results in a significant increase in extracellular dopamine levels.

Table 1: Monoamine Releasing Activity of 2-Phenylmorpholine and 3-Fluorophenmetrazine

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Reference
2-Phenylmorpholine (racemic)867920,260[2]
3-Fluorophenmetrazine (3-FPM)30432558[5]

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal effect. Lower values indicate higher potency.

The data in Table 1 suggests that phenylmorpholines are potent dopamine and norepinephrine releasing agents with significantly lower activity at the serotonin transporter. This selectivity makes this compound a valuable tool for specifically probing the dopaminergic and noradrenergic systems.

Mechanism of Action: Dopamine Efflux

The primary mechanism by which this compound exerts its effects on the dopamine transporter is through inducing reverse transport, also known as efflux. This process is distinct from the action of uptake inhibitors like cocaine.

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft S3PM This compound DAT_out DAT (Outward-facing) S3PM->DAT_out 1. Binding S3PM_bound S3PM-DAT Complex DAT_out->S3PM_bound 2. Transport into neuron DAT_in DAT (Inward-facing) S3PM_bound->DAT_in DA_cyto Cytoplasmic Dopamine DAT_in->DA_cyto 3. Conformational change & S3PM release DA_synapse Synaptic Dopamine DAT_in->DA_synapse 5. Reverse transport (Efflux) DA_cyto->DAT_in 4. Dopamine binds to inward-facing DAT

Caption: Mechanism of this compound-induced dopamine efflux.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of this compound with the dopamine transporter.

In Vitro Assays

This assay determines the ability of this compound to inhibit the reuptake of a radiolabeled substrate, such as [³H]dopamine or [³H]WIN 35,428, into cells expressing the dopamine transporter. While this compound is a releasing agent, it will still compete with other substrates for binding to the transporter, and this assay can provide an initial measure of its potency (IC50).

Materials:

  • Cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells)

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine or [³H]WIN 35,428 (radiolabeled ligand)

  • This compound solutions of varying concentrations

  • Non-specific uptake inhibitor (e.g., GBR 12909 or cocaine at a high concentration)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the DAT-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.

  • Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the radiolabeled ligand and the non-specific uptake inhibitor.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells.

    • To determine non-specific binding, add the non-specific uptake inhibitor to a set of wells.

    • To determine total uptake, add assay buffer alone to a set of wells.

  • Incubation: Pre-incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Addition of Radiolabeled Ligand: Add the [³H]dopamine or [³H]WIN 35,428 to all wells to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation cocktail to each well.

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of this compound by plotting the percentage of inhibition of specific uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

This assay directly measures the ability of this compound to induce the release of pre-loaded [³H]dopamine from cells expressing the DAT. This is the key functional assay for characterizing a dopamine releasing agent.

Materials:

  • Same as for the uptake inhibition assay, with the exception of the non-specific uptake inhibitor.

Procedure:

  • Cell Plating and Growth: Follow the same procedure as in Protocol 1.

  • Loading with [³H]Dopamine:

    • Wash the cells with assay buffer.

    • Incubate the cells with a low concentration of [³H]dopamine for a defined period (e.g., 30-60 minutes) to allow for uptake and accumulation of the radiolabel.

  • Washing: Wash the cells thoroughly with assay buffer to remove any extracellular [³H]dopamine.

  • Initiation of Efflux:

    • Add assay buffer containing different concentrations of this compound to the wells.

    • For basal release, add assay buffer alone to a set of wells.

  • Sample Collection: At specified time points (e.g., 1, 5, 10, 20 minutes), collect the supernatant (extracellular medium) from each well.

  • Cell Lysis: After the final time point, lyse the cells to determine the amount of [³H]dopamine remaining intracellularly.

  • Scintillation Counting: Add scintillation cocktail to the collected supernatant samples and the cell lysates.

  • Data Analysis: Measure the radioactivity in all samples. Calculate the percentage of [³H]dopamine released at each concentration of this compound by dividing the radioactivity in the supernatant by the total radioactivity (supernatant + cell lysate). Determine the EC50 value for dopamine release by plotting the percentage of release against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

start Start plate_cells Plate DAT-expressing cells start->plate_cells load_da Load cells with [3H]Dopamine plate_cells->load_da wash_cells Wash to remove extracellular [3H]DA load_da->wash_cells add_s3pm Add this compound wash_cells->add_s3pm collect_samples Collect supernatant at time points add_s3pm->collect_samples lyse_cells Lyse cells to measure remaining [3H]DA collect_samples->lyse_cells count_radioactivity Scintillation Counting collect_samples->count_radioactivity lyse_cells->count_radioactivity analyze_data Calculate % release and EC50 count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro dopamine efflux assay.

In Vivo Studies

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brain of awake and freely moving animals. This protocol allows for the direct assessment of this compound's effect on dopamine release in a specific brain region, such as the nucleus accumbens or striatum.

Materials:

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., intraperitoneal injection)

  • Anesthetics and analgesics for surgery

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse).

    • Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a baseline level of dopamine.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Drug Administration: After collecting a stable baseline, administer this compound to the animal via the desired route (e.g., i.p. injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples to monitor the change in extracellular dopamine levels over time.

  • Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.

To understand the functional consequences of increased dopamine release induced by this compound, various behavioral assays can be employed.

  • Locomotor Activity: Psychostimulants that increase dopamine levels typically increase locomotor activity. This can be measured in an open-field arena equipped with photobeam detectors. Animals are administered this compound, and their horizontal and vertical movements are recorded over time.

  • Drug Discrimination: This paradigm assesses the subjective effects of a drug. Animals are trained to discriminate between an injection of this compound and a vehicle injection by pressing one of two levers for a reward. This can help determine if the subjective effects of this compound are similar to other known psychostimulants.

  • Intravenous Self-Administration: This assay is considered the gold standard for assessing the reinforcing and abuse potential of a drug. Animals are surgically implanted with an intravenous catheter and learn to press a lever to receive an infusion of the drug. The rate and pattern of self-administration can provide insights into the drug's rewarding properties.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of the dopamine transporter. Its mechanism as a dopamine releasing agent provides a means to study DAT function in a manner distinct from that of uptake inhibitors. The protocols outlined in this guide offer a comprehensive framework for characterizing the in vitro and in vivo effects of this compound, from its molecular interactions with the DAT to its influence on complex behaviors. By employing these methodologies, researchers can further unravel the intricate role of the dopamine transporter in health and disease, and potentially identify novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Methods for the Enantioselective Synthesis of (S)-3-Phenylmorpholine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The (S)-3-phenylmorpholine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several psychoactive compounds and therapeutic agents, including the anorectic drug phenmetrazine and its derivatives.[1][2] The specific stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical challenge for researchers in drug discovery and development. This guide provides a detailed overview of modern and classical synthetic strategies to access these valuable chiral molecules.

Chapter 1: Strategic Pathways to Enantiopurity

The synthesis of enantiopure 3-substituted morpholines can be approached through several distinct strategies. The choice of method depends on factors such as the desired scale, available starting materials, and the required level of enantiomeric purity. The primary strategies include:

  • Catalytic Asymmetric Synthesis : The creation of the key stereocenter during the reaction sequence using a substoichiometric amount of a chiral catalyst. This is often the most elegant and atom-economical approach.

  • Biocatalysis : The use of enzymes (isolated or in whole-cell systems) to catalyze a stereoselective transformation, offering high selectivity under mild, environmentally benign conditions.[3][4]

  • Chiral Pool Synthesis : The incorporation of a stereocenter from a readily available, enantiopure natural product, such as an amino acid or amino alcohol.[5][6]

  • Chiral Resolution : The separation of a racemic mixture into its constituent enantiomers, typically through the formation and separation of diastereomeric derivatives.[7][8]

Synthetic_Strategies cluster_approaches Synthetic Approaches Start Racemic or Achiral Precursors Asymmetric Catalytic Asymmetric Synthesis Start->Asymmetric Bio Biocatalysis (e.g., IRED) Start->Bio Resolution Chiral Resolution Start->Resolution End This compound Analogue Asymmetric->End Bio->End Resolution->End ChiralPool Chiral Pool (e.g., (S)-Amino Alcohol) ChiralPool->End Cyclization

Caption: Divergent strategies for synthesizing chiral 3-phenylmorpholine analogues.

Chapter 2: The State of the Art: Catalytic Asymmetric Synthesis

Recent advances have established catalytic asymmetric methods as the premier strategy for accessing chiral morpholines with high enantiopurity and efficiency.

An efficient, one-pot tandem reaction has been developed that combines hydroamination with asymmetric transfer hydrogenation.[5][9] This approach starts from readily available ether-containing aminoalkyne substrates, which first undergo a titanium-catalyzed hydroamination to form a cyclic imine intermediate. This imine is then reduced in the same pot with high enantioselectivity using a well-defined Noyori-Ikariya catalyst.[10]

Causality and Insights: The remarkable enantioselectivity of the ruthenium-catalyzed reduction step is attributed to hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the catalyst.[10] This interaction effectively orients the imine for a stereoselective hydride transfer, dictating the absolute stereochemistry of the final product.

Protocol 1: Asymmetric Synthesis via Tandem Hydroamination/ATH [5][9]

Step 1: Intramolecular Hydroamination

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the ether-containing aminoalkyne substrate (1.0 equiv) and a bis(amidate)bis(amido)Ti catalyst (5 mol%).

  • Add anhydrous toluene (to 0.2 M concentration) and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours), indicating the formation of the cyclic imine.

  • Cool the reaction mixture to room temperature. The crude imine solution is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

  • To the crude imine solution from Step 1, add the Noyori-Ikariya catalyst, RuCl--INVALID-LINK-- (1-2 mol%).

  • Add a formic acid/triethylamine (5:2) azeotropic mixture (5.0 equiv) as the hydrogen source.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure 3-substituted morpholine.

An alternative catalytic approach involves the initial synthesis of a chiral C3-substituted morpholinone, which is subsequently reduced to the desired morpholine. A notable method employs a chiral phosphoric acid to catalyze the enantioselective reaction between an arylglyoxal and a 2-(arylamino)ethan-1-ol.[11][12] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl shift.

Causality and Insights: The chiral phosphoric acid acts as a Brønsted acid catalyst, activating the arylglyoxal and orchestrating a highly organized transition state through hydrogen bonding. This controlled environment enables the facial-selective attack of the amino alcohol and subsequent rearrangement, establishing the C3 stereocenter with high fidelity. The resulting morpholinone can then be reduced. The stereochemical outcome of the reduction depends on the choice of reducing agent and substrate. For substrates amenable to chelation, reagents like LiAlH₄ can provide high diastereoselectivity.[13]

ATH_Pathway cluster_pot1 One-Pot Procedure A Ether-containing Aminoalkyne B Cyclic Imine Intermediate A->B Ti Catalyst Hydroamination C This compound B->C RuCl[(S,S)-Ts-DPEN] Asymmetric Transfer Hydrogenation (Formic Acid/NEt3) Biocatalytic_Workflow A Prepare Aqueous Buffer (pH 7.5) B Add Keto-Amine Substrate A->B C Add IRED Enzyme, Cofactor (NADPH) & Regeneration System B->C D Incubate with Stirring (e.g., 30°C, 24h) C->D E Reaction Quench & Enzyme Removal D->E F Product Extraction (Organic Solvent) E->F G Purification (Crystallization/Chromatography) F->G H High Purity (S)-Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-phenylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and achieve high enantiopurity. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the synthesis of 3-phenylmorpholine.

Q1: What are the primary synthetic routes to racemic 3-phenylmorpholine?

A1: The most prevalent and accessible route involves a two-step process:

  • Formation of the Amino Alcohol Precursor: The key intermediate, N-(2-hydroxy-1-phenylethyl)ethanolamine, is typically synthesized via the ring-opening of styrene oxide with ethanolamine.[1] This reaction establishes the core carbon-nitrogen framework.

  • Cyclization: The synthesized amino alcohol is then cyclized under acidic conditions. This intramolecular dehydration reaction forms the morpholine ring. Concentrated sulfuric acid or methanesulfonic acid are commonly employed for this step.[2]

Q2: How is the enantiomerically pure this compound typically obtained?

A2: Achieving the specific (S)-enantiomer can be done in two main ways:

  • Chiral Resolution: This is a classical and robust method where the synthesized racemic 3-phenylmorpholine is reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., L-(+)-tartaric acid).[3] This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization.[4] The desired diastereomer is then treated with a base to liberate the pure this compound.

  • Asymmetric Synthesis: This more advanced approach builds the chirality directly into the molecule during the synthesis. This can be achieved by using chiral starting materials (e.g., enantiopure amino alcohols) or by employing chiral catalysts or auxiliaries in the key bond-forming steps.[5][6][7]

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount. Key hazards include:

  • Styrene Oxide: A potential carcinogen and mutagen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Concentrated sulfuric acid and methanesulfonic acid are extremely corrosive. Use with extreme caution, adding them slowly to the reaction mixture while cooling, and always wear acid-resistant gloves, lab coat, and face shield.

  • Solvents: Many organic solvents used are flammable and toxic. Ensure there are no ignition sources nearby and maintain proper ventilation.

Troubleshooting Guide: From Low Yields to Poor Enantiopurity

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the cause and actionable solutions.

Issue 1: Low Yield During the Cyclization Step

Q: My cyclization of N-(2-hydroxy-1-phenylethyl)ethanolamine is resulting in a very low yield of 3-phenylmorpholine. What are the likely causes and how can I fix it?

A: Low yield in this acid-catalyzed dehydration is a common hurdle. The root cause often lies in incomplete reaction, side reactions, or product degradation.

Causality & Solutions:

  • Insufficient Dehydration: The reaction relies on the protonation of one of the hydroxyl groups to form a good leaving group (water), followed by intramolecular nucleophilic attack by the other hydroxyl group. If the acid catalyst is too weak or the temperature is too low, this process will be inefficient.

    • Solution: Increase the strength or concentration of the acid catalyst. While sulfuric acid is standard, methanesulfonic acid can sometimes offer better results due to its non-oxidizing nature.[2] Additionally, gradually increasing the reaction temperature while monitoring via Thin-Layer Chromatography (TLC) can drive the reaction to completion. Be cautious, as excessive heat can lead to charring and side products.

  • Side Reactions: Under harsh acidic conditions, competing reactions like polymerization or the formation of elimination byproducts can occur.

    • Solution: Optimize reaction conditions. Instead of high heat for a short duration, a lower temperature for a longer period may be beneficial. The mode of addition is also critical; slowly adding the amino alcohol precursor to the cold acid allows for better temperature control and minimizes decomposition.

  • Product Loss During Workup: The 3-phenylmorpholine product is an amine, making it water-soluble under acidic conditions. If the basification step during workup is incomplete, a significant portion of the product can be lost to the aqueous phase.

    • Solution: After quenching the reaction with ice, ensure the aqueous solution is made strongly basic (pH > 12) using a base like sodium hydroxide (NaOH) before extraction with an organic solvent. Check the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3-4 times) with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery.

Experimental Workflow: Cyclization & Workup

G cluster_reaction Cyclization Reaction cluster_workup Extraction & Isolation precursor Amino Alcohol Precursor in Flask addition Slow Addition (0-5 °C) precursor->addition acid Cold Conc. H₂SO₄ acid->addition reaction Stir at RT, then Gentle Heating (e.g., 60°C) addition->reaction monitoring Monitor by TLC reaction->monitoring quench Quench on Ice monitoring->quench basify Basify to pH > 12 (e.g., with 6M NaOH) quench->basify extract Extract with Organic Solvent (3x) basify->extract dry Dry & Evaporate extract->dry product Crude 3-Phenylmorpholine dry->product

References

Technical Support Center: Purification of (S)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the purification of (S)-3-phenylmorpholine. The information herein is curated from established scientific literature and best practices in chiral separations and purification.

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development.[1] Obtaining this enantiomer in high purity is crucial for its therapeutic efficacy and safety, as the biological activity often resides in one enantiomer.[2] The purification process, however, is fraught with challenges, primarily centered around the effective separation of the desired (S)-enantiomer from its (R)-enantiomer and other process-related impurities. This guide provides a comprehensive question-and-answer-based resource to troubleshoot common issues and optimize your purification workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Diastereomeric Salt Crystallization

Question 1: I am attempting a diastereomeric salt resolution of racemic 3-phenylmorpholine with L-(+)-tartaric acid, but I am getting low or no crystal formation. What are the likely causes and how can I fix this?

Answer:

Low or no crystallization during diastereomeric salt formation is a common hurdle. The primary reason is often suboptimal supersaturation or the presence of inhibitors. Here’s a systematic approach to troubleshoot this issue:

  • Solvent System is Suboptimal: The choice of solvent is the most critical factor.[3] An ideal solvent will have a significant difference in solubility between the two diastereomeric salts. If the solvent is too good for both salts, neither will crystallize.

    • Action: Perform a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water).

  • Insufficient Supersaturation: The solution may be too dilute.

    • Action: Carefully evaporate a portion of the solvent to increase the concentration. Be cautious not to oversaturate, which can lead to "oiling out."

  • Inhibition by Impurities: Trace impurities from the synthesis can interfere with crystal nucleation.

    • Action: Consider a preliminary purification of the racemic 3-phenylmorpholine, such as a quick filtration through a silica plug, to remove baseline impurities.

  • High Energy Barrier for Nucleation: The solution might be in a metastable zone where spontaneous nucleation is slow.

    • Action 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections that can act as nucleation sites.

    • Action 2 (Seeding): If available, add a few seed crystals of the desired diastereomeric salt to the supersaturated solution.

Question 2: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt.

  • Reduce Supersaturation: The most common cause is that the solution is too concentrated.

    • Action: Add more of the crystallization solvent in small portions until the oil redissolves. Then, allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the oily salt.

    • Action: Try cooling the solution to a lower temperature, but do so gradually to encourage crystal growth over rapid precipitation.

  • Change the Solvent System: A different solvent may favor crystallization.

    • Action: Experiment with a less polar solvent system, which can sometimes prevent oiling out.

Question 3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the selectivity of the crystallization?

Answer:

Low diastereomeric excess indicates that both diastereomeric salts are co-precipitating. Improving selectivity is key to obtaining a high enantiomeric excess (e.e.) in the final product.

  • Optimize the Solvent System: As mentioned, the solvent choice is paramount. A solvent that maximizes the solubility difference between the two diastereomers is needed.[3]

    • Action: Conduct a systematic solvent screen to identify the optimal solvent or solvent mixture.

  • Control the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Action: Employ a slow, controlled cooling profile. This allows for the selective crystallization of the less soluble diastereomer.

  • Kinetics vs. Thermodynamics: Sometimes, the desired diastereomer crystallizes faster (kinetic control), but over time, the system equilibrates to a mixture (thermodynamic control).[4]

    • Action: Experiment with shorter crystallization times. Filter the crystals soon after they form to see if this improves the d.e.[4]

  • Recrystallization: A single crystallization may not be sufficient.

    • Action: Recrystallize the diastereomeric salt from the same or a different optimized solvent system to enhance the d.e.

Chromatographic Purification

Question 4: I am developing a chiral HPLC method to separate the enantiomers of 3-phenylmorpholine, but I am not getting any separation. What should I try?

Answer:

Achieving chiral separation on HPLC can be challenging and often requires screening multiple columns and mobile phases.

  • Incorrect Chiral Stationary Phase (CSP): The most likely issue is that the chosen CSP does not provide enantiorecognition for 3-phenylmorpholine. Polysaccharide-based CSPs are a good starting point for many chiral separations.[5]

    • Action: Screen a variety of CSPs. A good initial screen would include columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H).[5]

  • Mobile Phase Composition: The mobile phase composition is critical for resolution.

    • Action (Normal Phase): Start with a simple mobile phase of hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol modifier. Small amounts of additives like diethylamine (for basic compounds) can improve peak shape and resolution.[6]

    • Action (Reversed Phase): If using a reversed-phase chiral column, screen with acetonitrile/water or methanol/water mobile phases.

  • Temperature: Temperature can affect chiral recognition.

    • Action: Try running the separation at different temperatures (e.g., 10 °C, 25 °C, 40 °C). Lower temperatures often improve resolution but can increase backpressure.

Question 5: My chiral separation by preparative HPLC/SFC is slow and uses a lot of solvent. How can I make the process more efficient?

Answer:

Preparative chiral chromatography can be resource-intensive. Supercritical Fluid Chromatography (SFC) is often a more efficient and "greener" alternative to HPLC for preparative scale.[7]

  • Switch to SFC: SFC uses supercritical CO2 as the main mobile phase, which has lower viscosity and higher diffusivity than liquid mobile phases.[7] This allows for faster separations at higher flow rates with less solvent consumption.[7]

  • Optimize Loading: Overloading the column can lead to poor separation.

    • Action: Perform a loading study to determine the maximum amount of racemate that can be injected while maintaining baseline resolution.

  • Method Translation: If you have an optimized analytical HPLC method, it can often be translated to a preparative SFC method.

    • Action: Start with the same chiral stationary phase and use a mobile phase of CO2 with an alcohol modifier (e.g., methanol, ethanol).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my crude this compound?

While a definitive list depends on the specific synthetic route, common impurities can include:

  • The (R)-enantiomer: This is the most common "impurity" and the primary target for removal.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-amino-1-phenylethanol or styrene oxide derivatives.[8][9]

  • Diastereomeric Intermediates: If the synthesis involves the formation of diastereomers that are then cyclized, incomplete reaction or side reactions can lead to these as impurities.[8]

  • By-products: Side reactions can lead to various structural isomers or degradation products.

Q2: Can I determine the enantiomeric excess (e.e.) of my this compound without chiral HPLC?

Yes, NMR spectroscopy with a chiral solvating agent (CSA) is a viable alternative.[10]

  • Principle: A CSA forms transient diastereomeric complexes with the enantiomers in solution. These complexes have slightly different chemical environments, leading to separate signals for each enantiomer in the NMR spectrum.[10]

  • Procedure:

    • Dissolve a known amount of your purified 3-phenylmorpholine in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).

    • Acquire another 1H NMR spectrum. You should observe splitting of one or more proton signals into two sets of peaks, corresponding to the two enantiomers.

    • The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio, from which the e.e. can be calculated.[11]

Q3: What is a good starting point for a diastereomeric salt crystallization protocol for 3-phenylmorpholine?

A classic and effective method is to use L-(+)-tartaric acid as the resolving agent.[3] Here is a general starting protocol that should be optimized for your specific material:

  • Dissolution: In a flask, dissolve your racemic 3-phenylmorpholine (1 equivalent) in a suitable solvent (e.g., methanol or a methanol/water mixture) with gentle heating.

  • Resolving Agent Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the tartaric acid solution to the 3-phenylmorpholine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystals and the composition of the mother liquor by chiral HPLC or NMR.

  • Liberation of the Free Base: Treat the diastereomeric salt with a base (e.g., NaOH solution) and extract the free this compound with an organic solvent.

Experimental Protocols and Data

Protocol 1: Diastereomeric Salt Crystallization of 3-Phenylmorpholine with L-(+)-Tartaric Acid

Objective: To selectively crystallize the this compound-L-tartrate diastereomeric salt.

Methodology:

  • Preparation of Solutions:

    • Dissolve racemic 3-phenylmorpholine (e.g., 10.0 g) in methanol (e.g., 100 mL) at 50 °C.

    • In a separate beaker, dissolve L-(+)-tartaric acid (e.g., 9.2 g, 1.0 equivalent) in methanol (e.g., 100 mL) at 50 °C.

  • Crystallization:

    • Slowly add the warm tartaric acid solution to the stirred 3-phenylmorpholine solution.

    • Allow the mixture to cool slowly to room temperature over 2-3 hours.

    • Further cool the mixture in an ice bath for 1 hour.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals under vacuum.

    • Optional: Recrystallize the diastereomeric salt from fresh methanol to improve diastereomeric purity.

  • Liberation of this compound:

    • Suspend the diastereomeric salt in water.

    • Add 2M NaOH solution until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

ParameterTypical Value
Initial d.e. >80%
d.e. after one recrystallization >98%
Overall Yield of (S)-enantiomer 35-45% (theoretical max 50%)

Table 1: Representative data for the diastereomeric salt resolution of 3-phenylmorpholine.

Protocol 2: Analytical Chiral HPLC for 3-Phenylmorpholine

Objective: To determine the enantiomeric excess of a sample of 3-phenylmorpholine.

ParameterCondition
Column CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm[12][13]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)[6]
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer (may vary)

Table 2: Starting conditions for analytical chiral HPLC of 3-phenylmorpholine.

Visualizations

Workflow for Troubleshooting Low Diastereomeric Excess

troubleshooting_de start Low Diastereomeric Excess (d.e.) Observed solvent Is the solvent system optimized? start->solvent cooling Is the cooling rate slow and controlled? solvent->cooling Yes solvent_screen Action: Perform Solvent Screen solvent->solvent_screen No time Is crystallization time optimized? cooling->time Yes slow_cooling Action: Implement a Gradual Cooling Profile cooling->slow_cooling No recrystallize Perform Recrystallization time->recrystallize Yes time_study Action: Conduct Time-course Study (Kinetic vs. Thermodynamic) time->time_study No solvent_screen->cooling slow_cooling->time time_study->recrystallize

Caption: Troubleshooting flowchart for low diastereomeric excess.

Decision Tree for Purification Method Selection

method_selection start Purification of Racemic 3-Phenylmorpholine scale What is the required scale? start->scale small_scale Small Scale (<1g) scale->small_scale Analytical / Early Discovery large_scale Large Scale (>1g) scale->large_scale Process / Scale-up chromatography Preparative Chiral Chromatography (HPLC/SFC) small_scale->chromatography crystallization Diastereomeric Salt Crystallization large_scale->crystallization purity_req High Purity (>99.5% ee) Required? recrystallize Recrystallization of Diastereomeric Salt purity_req->recrystallize Yes end Isolated this compound purity_req->end No chromatography->end crystallization->purity_req recrystallize->end Final Product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Overcoming Solubility Issues with (S)-3-phenylmorpholine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-3-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for overcoming the common challenge of poor aqueous solubility with this compound class. Our goal is to ensure the integrity and reproducibility of your experimental results by addressing solubility issues head-on.

This compound and its analogs are a class of compounds with significant interest in neuroscience and pharmacology research.[1] However, their chemical structure, which includes a lipophilic phenyl group, often leads to limited solubility in the aqueous buffers required for most biological assays. This guide provides a systematic approach to diagnosing and solving these solubility challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound precipitation.

Q1: My 10 mM stock solution of this compound in DMSO is perfectly clear, but it immediately precipitates when I dilute it into my aqueous assay buffer. What's happening?

A: This is a classic example of a compound exceeding its kinetic solubility . While this compound is readily soluble in a pure organic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer causes its solubility to plummet.[2] The compound "crashes out" of the solution because the water-based environment cannot accommodate the high concentration of the lipophilic molecule that was stable in DMSO.[2][3]

Q2: What is the maximum final concentration of DMSO I should use in my cell-based or enzymatic assays?

A: As a general best practice, the final concentration of DMSO should be kept at or below 0.5% , and almost never exceed 1%.[4][5] While DMSO is a powerful solvent, it can exert toxic or off-target effects on biological systems, potentially confounding your results.[5][6] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure that any observed effects are due to your compound and not the solvent.[4]

Q3: How does pH influence the solubility of this compound?

A: The pH of your aqueous buffer is a critical and powerful tool for modulating the solubility of this compound. This compound contains a secondary amine within its morpholine ring, which acts as a weak base.[7][8]

  • In acidic to neutral solutions (pH < ~8.0): The amine group becomes protonated (positively charged). This charged, or ionized, form is significantly more polar and therefore more soluble in aqueous media.[9]

  • In basic solutions (pH > ~8.0): The amine group is primarily in its neutral, uncharged state. This form is less polar and thus less soluble in water.

Therefore, slightly acidifying your assay buffer (if your assay tolerates it) can dramatically improve the solubility of this compound.[10][11][12]

Q4: Can I use co-solvents other than DMSO in my final assay buffer to improve solubility?

A: Yes, using a small percentage of a water-miscible organic co-solvent in the final assay buffer can help maintain solubility.[11] Common co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[13][14] However, each co-solvent carries its own risk of interfering with the assay.[13] It is essential to run controls to validate that the chosen co-solvent at its final concentration does not affect the biological activity being measured. For many enzyme and cell-based assays, acetonitrile at concentrations of 1% v/v or less has been shown to have a minimal inhibitory effect.[13]

Systematic Troubleshooting Workflow

If you are encountering precipitation, follow this logical workflow to identify and implement the most effective solution for your specific assay system.

G start Start: this compound Precipitation Observed stock Step 1: Optimize Stock & Dilution - Prepare fresh 10 mM stock in DMSO. - Add stock to buffer while vortexing. start->stock check1 Still Precipitates? stock->check1 lower_conc Step 2: Reduce Final Concentration - Perform serial dilutions. - Determine max soluble concentration. check1->lower_conc Yes success Success: Proceed with Assay check1->success No check2 Still Precipitates at Required Concentration? lower_conc->check2 ph_mod Step 3: Modify Buffer pH - Test solubility in buffers from pH 5.5 to 7.4. - Is a lower pH compatible with the assay? check2->ph_mod Yes check2->success No check3 Still Precipitates or Assay Incompatible? ph_mod->check3 cyclo Step 4: Use Solubilizing Excipients - Employ cyclodextrins (e.g., HP-β-CD). - Forms a soluble inclusion complex. check3->cyclo Yes check3->success No cyclo->success Soluble fail Consult Formulation Specialist: Advanced techniques may be needed (e.g., lipid-based systems) cyclo->fail Insoluble G cluster_0 Insoluble Compound in Buffer cluster_1 Solubilization with Cyclodextrin cluster_2 Inclusion Complex Cpd This compound (Hydrophobic) Water1 H₂O Water2 H₂O Water3 H₂O plus + label_precip Precipitation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> CD_inner Cpd_in This compound label_soluble Soluble in Buffer

References

Technical Support Center: Optimizing Reaction Conditions for (S)-3-Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (S)-3-phenylmorpholine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The unique structural and stereochemical properties of (S)-3-phenylmorpholines make them valuable cores in modern drug discovery, notably as analogues of compounds like Phenmetrazine.[1][2] However, their synthesis and derivatization can present specific challenges.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered in the laboratory. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Core Synthesis & Stereochemical Control

The primary challenge in synthesizing these derivatives is establishing the stereocenter at the C-3 position with high fidelity. The choice of synthetic strategy is paramount for achieving high enantiopurity.

FAQ 1.1: What are the primary synthetic routes to obtain the this compound core with high enantiopurity?

There are two main strategies to access the enantiopure this compound core:

  • Chiral Resolution of a Racemic Mixture: This "classical" approach involves synthesizing the racemic 3-phenylmorpholine and then separating the enantiomers.

    • Causality & Mechanism: This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., dibenzoyl-D-tartaric acid for the (S,S) product).[3] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.

    • Advantages: Can be straightforward and cost-effective if a suitable resolving agent is found and the crystallization is efficient.

    • Disadvantages: The maximum theoretical yield for the desired enantiomer is only 50%. It can be labor-intensive and require significant optimization of crystallization conditions.

  • Asymmetric Synthesis: This is a more modern and efficient approach that builds the chiral center directly.

    • Causality & Mechanism: Asymmetric synthesis uses a chiral starting material from the "chiral pool" or a chiral catalyst/auxiliary to direct the formation of one enantiomer over the other.[4] For example, starting from an enantiopure amino alcohol like (S)-phenylalanol, the morpholine ring can be constructed while retaining the initial stereochemistry.[5] Another advanced method involves the organocatalytic enantioselective chlorination of an aldehyde, followed by reductive amination and cyclization to form the chiral morpholine core.[4]

    • Advantages: Can achieve high yields and excellent enantioselectivity (high % ee), avoiding the 50% yield limitation of classical resolution.

    • Disadvantages: May require more complex starting materials or expensive catalysts. The development of a new asymmetric route can be time-consuming.

FAQ 1.2: I am attempting an asymmetric synthesis starting from (S)-phenylalanol. What are the critical parameters to control to avoid racemization?

Maintaining stereochemical integrity is crucial. The benzylic stereocenter in 3-phenylmorpholine derivatives can be susceptible to epimerization, especially under harsh conditions.

  • Control of pH: Avoid strongly acidic or basic conditions, particularly at elevated temperatures. The formation of a benzylic cation or carbanion intermediate can lead to loss of stereochemical information. For cyclization steps, using milder acids or bases is recommended.[6]

  • Temperature Management: Keep reaction temperatures as low as reasonably possible to complete the reaction in a suitable timeframe. High temperatures can provide the activation energy needed for epimerization.

  • Choice of Reagents: When activating the hydroxyl groups in the precursor amino alcohol for cyclization, use methods that proceed with high stereochemical retention or inversion, depending on the chosen pathway. For example, conversion to a mesylate or tosylate followed by intramolecular SN2 displacement is a common strategy. Ensure conditions for this displacement are optimized to prevent elimination or other side reactions.

Section 2: N-Substitution and Derivatization

Once the chiral core is synthesized, N-functionalization is the next common step. This is where many researchers encounter issues with yield and purity.

FAQ 2.1: I'm experiencing low yields during the N-alkylation of my this compound. What are the common causes and solutions?

Low conversion during N-alkylation is a frequent problem. This reaction is typically an SN2 process where the morpholine nitrogen acts as the nucleophile.[7] Several factors can impede its efficiency.

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group is critical. Reactivity follows the trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride with low success, consider switching to the corresponding bromide or iodide. For very unreactive systems, a triflate (OTf) is an excellent but more expensive leaving group.[8]

  • Inappropriate Base: A base is required to deprotonate the secondary amine, increasing its nucleophilicity. The base should be strong enough but not interfere with the reaction.

    • Weak Bases: Bases like sodium bicarbonate (NaHCO₃) are often too weak.

    • Strong, Non-Nucleophilic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Hindered organic bases like diisopropylethylamine (DIPEA) are also commonly used.[8]

  • Steric Hindrance: The 3-phenyl group introduces steric bulk around the nitrogen. If your alkylating agent is also bulky (e.g., a secondary or branched alkyl halide), the reaction rate will be significantly reduced. To overcome this, you may need to increase the reaction temperature and/or extend the reaction time.[8]

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Ensure you are using a solvent where all components are soluble at the reaction temperature. Common choices include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8]

G start Low Yield in N-Alkylation check_reagent Is Alkylating Agent Reactive? (I > Br > Cl) start->check_reagent check_base Is the Base Strong Enough? (e.g., K₂CO₃, DIPEA) check_reagent->check_base Yes solution_reagent Switch to Alkyl Iodide or Triflate check_reagent->solution_reagent No check_temp Is Reaction Temperature Sufficient? check_base->check_temp Yes solution_base Use a Stronger, Non-Nucleophilic Base (e.g., Cs₂CO₃) check_base->solution_base No check_solubility Are All Components Soluble? check_temp->check_solubility Yes solution_temp Increase Temperature Incrementally (e.g., 50°C -> 80°C -> Reflux) & Extend Reaction Time check_temp->solution_temp No solution_solubility Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->solution_solubility No end_node Optimized Reaction check_solubility->end_node Yes solution_reagent->check_base solution_base->check_temp solution_temp->check_solubility solution_solubility->end_node

Caption: Troubleshooting decision tree for low N-alkylation yield.

FAQ 2.2: Are there alternative methods to N-alkylation for introducing functional groups on the nitrogen?

Yes, several other methods can be employed, depending on the desired functionality:

  • Reductive Amination: To introduce an alkyl group, you can react the this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This is a milder alternative to alkylation with halides.

  • Buchwald-Hartwig Amination: For N-arylation, this palladium-catalyzed cross-coupling reaction is the state-of-the-art method. It allows for the formation of a C-N bond between the morpholine nitrogen and an aryl halide or triflate.[9]

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form N-amides.

  • Michael Addition: For introducing groups via a conjugate addition, the morpholine can act as a nucleophile to react with α,β-unsaturated carbonyl compounds.

Section 3: Troubleshooting Common Purity Issues

Achieving high chemical and stereochemical purity is the ultimate goal.

FAQ 3.1: My reaction is producing a mixture of diastereomers. How can I improve diastereoselectivity?

This issue arises when a new stereocenter is formed during a reaction on the already chiral this compound scaffold.

  • Reaction Mechanism: Understand the transition state of your reaction. For example, in a Pictet-Spengler type reaction to form a fused ring system, the diastereoselectivity can be highly dependent on the catalyst and reaction conditions.[10] A Felkin-Ahn model can often predict the favored diastereomer.[10]

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the pathway with the lower activation energy, which typically leads to the more stable transition state and a single diastereomer.

  • Catalyst/Reagent Control: The choice of catalyst or reagent can have a profound impact. Chiral Lewis acids or organocatalysts can be used to influence the facial selectivity of an incoming electrophile.[11][12]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity. It is often worthwhile to screen a range of solvents.

FAQ 3.2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Side reactions reduce yield and complicate purification. Common culprits include:

  • Over-alkylation (for primary amines): Not typically an issue for secondary amines like 3-phenylmorpholine.

  • Elimination (E2) Reactions: When using bulky bases or secondary/tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct. Using a less hindered base and a primary alkyl halide can minimize this.

  • Heck Arylation: In palladium-catalyzed N-arylation reactions, a competing Heck reaction can sometimes occur, especially with electron-deficient N-aryl groups.[13] Careful selection of the palladium catalyst and ligand system is critical to favor the desired C-N bond formation.[9]

FAQ 3.3: What are the best practices for purifying chiral 3-phenylmorpholine derivatives to achieve high enantiomeric excess (% ee)?

Purification of chiral compounds requires specialized techniques to separate enantiomers or diastereomers.

  • For Diastereomers: Diastereomers have different physical properties and can usually be separated by standard silica gel column chromatography. Careful selection of the eluent system is key to achieving good separation.

  • For Enantiomers: Enantiomers have identical physical properties in a non-chiral environment, making them much harder to separate.

    • Chiral Chromatography: This is the most powerful method. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can resolve enantiomers.[14][15] SFC is often preferred as a "greener" and faster alternative to HPLC.[15]

    • Resolution via Diastereomeric Salt Formation: As discussed in FAQ 1.1, this chemical method can also be used for purification if an initial synthesis results in a scalemic (enantiomerically enriched but not pure) mixture.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase.[15]High resolution, applicable to analytical and preparative scales, provides accurate % ee.Requires specialized, expensive columns and instrumentation.[15]
Fractional Crystallization Separation of diastereomeric salts based on solubility differences.[16]Can be cost-effective for large scales, well-established method.Trial-and-error to find suitable resolving agent and conditions, not always successful.
Section 4: Protocols and Methodologies

The following are generalized protocols. Note: These are starting points and must be optimized for your specific substrate. Always perform reactions on a small scale first.

Protocol 4.1: General Protocol for N-Alkylation of this compound

This protocol is a starting point for the reaction of this compound with an alkyl bromide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Dissolve this compound (1.0 eq) in ACN or DMF. b 2. Add K₂CO₃ (1.5 - 2.0 eq). a->b c 3. Add Alkyl Bromide (1.1 - 1.2 eq) dropwise at room temp. b->c d 4. Heat mixture to 60-80°C. c->d e 5. Monitor by TLC or LC-MS until starting material is consumed. d->e f 6. Cool, filter off base. e->f g 7. Concentrate filtrate. f->g h 8. Partition between EtOAc & H₂O. g->h i 9. Dry organic layer (e.g., Na₂SO₄) & concentrate. h->i j 10. Purify by column chromatography. i->j

Caption: General workflow for a typical N-alkylation reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1-0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the desired alkyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

References

Identifying and minimizing byproducts in (S)-3-phenylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproducts

Welcome to the technical support center for the synthesis of (S)-3-phenylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its stereoselective synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges, particularly the formation and removal of unwanted byproducts. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build robust and reproducible synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of chiral phenylmorpholines.

Q1: What are the principal synthetic routes to enantiopure this compound?

There are three primary strategies for accessing the enantiomerically pure (S)-isomer:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material, such as (S)-phenylalaninol or another chiral precursor, to build the morpholine ring. The inherent chirality of the starting material directs the stereochemistry of the final product.

  • Asymmetric Synthesis: This involves creating the chiral center during the reaction sequence using a chiral catalyst or auxiliary. A common method is the asymmetric reductive amination of a prochiral ketone or the enantioselective opening of an epoxide.[1] This strategy can be highly efficient but requires careful optimization of reaction conditions.

  • Chiral Resolution: This classic method involves synthesizing the racemic (a 1:1 mixture of R and S enantiomers) 3-phenylmorpholine and then separating the enantiomers.[2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The differing solubilities of these salts allow for their separation by crystallization.[2]

Q2: What are the most common byproducts I should expect, and how do they form?

Byproduct formation is a critical challenge. The most common impurities can be categorized as follows:

  • Stereoisomers:

    • (R)-3-Phenylmorpholine: The unwanted enantiomer, which forms if the synthesis is not perfectly enantioselective or if a chiral resolution is incomplete.

    • cis-3-Phenylmorpholine: The diastereomer of the desired trans product. Its formation is often governed by the mechanism of the ring-closing (cyclization) step and can be influenced by the choice of catalyst and reaction conditions.[3][4]

  • Reaction-Specific Byproducts:

    • Over-alkylated Amines: In syntheses involving reductive amination, the secondary amine of the morpholine ring can react further to form a tertiary amine.[5]

    • Unreacted Intermediates: Incomplete cyclization can leave amino alcohol precursors, such as N-(2-hydroxyethyl)phenylethanolamine, in the final product mixture.

    • Reduced Precursors: During reductive amination, the reducing agent can sometimes directly reduce the starting carbonyl compound to an alcohol before it has a chance to form an imine.[6]

Q3: Which analytical techniques are essential for identifying my product and its impurities?

A multi-technique approach is crucial for unambiguous characterization:

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity (the ratio of S- to R-enantiomers).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the overall structure and for determining the diastereomeric ratio (cis vs. trans). The coupling constants between protons at the C2 and C3 positions of the morpholine ring are typically different for cis and trans isomers.

  • Mass Spectrometry (MS), often coupled with GC or LC: Essential for identifying byproducts with different molecular weights, such as unreacted starting materials or over-alkylated products.

  • Polarimetry: Measures the optical rotation of the sample to provide a rapid, albeit less precise, indication of enantiomeric enrichment.

Section 2: Troubleshooting Guide: Byproduct Identification & Minimization

This guide provides a systematic approach to troubleshooting specific byproduct-related issues.

Problem 1: Significant Diastereomeric Impurity (cis-isomer) Detected
  • Symptoms: ¹H NMR shows two sets of signals for the morpholine ring protons. HPLC may show a closely eluting peak even on a non-chiral column.

  • Root Cause Analysis: The formation of the cis and trans diastereomers is often determined during the intramolecular cyclization step. Acid-catalyzed cyclization of an N-(2-hydroxyethyl)amino alcohol precursor proceeds via an intermediate that can be attacked from two faces, leading to a mixture of isomers. The final ratio is often dependent on whether the reaction is under kinetic or thermodynamic control.[3]

  • Mechanistic Insight Diagram:

    G cluster_0 Cyclization Pathway START N-(2-hydroxyethyl) phenylethanolamine CAT H₂SO₄ or other acid START->CAT Protonation TS1 Transition State 1 (less hindered) PROD1 (S,S)-trans-Product (Thermodynamically Favored) TS1->PROD1 Major Pathway TS2 Transition State 2 (more hindered) PROD2 (S,R)-cis-Product (Kinetically Favored) TS2->PROD2 Minor Pathway CAT->TS1 CAT->TS2 caption Fig 1. Competing pathways in diastereomer formation.

  • Minimization & Prevention Strategies:

    • Acid Catalyst Choice: Strong dehydrating acids like concentrated sulfuric acid at controlled temperatures often favor the formation of the more stable trans isomer. [8] 2. Temperature Control: Running the cyclization at a slightly elevated temperature may allow the reaction to reach thermodynamic equilibrium, favoring the more stable trans product. Conversely, very low temperatures might favor a kinetically controlled product, which could be the cis isomer. Experimentation is key.

    • Alternative Cyclization Methods: Consider Mitsunobu-type cyclizations, which can offer greater stereocontrol depending on the substrate.

  • Purification Protocol:

    • Fractional Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may selectively crystallize one diastereomer.

    • Column Chromatography: Careful separation on silica gel can often resolve cis and trans isomers, although it may require testing various solvent systems (e.g., gradients of ethyl acetate in hexanes with 1% triethylamine).

Problem 2: Low Enantiomeric Excess (Presence of (R)-isomer)
  • Symptoms: Chiral HPLC analysis shows a peak corresponding to the (R)-enantiomer, resulting in an enantiomeric excess (e.e.) below the desired specification (e.g., <99%).

  • Root Cause Analysis:

    • For Asymmetric Synthesis: The chiral catalyst or reagent may have low enantioselectivity, or reaction conditions (temperature, pressure, solvent) may not be optimal. Epimerization of a chiral intermediate is also a possible cause. [1] * For Chiral Resolution: The chosen resolving agent may not form diastereomeric salts with a sufficient difference in solubility, or the crystallization process was not efficient. [2]* Troubleshooting Workflow:

    G START Low Enantiomeric Excess Detected Q1 What is the synthetic route? START->Q1 A1 Asymmetric Synthesis Q1->A1 Asymmetric A2 Chiral Resolution Q1->A2 Resolution S1 Optimize Reaction: - Vary catalyst loading - Screen solvents - Adjust temperature/pressure A1->S1 S2 Screen Resolving Agents: - (L/D)-Tartaric Acid - (1R/1S)-(-)-Camphorsulfonic acid - Dibenzoyl-D-tartaric acid A2->S2 S3 Optimize Crystallization: - Vary solvent - Control cooling rate - Perform multiple recrystallizations S2->S3

    Fig 2. Decision tree for improving enantiomeric excess.
  • Detailed Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

    • Salt Formation: Dissolve 1.0 equivalent of the racemic 3-phenylmorpholine free base in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5-1.0 equivalents of a chiral acid (e.g., L-(-)-tartaric acid) in the same solvent, heating gently if necessary.

    • Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization. The salt of one enantiomer should preferentially precipitate.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and basify with an aqueous base (e.g., 1 M NaOH) to a pH > 12. Extract the enantiomerically enriched free base with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Analysis: Dry the organic extracts, concentrate, and analyze the product by chiral HPLC to determine the enantiomeric excess. Repeat the crystallization if necessary to achieve the desired purity.

Problem 3: Byproducts from Reductive Amination Pathway
  • Symptoms: MS analysis shows peaks with molecular weights corresponding to over-alkylation or the starting alcohol.

  • Root Cause Analysis: Reductive amination is a two-step process (imine formation followed by reduction) that is often run in one pot. [9]A powerful reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone before imine formation. Furthermore, the product amine can compete with the starting amine to react with the carbonyl, leading to tertiary amine byproducts. [5][10]* Minimization Strategies Table:

StrategyPrincipleKey Reagents/ConditionsPotential Pitfalls
Use a Selective Reducing Agent Employ a hydride donor that is more reactive towards the protonated imine (iminium ion) than the starting carbonyl.Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) [9]NaBH₃CN can release toxic cyanide upon acidic workup.
Control Stoichiometry Use a slight excess of the amine component to favor the formation of the desired secondary amine over tertiary amine byproducts.1.1-1.2 equivalents of the amine.A large excess of amine can complicate purification.
pH Control Maintain a mildly acidic pH (4-6) to promote imine formation and protonation without degrading the reactants.Acetic acid is often used as a catalyst and solvent.Strongly acidic or basic conditions can lead to side reactions.
Stepwise Procedure Form and isolate the imine intermediate first, then perform the reduction in a separate step.Dean-Stark apparatus to remove water and drive imine formation.Can be lower yielding and more time-consuming than a one-pot reaction.
Section 3: Key Analytical Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
  • Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-phenylmorpholine.

  • Typical System:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and an alcohol (isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Dissolve a small amount of the final compound (~1 mg/mL) in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample.

    • Run the analysis and integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) as: (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100.

Data Interpretation Summary Table
Analyte / ImpurityAnalytical MethodExpected Observation
This compound Chiral HPLCMajor peak at a specific retention time (t₁).
(R)-3-Phenylmorpholine Chiral HPLCMinor peak at a different retention time (t₂).
cis-Isomer ¹H NMRDifferent coupling constants (J-values) for H-2/H-3 protons compared to the trans-isomer.
N-alkylated byproduct LC-MSA molecular ion peak corresponding to [M+Alkyl group]+.
Amino alcohol precursor LC-MS / TLCA more polar compound (lower Rf on TLC) with a molecular weight corresponding to the uncyclized intermediate.

References

Author: BenchChem Technical Support Team. Date: January 2026

Answering the demand for robust, reproducible experimental outcomes, this Technical Support Center provides a troubleshooting guide for researchers, scientists, and drug development professionals working with (S)-3-phenylmorpholine and its derivatives. As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, offering in-depth causal explanations for common experimental challenges and providing validated protocols to overcome them.

Introduction to this compound

This compound is a chiral organic compound featuring a phenyl group at the 3-position of the morpholine ring. It serves as a key intermediate and structural backbone for a range of pharmacologically active molecules, including phenmetrazine and its analogues.[1][2][3][4] These compounds are often investigated for their effects as monoamine neurotransmitter releasers, with potential applications in treating conditions like ADHD and obesity.[1][5] The stereochemistry at the 3-position is often critical for biological activity, making enantiomeric purity a primary concern in both synthesis and analysis.

Part 1: Synthesis & Purification Troubleshooting

Challenges in the synthesis and purification of chiral molecules are common. This section addresses the most frequently encountered issues, from low reaction yields to difficulties in achieving high enantiomeric excess.

FAQ: Synthesis

Question: My synthesis of this compound is resulting in a very low yield. What are the common pitfalls?

Answer: Low yields in phenylmorpholine synthesis typically stem from one of three areas: starting material quality, incomplete cyclization, or competing side reactions.

  • Starting Material Integrity: Ensure your precursors, such as (S)-phenylalanol or the appropriate brominated propiophenone, are of high purity. The presence of impurities can inhibit the reaction or promote alternative pathways.

  • Inefficient Cyclization: The ring-closing step is critical. For methods involving dehydration with strong acids like H₂SO₄, temperature control is crucial. Using cold sulfuric acid can be more advantageous than room temperature to minimize charring and side reactions.[6] The reaction requires sufficient time to proceed to completion; monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Suboptimal Reagents: In multi-step syntheses, such as those starting from 2-bromopropiophenone and ethanolamine, the choice of reducing agent for the intermediate alcohol is key.[7][8] Sodium borohydride (NaBH₄) is commonly used, but its reactivity can be sensitive to solvent and temperature. Ensure the NaBH₄ is fresh and the reaction environment is free from excessive moisture.

FAQ: Purification

Question: I am struggling to separate the this compound from its (R)-enantiomer and other reaction byproducts. What purification strategies are most effective?

Answer: Achieving high enantiomeric and chemical purity requires a multi-step approach, often combining traditional methods with high-performance chromatography.

  • Initial Workup: A standard acid-base extraction is effective for removing non-basic organic impurities. After basifying the aqueous layer (pH > 12), this compound can be extracted into an organic solvent like dichloromethane (DCM).[9]

  • Flash Chromatography: For removing diastereomers or chemically distinct impurities, normal-phase flash chromatography is a viable option.[10] However, it will not separate enantiomers. A typical solvent system would be a gradient of methanol in dichloromethane.

  • Chiral HPLC: To resolve enantiomers, preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.[11][12] Success is highly dependent on the choice of column and mobile phase. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points.[13]

  • Crystallization: If a suitable salt can be formed (e.g., hydrochloride or tartrate), fractional crystallization may be used to enrich the desired enantiomer. This is often an iterative process and may not achieve >99% purity on its own.

Below is a workflow diagram illustrating the decision-making process for purification.

G cluster_0 Purification Workflow for this compound raw_product Crude Reaction Mixture acid_base Acid-Base Extraction raw_product->acid_base flash_chrom Flash Chromatography acid_base->flash_chrom Removes non-basic impurities purity_check1 Purity Check (TLC/NMR) flash_chrom->purity_check1 Removes diastereomers/other impurities chiral_hplc Preparative Chiral HPLC purity_check1->chiral_hplc Chemical purity OK, but enantiomeric separation needed waste Impure Fractions / Byproducts purity_check1->waste Impure purity_check2 Purity & Enantiomeric Excess Check (Chiral HPLC) chiral_hplc->purity_check2 purity_check2->chiral_hplc <99% ee, re-process final_product Pure this compound purity_check2->final_product >99% ee & Purity

Caption: Purification decision workflow for this compound.

Part 2: Analytical Characterization Troubleshooting

Accurate characterization is non-negotiable. This section provides solutions for common issues encountered during the analysis of this compound by HPLC and GC-MS.

FAQ: Chiral HPLC Analysis

Question: My chiral HPLC analysis of this compound shows poor resolution between enantiomers and significant peak tailing. How can I optimize my method?

Answer: Poor resolution and peak tailing are common but solvable issues in chiral HPLC. They usually point to a suboptimal mobile phase, column issues, or secondary interactions between the analyte and the stationary phase.[14]

A systematic approach is best:

  • Mobile Phase Composition: This is the most influential factor. For polysaccharide-based CSPs, the mobile phase is typically a mix of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol).[13]

    • To Improve Resolution: Decrease the percentage of the alcohol modifier. This increases retention time but often enhances chiral recognition.

    • To Reduce Tailing: For basic compounds like phenylmorpholine, tailing is often caused by interaction with acidic silanol groups on the silica support. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can dramatically improve peak shape by masking these sites.[14]

  • Temperature: Lowering the column temperature generally improves chiral resolution by strengthening the transient diastereomeric interactions responsible for separation. Try decreasing the temperature in 5°C increments.[14]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

  • Column Health: Peak tailing can also indicate a contaminated guard column or a void at the head of the analytical column.[15] Try flushing the column or replacing the guard column.

The following table summarizes key optimization parameters.

ParameterTo Improve ResolutionTo Reduce Peak TailingCausality
Alcohol Modifier % DecreaseNo major effectSlower elution allows for more interactions with the chiral stationary phase, enhancing separation.
Basic Additive (e.g., 0.1% DEA) May slightly decreaseAdd/IncreaseMasks active silanol sites on the silica support, preventing secondary ionic interactions that cause tailing.
Temperature DecreaseMay slightly worsenLower thermal energy strengthens the transient, enantioselective bonds between the analyte and the CSP.
Flow Rate DecreaseNo major effectIncreases the efficiency of the column by allowing more time for equilibrium between mobile and stationary phases.

The troubleshooting logic for these issues can be visualized as follows:

G start Poor Resolution or Peak Tailing Observed check_tailing Is Peak Tailing the Main Issue? start->check_tailing add_dea Add 0.1% DEA to Mobile Phase check_tailing->add_dea Yes check_res Is Resolution the Main Issue? check_tailing->check_res No add_dea->check_res decrease_alcohol Decrease % Alcohol Modifier check_res->decrease_alcohol Yes decrease_temp Lower Column Temperature decrease_alcohol->decrease_temp check_column If problems persist: Check Column Health decrease_temp->check_column solution Optimized Separation decrease_temp->solution If successful check_column->solution After flushing/replacement

Caption: Troubleshooting workflow for chiral HPLC analysis.
FAQ: GC-MS Analysis

Question: I am trying to quantify this compound in a complex matrix using GC-MS, but my results are not reproducible. What should I check?

Answer: Reproducibility issues in GC-MS for a compound like this often relate to sample preparation, derivatization, or inlet discrimination.

  • Derivatization: While phenylmorpholine is volatile enough for GC, its polar N-H group can cause peak tailing on some columns. Derivatizing with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and thermal stability.[16] Inconsistent derivatization is a major source of variability; ensure your reaction goes to completion.

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid volatilization without causing thermal degradation. Experiment with temperatures between 250°C and 280°C.

  • Matrix Effects: If analyzing biological samples, co-extracted materials can interfere with the analysis. A robust sample cleanup, such as Solid Phase Extraction (SPE), is critical.[17]

  • Method Validation: Ensure your method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). For morpholine derivatives, linearity is often observed in the 10–500 µg·L⁻¹ range.[18]

Part 3: Stability, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of this compound and ensuring laboratory safety.

FAQ: Stability & Storage

Question: What are the recommended storage conditions for this compound, and how stable is it in solution?

Answer:

  • Neat Compound: this compound should be stored in a tightly sealed container at 4°C, protected from light.[19] This minimizes degradation from atmospheric moisture, CO₂, and light.

  • In Solution: Stability in solution depends on the solvent. For long-term storage, stock solutions in anhydrous DMSO or ethanol are preferable. Aqueous buffer solutions are less stable and should be prepared fresh daily. The morpholine nitrogen is basic and can react with acidic components in the medium over time.

FAQ: Safety & Handling

Question: What are the primary safety precautions I should take when working with this compound?

Answer: this compound requires careful handling due to its potential irritant properties. Adherence to the Safety Data Sheet (SDS) is mandatory.[20]

Hazard TypePrecautionPersonal Protective Equipment (PPE)
Skin Contact Avoid direct contact. Can cause irritation, redness, and itching.Chemical-resistant gloves (e.g., nitrile).
Eye Contact Can cause redness, pain, or severe damage.Safety glasses with side shields or goggles.
Inhalation May cause irritation to the respiratory system.Use only in a well-ventilated area or a chemical fume hood.
Ingestion Do not ingest. Toxic.N/A (General lab practice)

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20] Always wash hands thoroughly after handling.[20]

References

Technical Support Center: Method Refinement for High-Throughput Screening of Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of phenylmorpholine-based compound libraries. As Senior Application Scientists, we have designed this guide to provide field-proven insights and troubleshooting strategies to navigate the complexities of your screening campaigns. Our goal is to equip you with the necessary knowledge to refine your methods, ensure data integrity, and confidently identify robust and actionable hits.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the H.T.S. workflow, from initial assay design to final hit validation.

Section 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay. This section addresses common hurdles in developing and optimizing assays suitable for screening phenylmorpholine libraries.

Q1: We are developing a cell-based assay and our Z'-factor is consistently below 0.5. What are the likely causes and how can we improve it?

A Z'-factor below 0.5 indicates that the assay window between your positive and negative controls is too narrow or the data variability is too high, making it difficult to distinguish true hits from noise.[1] Several factors could be at play:

  • Causality: Phenylmorpholines, like many small molecules, can exhibit cytotoxicity or off-target effects at high concentrations, which can mask the desired specific activity and increase well-to-well variability. Furthermore, suboptimal reagent concentrations or incubation times can lead to a weak signal.

  • Troubleshooting Steps:

    • Re-evaluate Control Concentrations: Ensure your positive control consistently yields a maximal response and your negative control (vehicle, e.g., DMSO) represents true baseline activity.

    • Optimize Reagent Concentrations: Systematically titrate key reagents (e.g., substrate, antibody, detection reagents) to find the concentration that provides the best signal-to-background ratio.

    • Check for Compound-Induced Cytotoxicity: Run a simple cell viability assay (e.g., CellTiter-Glo®) with your phenylmorpholine library compounds at the screening concentration. High levels of cytotoxicity will compromise any assay readout.

    • Review Incubation Times: Both short and long incubation times can be problematic. Too short, and the signal may not fully develop; too long, and you might see signal decay or increased background. Perform a time-course experiment to determine the optimal endpoint.

    • Assess Liquid Handling Precision: Inconsistent dispensing of cells, reagents, or compounds is a major source of variability.[2][3] Verify the performance of your automated liquid handlers through regular calibration and maintenance.

Q2: We are observing significant edge effects in our 384-well plates. How can we mitigate this?

Edge effects, where wells on the perimeter of the plate behave differently than interior wells, are a common HTS problem, often caused by thermal gradients or differential evaporation.

  • Causality: During incubation, the outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can alter cell health, enzyme kinetics, and reagent concentration. This leads to systematic errors that can produce false positives or negatives.[4]

  • Troubleshooting Steps:

    • Use Barrier Plates: Employ plates with moats or lids designed to minimize evaporation. You can also fill the outer wells with sterile water or media to create a humidity barrier.

    • Ensure Proper Plate Sealing: Use high-quality, breathable seals for cell-based assays or adhesive seals for biochemical assays to prevent evaporation.

    • Optimize Incubation: Avoid stacking plates in the incubator, as this can create thermal gradients. Use incubators with good air circulation and humidity control.

    • Randomize Plate Layout: While not a mitigation for the effect itself, a randomized layout (placing controls and samples in a non-systematic pattern) can help differentiate true hits from positional artifacts during data analysis.

    • Data Correction: Use computational tools to correct for systematic errors. Normalization methods like the B-score can help reduce the impact of row and column effects in your dataset.[5]

Section 2: Phenylmorpholine Library and Liquid Handling

The quality of your compound library and the precision of its handling are critical for a successful screen.

Q3: Some of our phenylmorpholine compounds appear to be precipitating in the assay medium. How does this affect our results and what can we do?

Compound precipitation is a significant issue that leads to unreliable data.

  • Causality: Phenylmorpholines can have varying solubility in aqueous assay buffers. When a compound precipitates, its effective concentration decreases, leading to false negatives. Furthermore, compound aggregates can physically interfere with the assay readout (e.g., light scattering in optical assays), causing false positives.[6]

  • Troubleshooting Steps:

    • Solubility Assessment: Before screening, perform a simple visual or nephelometric solubility test of a representative subset of your library in the final assay buffer.

    • Adjust DMSO Concentration: While minimizing DMSO is ideal, sometimes increasing the final concentration from 0.5% to 1% can improve solubility. However, always run a DMSO tolerance curve to ensure it doesn't negatively impact your assay.

    • Incorporate Detergents: For biochemical assays, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help prevent aggregation.[7]

    • Pre-dispense and Mix: Ensure that compounds are thoroughly mixed into the assay buffer. A "pre-mix" step before adding the final reagent can improve dispersion.

Q4: How can we ensure the accuracy and precision of our nanoliter-volume liquid handling for compound transfer?

Precision in compound dispensing is non-negotiable for generating reliable concentration-response curves.[2]

  • Causality: Automated liquid handlers, especially those using acoustic or tip-based methods, require careful calibration and optimization for different liquid classes (e.g., DMSO vs. aqueous buffers). Errors in dispensing lead to incorrect final compound concentrations and, consequently, inaccurate potency values.

  • Best Practices:

    • Regular Calibration: Implement a routine calibration schedule for your liquid handlers using gravimetric or colorimetric methods.[3]

    • Use Appropriate Consumables: Ensure you are using tips and source plates that are compatible with your instrument and have low-retention properties.[3]

    • Optimize Dispensing Parameters: Work with your instrument's application scientist to optimize parameters like dispense height, speed, and aspiration/dispense settings for your specific library plates and assay plates.

    • Implement Quality Control: For acoustic dispensers, technologies like DropDetection can verify that the correct volume was dispensed into each well, providing real-time quality control.[8]

Section 3: Data Analysis and Hit Triage

Proper data analysis and a logical hit triage cascade are essential for filtering out false positives and focusing on the most promising compounds.

Q5: Our primary screen generated a high hit rate (>3%). How do we differentiate true hits from artifacts?

A high hit rate often suggests the presence of non-specific activity or assay interference. A systematic triage process is crucial.[9]

  • Causality: Many compounds can interfere with assay technologies, leading to false positives. These are often referred to as Pan-Assay Interference Compounds (PAINS).[9][10] They can act through various mechanisms, including redox cycling, aggregation, or interference with the detection method itself (e.g., fluorescence quenching or enhancement).[6][11]

  • Hit Triage Workflow:

    • Remove Known PAINS: The first step is to filter your hit list against a database of known PAINS and other promiscuous compounds. This is a computational step that can quickly eliminate many problematic chemotypes.[9]

    • Confirmation Screening: Re-test the primary hits from a freshly prepared compound stock or a newly ordered sample to eliminate hits that were due to sample degradation or identity issues.[4][7]

    • Dose-Response Curves: Generate 8- to 10-point concentration-response curves to confirm potency (e.g., IC50 or EC50) and observe the shape of the curve. True hits should exhibit a sigmoidal dose-response relationship with a reasonable Hill slope.[4][7]

    • Orthogonal and Counter-Screens: This is the most critical step.

      • Orthogonal Assays: Confirm the activity of your hits in a different assay format that measures the same biological endpoint but uses a different detection technology.[12] For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could be based on luminescence or label-free detection.

      • Counter-Screens: Use an assay that contains all the components of the primary assay except the biological target.[11] Activity in this assay indicates that the compound is interfering with the assay technology itself, not acting on your target.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Triage cluster_validation Phase 4: Validation AssayDev Assay Development & Validation (Z' > 0.5) Screening Primary HTS (Single Concentration) AssayDev->Screening LibPrep Library Preparation (Phenylmorpholines in DMSO) LibPrep->Screening DataQC Data Analysis & Quality Control Screening->DataQC HitTriage Hit Triage (Remove PAINS, Artifacts) DataQC->HitTriage Confirmation Hit Confirmation & Dose-Response HitTriage->Confirmation Validation Hit Validation (Orthogonal/Counter-Assays) Confirmation->Validation Leads Validated Leads Validation->Leads Hit_Validation PrimaryHits Primary Hits from HTS Reconfirm 1. Re-test & Confirm (Fresh Compound Stock) PrimaryHits->Reconfirm DoseResponse 2. Dose-Response Curves (Determine Potency & Hill Slope) Reconfirm->DoseResponse Orthogonal 3. Orthogonal Assay (Different Technology, Same Endpoint) DoseResponse->Orthogonal CounterScreen 4. Counter-Screen (Assay without Target) Orthogonal->CounterScreen Cellular 5. Cell-Based Assay (Test for Cellular Activity) CounterScreen->Cellular Selectivity 6. Selectivity Profiling (Test Against Related Targets) Cellular->Selectivity Validated Validated Hit Series Selectivity->Validated

References

Technical Support Center: Enhancing Enantioselectivity in (S)-3-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the enantioselective synthesis of (S)-3-phenylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we will delve into the critical aspects of enhancing enantioselectivity, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols. Our approach is grounded in a deep understanding of reaction mechanisms and practical laboratory experience to ensure you can achieve your desired stereochemical outcomes with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of this compound?

There are several robust strategies to synthesize this compound with high enantiomeric excess (ee). The choice of method often depends on the available starting materials, scalability requirements, and desired purity. The most prevalent and effective approaches include:

  • Asymmetric Hydrogenation: This is a widely used method that involves the reduction of a prochiral dehydromorpholine precursor using a chiral catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP derivatives) are common choices.[1][2][3]

  • Biocatalysis: The use of enzymes, particularly imine reductases (IREDs), offers exceptional enantioselectivity and operates under mild reaction conditions.[4] This method is also highly scalable.

  • Dynamic Kinetic Resolution (DKR): This powerful technique can theoretically convert 100% of a racemic starting material into the desired enantiomer.[5][6] It combines a rapid in-situ racemization of the starting material with an enantioselective reaction.

  • Organocatalysis: Chiral small organic molecules can be used to catalyze the enantioselective formation of the morpholine ring.[7]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry early in the synthetic sequence.[8]

Q2: My asymmetric hydrogenation is resulting in low enantioselectivity. What are the likely causes?

Low enantioselectivity in asymmetric hydrogenation can stem from several factors. Here are the most common culprits:

  • Catalyst Purity and Activity: The chiral ligand and metal precursor must be of high purity. Impurities can poison the catalyst or promote non-selective background reactions. Ensure proper handling and storage of the catalyst.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.[2] Aprotic and less polar solvents like toluene or dichloromethane often yield better results than coordinating solvents like THF or methanol, which can compete for binding to the metal center.

  • Hydrogen Pressure and Temperature: These parameters are crucial and often require optimization. Higher pressures can sometimes decrease enantioselectivity by altering the catalyst's active species. Temperature affects the rates of both the desired and undesired reactions, so a careful study is necessary.

  • Substrate Quality: Impurities in the dehydromorpholine substrate can interfere with the catalyst. Ensure the starting material is pure.

  • Protecting Groups: The nature of the nitrogen protecting group can influence the stereochemical outcome by affecting the substrate's conformation and its interaction with the chiral catalyst.

Q3: How can I overcome the 50% theoretical yield limit when starting with a racemic mixture?

The 50% yield ceiling is a characteristic of classical kinetic resolution. To surpass this, you need to employ a Dynamic Kinetic Resolution (DKR).[6]

DKR_Concept cluster_1 Products (R)-Substrate (R)-Substrate (S)-Substrate (S)-Substrate (R)-Substrate->(S)-Substrate k_rac (Rapid Racemization) Unreacted (R)-Substrate Unreacted (R)-Substrate (R)-Substrate->Unreacted (R)-Substrate k_slow (S)-Product (S)-Product (S)-Substrate->(S)-Product k_fast (Enantioselective Reaction)

Caption: Dynamic Kinetic Resolution Workflow.

In a DKR process, the slower-reacting enantiomer is continuously racemized to the faster-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired product.[5] For this to be successful, the rate of racemization must be significantly faster than the rate of the slower reaction.

Troubleshooting Guides

Issue 1: Poor Enantioselectivity in Ru/Rh-Catalyzed Asymmetric Hydrogenation

Question: I am using a well-established Ru-BINAP catalyst for the asymmetric hydrogenation of N-Boc-3-phenyl-dehydromorpholine, but my enantiomeric excess is consistently below 70%. How can I improve this?

Answer:

Low ee in this type of reaction is a common issue that can often be resolved by systematically investigating the reaction parameters.

1. Catalyst and Ligand Integrity:

  • Cause: Chiral phosphine ligands are susceptible to oxidation, which can significantly reduce enantioselectivity.

  • Solution: Ensure that the ligand and the prepared catalyst are handled under strictly anaerobic conditions. Use freshly distilled and degassed solvents. If possible, prepare the catalyst in situ.

2. Solvent Effects:

  • Cause: The solvent can coordinate to the metal center, influencing the chiral environment. Protic solvents can also interfere with the catalytic cycle.

  • Solution: Screen a range of solvents. While methanol is often used, less coordinating solvents like dichloromethane (DCE) or toluene can sometimes provide higher enantioselectivity.[2]

3. Additives:

  • Cause: The presence of acidic or basic impurities can affect catalyst performance.

  • Solution: The addition of a small amount of a non-nucleophilic base can sometimes scavenge acidic impurities and improve results. Conversely, in some systems, acidic additives are beneficial.[9] A screen of additives may be necessary.

4. Temperature and Pressure Optimization:

  • Cause: The energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Temperature can have a significant effect on selectivity.

  • Solution: Perform the reaction at lower temperatures to enhance selectivity. A temperature screening from room temperature down to 0°C or lower is recommended. Also, optimize the hydrogen pressure, as lower pressures can sometimes be beneficial.

ParameterRecommended ActionRationale
Catalyst Loading Start with 1 mol % and decrease to 0.1 mol %High catalyst loading can sometimes lead to background reactions.
Temperature Screen from 25°C down to 0°CLower temperatures generally favor higher enantioselectivity.
Solvent Test DCM, Toluene, and THFSolvent polarity and coordinating ability can significantly impact the catalyst's chiral environment.
H₂ Pressure Evaluate pressures from 1 to 50 atmThe optimal pressure can vary depending on the specific catalyst-substrate combination.
Issue 2: Inefficient Dynamic Kinetic Resolution (DKR)

Question: I am attempting a DKR of a racemic 3-phenylmorpholine precursor, but my yield is stuck around 55% with moderate ee. What's going wrong?

Answer:

An unsuccessful DKR typically points to a mismatch between the rate of racemization and the rate of the enantioselective reaction.

1. Insufficient Racemization Rate:

  • Cause: For a DKR to be effective, the rate of racemization of the starting material must be faster than the rate of the enantioselective reaction (k_rac > k_fast).[5]

  • Solution: The racemization conditions need to be optimized. This might involve changing the base, increasing the temperature, or using a specific racemization catalyst that is compatible with your resolution catalyst.

2. Irreversible Resolution Step:

  • Cause: The kinetic resolution step should be irreversible to lock in the desired stereochemistry and prevent product racemization.[5]

  • Solution: Ensure that the reaction conditions do not promote the reverse reaction. For enzymatic resolutions, this is often achieved by using an acyl donor that makes the acylation step effectively irreversible.

3. Catalyst Incompatibility:

  • Cause: The racemization catalyst and the resolution catalyst may interfere with each other.

  • Solution: Choose a catalyst system where both components are compatible. For example, some ruthenium catalysts can perform both the racemization and the asymmetric transformation.

DKR_Troubleshooting Start Low Yield/ee in DKR Q1 Is k_rac > k_reaction? Start->Q1 A1_Yes Proceed to Q2 Q1->A1_Yes Yes A1_No Increase Racemization Rate (e.g., stronger base, higher temp, racemization catalyst) Q1->A1_No No Q2 Is the resolution step irreversible? A1_Yes->Q2 A2_Yes Proceed to Q3 Q2->A2_Yes Yes A2_No Modify reaction conditions to prevent product racemization Q2->A2_No No Q3 Are the catalysts compatible? A2_Yes->Q3 A3_Yes System Optimized Q3->A3_Yes Yes A3_No Select compatible racemization and resolution catalysts Q3->A3_No No

Caption: Troubleshooting workflow for DKR.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Boc-3-phenyl-5,6-dihydro-4H-1,4-oxazine

This protocol is a general guideline and may require optimization for specific substrates and equipment.

Materials:

  • N-Boc-3-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 eq)

  • [RuCl((S,S)-Ts-DPEN)(p-cymene)] (0.01 eq)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (5.0 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ru catalyst.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the N-Boc-3-phenyl-5,6-dihydro-4H-1,4-oxazine substrate to the flask.

  • Add the formic acid/triethylamine azeotrope.

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using an Imine Reductase (IRED)

This protocol outlines a general procedure for an IRED-catalyzed reductive amination to form this compound.

Materials:

  • Precursor keto-amine or a suitable imine

  • Imine Reductase (IRED) enzyme

  • NADH or NADPH cofactor

  • A cofactor recycling system (e.g., glucose dehydrogenase/glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO or isopropanol) if needed for substrate solubility

Procedure:

  • In a temperature-controlled vessel, prepare the buffer solution.

  • Add the cofactor (NADH or NADPH) and the components of the cofactor recycling system.

  • Add the IRED enzyme preparation (as a lyophilisate or a solution).

  • If necessary, add a co-solvent to aid in substrate solubility (typically 5-20% v/v).

  • Initiate the reaction by adding the substrate.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and lowering the pH to ~9-10 to facilitate extraction.

  • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product as needed.

  • Determine the enantiomeric excess by chiral HPLC or GC.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability in (S)-3-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-3-phenylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are encountering inconsistencies in the synthesis of this critical chiral building block. Batch-to-batch variability can significantly impede research timelines and manufacturing processes. This document provides a structured, in-depth approach to diagnosing and resolving common issues related to yield, purity, and stereochemical integrity.

Section 1: Foundational Knowledge - The Synthetic Landscape

This compound is a valuable scaffold in medicinal chemistry, often used as a key intermediate for synthesizing compounds targeting the central nervous system. Achieving consistent, high-purity production is paramount. Variability often arises from subtle, overlooked factors in the synthetic process. Before troubleshooting, it is essential to define the Critical Quality Attributes (CQAs) of the final product.

Table 1: Critical Quality Attributes (CQAs) for this compound
CQATarget SpecificationRationale
Identity Conforms to reference standard (¹H NMR, ¹³C NMR, MS)Ensures the correct molecular structure has been synthesized.
Chemical Purity ≥ 99.0% (by HPLC/UPLC)Minimizes the presence of process-related impurities and side products that could affect downstream reactions or biological activity.
Enantiomeric Excess (ee%) ≥ 99.5%The biological activity of chiral molecules is often stereospecific. High enantiomeric purity is critical for efficacy and safety.[1][2]
Residual Solvents Conforms to ICH Q3C limitsEnsures the final product is safe for its intended use and free from solvents that could interfere with subsequent steps.

A common and effective route to this compound involves the cyclization of a chiral amino alcohol precursor. Understanding this workflow is the first step in identifying potential sources of variability.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation & Purification A (S)-2-Amino-1-phenylethanol (Chiral Starting Material) C N,O-Alkylation & Intramolecular Cyclization A->C Base, Solvent Heat B Di-alkylation Agent (e.g., 2,2'-dibromoethyl ether) B->C D Crude this compound C->D Work-up E Purification (e.g., Crystallization, Chromatography) D->E F Final Product: This compound E->F G start Low / Inconsistent Yield Observed q1 Analyze crude reaction mixture by HPLC/TLC. Is starting material consumed? start->q1 q2 Are significant side products present? q1->q2 Yes res1 Incomplete Reaction: - Verify base stoichiometry/activity. - Increase reaction time/temperature. - Check solvent quality (water content). q1->res1 No q3 Compare crude vs. final yield. Is loss during purification >20%? q2->q3 No res2 Side Reaction Dominates: - Lower reaction temperature. - Check for starting material impurities. - Adjust reagent addition rate. q2->res2 Yes res3 Excessive Purification Loss: - Optimize crystallization solvent/temp. - Evaluate alternative purification (e.g., column chromatography). - Check for product degradation during work-up (pH/temp). q3->res3 Yes end Yield Stabilized q3->end No res1->end res2->end res3->end G start Low / Inconsistent ee% Observed q1 Confirm ee% of starting (S)-2-amino-1-phenylethanol lot. start->q1 q2 Subject pure this compound to reaction conditions (base, temp, time). Does ee% drop? q1->q2 ee% ≥ 99.5% res1 Root Cause: Starting Material Quality - Quarantine lot. - Re-qualify all starting material lots. q1->res1 ee% < 99.5% q3 Subject pure this compound to work-up conditions (acid/base wash). Does ee% drop? q2->q3 No res2 Root Cause: Racemization During Reaction - Lower reaction temperature. - Reduce reaction time. - Screen alternative, less harsh bases. q2->res2 Yes res3 Root Cause: Racemization During Work-up - Use milder acids/bases for extraction. - Avoid prolonged exposure to strong pH. - Ensure all steps are performed cold. q3->res3 Yes end Enantiopurity Restored q3->end No res1->end res2->end res3->end

References

Validation & Comparative

A Comparative Analysis of (S)-3-Phenylmorpholine and its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparative analysis of (S)-3-phenylmorpholine and its enantiomer, (R)-3-phenylmorpholine. While closely related to the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), 3-phenylmorpholine itself presents a unique pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the synthesis, pharmacodynamics, and functional implications of these two stereoisomers.

Introduction: The Significance of Chirality in Phenylmorpholines

The phenylmorpholine scaffold is a core structure in a class of psychoactive compounds known for their stimulant and anorectic properties. The introduction of a chiral center at the 3-position of the morpholine ring results in two enantiomers, this compound and (R)-3-phenylmorpholine, which can exhibit markedly different interactions with biological targets. Understanding these stereochemical nuances is paramount for the rational design of selective and efficacious therapeutic agents and for elucidating the complex mechanisms of monoamine transporter modulation.

This guide will dissect the available scientific literature to compare and contrast these enantiomers, focusing on their synthesis, their affinity for and activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and their resulting pharmacological effects.

Stereoselective Synthesis Methodologies

The preparation of enantiomerically pure (S)- and (R)-3-phenylmorpholine is crucial for the accurate assessment of their individual pharmacological profiles. Several synthetic strategies have been developed to achieve high enantiomeric excess.

Chiral Resolution

A classical approach involves the synthesis of the racemic mixture of 3-phenylmorpholine followed by resolution using a chiral resolving agent. This method, while straightforward, can be less efficient due to the inherent 50% maximum yield for the desired enantiomer.

Asymmetric Synthesis

More advanced and efficient methods focus on asymmetric synthesis, creating the desired stereocenter in a controlled manner. One such strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric Synthesis Workflow Prochiral_Precursor Prochiral Precursor (e.g., enamine or imine) Hydrogenation Asymmetric Hydrogenation Prochiral_Precursor->Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-phosphine complex) Chiral_Catalyst->Hydrogenation Enantiomerically_Enriched_Intermediate Enantiomerically Enriched Intermediate Hydrogenation->Enantiomerically_Enriched_Intermediate Cyclization Cyclization Enantiomerically_Enriched_Intermediate->Cyclization Final_Product (S)- or (R)-3-Phenylmorpholine Cyclization->Final_Product

Caption: Asymmetric synthesis of 3-phenylmorpholine enantiomers.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

  • Catalyst Preparation: A chiral phosphine ligand is complexed with a rhodium precursor, such as [Rh(COD)2]BF4, in an appropriate solvent under an inert atmosphere. The choice of a chiral ligand (e.g., a derivative of BINAP or Josiphos) is critical for inducing stereoselectivity.

  • Reaction Setup: The prochiral precursor is dissolved in a degassed solvent in a high-pressure reactor. The chiral catalyst is then added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure and the reaction is stirred at a controlled temperature for a set duration.

  • Work-up and Purification: Upon completion, the reaction mixture is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using chromatography to isolate the enantiomerically enriched intermediate.

  • Cyclization: The intermediate is then subjected to a cyclization reaction to form the morpholine ring, yielding the final enantiopure 3-phenylmorpholine.

The causality behind choosing asymmetric hydrogenation lies in its high efficiency and atom economy, often providing the desired enantiomer in high yield and with excellent enantiomeric excess, thereby avoiding the limitations of classical resolution.

Comparative Pharmacodynamics

The primary mechanism of action for phenylmorpholine derivatives is the modulation of monoamine transporters. The stereochemistry at the 3-position significantly influences the potency and selectivity of these interactions. While direct comparative data for the 3-phenylmorpholine enantiomers is sparse in publicly available literature, we can infer their likely profiles based on closely related analogs like phenmetrazine. For phenmetrazine, the dextro (+)-isomer, which corresponds to the (2S, 3S) configuration, is a more potent dopamine and norepinephrine releasing agent than the levo (-)-isomer.

Signaling Pathway Modulation by Phenylmorpholine Enantiomers:

Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake NET Norepinephrine Transporter (NET) NE Norepinephrine NET->NE Reuptake SERT Serotonin Transporter (SERT) SE Serotonin SERT->SE Reuptake Vesicle Synaptic Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release NE_cleft Norepinephrine Vesicle->NE_cleft Release SE_cleft Serotonin Vesicle->SE_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor SE_receptor Serotonin Receptors SE_cleft->SE_receptor S_enantiomer This compound S_enantiomer->DAT High Affinity S_enantiomer->NET High Affinity S_enantiomer->SERT Low Affinity R_enantiomer (R)-3-Phenylmorpholine R_enantiomer->DAT Lower Affinity R_enantiomer->NET Lower Affinity R_enantiomer->SERT Low Affinity

Caption: Differential interaction of 3-phenylmorpholine enantiomers with monoamine transporters.

Monoamine Transporter Binding and Releasing Activity

The interaction of (S)- and (R)-3-phenylmorpholine with monoamine transporters is typically assessed using in vitro assays with synaptosomal preparations or cell lines expressing the specific transporters.

Table 1: Predicted Monoamine Transporter Activity of 3-Phenylmorpholine Enantiomers

EnantiomerDopamine Transporter (DAT) ActivityNorepinephrine Transporter (NET) ActivitySerotonin Transporter (SERT) Activity
This compound Potent Releasing Agent/Reuptake InhibitorPotent Releasing Agent/Reuptake InhibitorWeak Releasing Agent/Reuptake Inhibitor
(R)-3-Phenylmorpholine Less Potent Releasing Agent/Reuptake InhibitorLess Potent Releasing Agent/Reuptake InhibitorWeak Releasing Agent/Reuptake Inhibitor

Note: This table is predictive and based on structure-activity relationships of closely related compounds. Experimental data for the specific enantiomers of 3-phenylmorpholine is needed for definitive characterization.

Experimental Protocol: In Vitro Monoamine Transporter Release Assay

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.

  • Initiation of Release: The loaded synaptosomes are then exposed to various concentrations of the test compounds ((S)- and (R)-3-phenylmorpholine).

  • Quantification of Release: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are plotted, and EC50 values (the concentration that elicits 50% of the maximal release) are calculated to determine the potency of each enantiomer.

The rationale for this experimental design is to directly measure the functional consequence of the drug-transporter interaction, providing a more physiologically relevant measure of activity than simple binding affinity.

Comparative In Vivo Effects

The differential in vitro potencies of the enantiomers are expected to translate into distinct in vivo behavioral profiles. Based on the higher potency at DAT and NET, this compound is predicted to exhibit more pronounced stimulant, anorectic, and reinforcing effects compared to the (R)-enantiomer.

Table 2: Predicted In Vivo Pharmacological Effects

EffectThis compound(R)-3-Phenylmorpholine
Locomotor Activity Significant increaseModerate to low increase
Appetite Suppression StrongModerate to weak
Reinforcing Properties High potentialLower potential

Note: This table is predictive. In vivo studies are required to confirm these hypotheses.

Experimental Protocol: Locomotor Activity Assessment in Rodents

  • Habituation: Rodents (e.g., mice or rats) are individually placed in open-field arenas and allowed to habituate for a set period.

  • Drug Administration: Animals are administered either vehicle, this compound, or (R)-3-phenylmorpholine at various doses.

  • Data Collection: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded using automated activity monitoring systems for a specified duration.

  • Data Analysis: The data is analyzed to compare the dose-dependent effects of each enantiomer on locomotor activity.

This self-validating protocol includes a vehicle control group to account for baseline activity and allows for a direct comparison of the potency and efficacy of the two enantiomers in producing stimulant-like effects.

Conclusion and Future Directions

The stereochemical configuration of 3-phenylmorpholine is a critical determinant of its pharmacological activity. Based on structure-activity relationships from closely related compounds, the (S)-enantiomer is predicted to be a more potent modulator of dopamine and norepinephrine transporters, leading to more pronounced stimulant-like effects in vivo.

To definitively elucidate the comparative pharmacology of these enantiomers, further research is warranted. Specifically, head-to-head in vitro binding and release assays, as well as a comprehensive battery of in vivo behavioral studies, are necessary to quantify the differences in their potency, efficacy, and selectivity. Such studies will provide invaluable information for the potential development of novel therapeutic agents targeting the monoamine systems and will contribute to a deeper understanding of the structure-activity relationships within the phenylmorpholine class of compounds.

A Comparative Guide to the Validation of Analytical Methods for (S)-3-Phenylmorpholine Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. The accurate quantification of a specific enantiomer, such as (S)-3-phenylmorpholine, a key chiral intermediate or potential active pharmaceutical ingredient (API), is critical. This guide provides an in-depth comparison of the validation of two primary analytical techniques for its detection: Chiral High-Performance Liquid Chromatography (HPLC) and Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of these methodologies.

The Imperative of Enantioselective Analysis

This compound, a chiral molecule, exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the stereoselective analysis of chiral drugs to ensure their quality, safety, and efficacy.[1] This necessitates the development and validation of analytical methods capable of accurately quantifying the desired (S)-enantiomer in the presence of its (R)-counterpart and other potential impurities.

Core Principles of Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, outlining key validation parameters that will be the focus of our comparison.[3][4]

Validation Parameters at a Glance:

Validation ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[5][6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: A Step-by-Step Guide

Objective: To develop and validate a chiral HPLC method for the quantitative determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a common starting point for chiral separations. For this example, we will use a hypothetical cellulose-based column (e.g., Chiralcel® OD-H or similar).[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

  • This compound reference standard.

  • Racemic 3-phenylmorpholine.

2. Chromatographic Conditions (Hypothetical Optimized Method):

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine (DEA). Rationale: The non-polar primary solvent with a polar modifier allows for good interaction with the polysaccharide-based CSP. DEA is often added to improve the peak shape of basic analytes like morpholines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm. Rationale: The phenyl group in the molecule provides strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

3. Validation Workflow:

References

Comparing the pharmacological effects of (S)-3-phenylmorpholine and phenmetrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological effects of (S)-3-phenylmorpholine and its methylated analog, phenmetrazine. By synthesizing available experimental data, this document aims to elucidate the distinct pharmacological profiles of these two psychoactive compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: Structural Relationship and Historical Context

This compound and phenmetrazine share a core phenylmorpholine scaffold, a chemical structure known for its interaction with the monoamine transporter system. Phenmetrazine, chemically known as (±)-trans-3-methyl-2-phenylmorpholine, was first synthesized in 1952 and was clinically used as an anorectic (appetite suppressant) under the brand name Preludin.[1] However, due to its significant potential for misuse and addiction, it was withdrawn from the market.[1] Phenmetrazine's psychostimulant effects are comparable to those of amphetamine.[1]

Phendimetrazine, the N-methylated analog of phenmetrazine, has been used as a prodrug, as it is metabolized in the body to phenmetrazine.[2][3] This metabolic conversion results in a more sustained release of the active compound, potentially reducing its abuse liability compared to phenmetrazine itself.[3]

This compound, the non-methylated parent compound of interest, represents a key structural variant for understanding the structure-activity relationships within this class of compounds. This guide will focus on the pharmacological distinctions arising from the presence or absence of the 3-methyl group and the stereochemical considerations of these molecules.

Mechanism of Action: A Tale of Two Monoamine Releasers

Both this compound and phenmetrazine exert their primary pharmacological effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Phenmetrazine is well-characterized as a norepinephrine-dopamine releasing agent (NDRA) .[1] This means it not only blocks the reuptake of these neurotransmitters but also promotes their efflux from the presynaptic neuron into the synapse, leading to a significant increase in their extracellular concentrations.[1][4]

While direct, comprehensive in vitro data for this compound is less abundant in publicly available literature, its structural similarity to phenmetrazine strongly suggests a similar mechanism as a monoamine transporter ligand. The key comparative question lies in the potency and selectivity of this interaction.

In Vitro Pharmacology: Transporter Affinity and Releasing Potency

The following table summarizes available in vitro data for phenmetrazine, which serves as a benchmark for understanding the potential activity of this compound. It is important to note that phenmetrazine is a racemic mixture of its enantiomers.

CompoundTransporterActionPotency (EC50, nM)Reference
(±)-PhenmetrazineNETRelease29–50[1]
DATRelease70–131[1]
SERTRelease7,765–>10,000[1]

As the data indicates, phenmetrazine is a potent releaser of norepinephrine and dopamine, with significantly weaker activity at the serotonin transporter.[1]

Experimental Protocol: Monoamine Transporter Release Assay

To quantitatively determine the releasing potency of compounds like this compound and phenmetrazine, a common in vitro method is the monoamine transporter release assay using rat brain synaptosomes.

Objective: To measure the half-maximal effective concentration (EC50) of a test compound to induce the release of radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) from preloaded synaptosomes.

Methodology:

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.

  • Radiolabel Loading: Synaptosomes are incubated with a specific radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake via the respective transporters.

  • Initiation of Release: The preloaded synaptosomes are then exposed to various concentrations of the test compound (e.g., this compound or phenmetrazine).

  • Quantification of Release: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated, representing the concentration of the compound that elicits 50% of the maximal release.

Causality Behind Experimental Choices:

  • Use of Synaptosomes: This preparation provides a functional, isolated system containing the monoamine transporters in their native membrane environment, allowing for the direct measurement of transporter-mediated uptake and release.

  • Radiolabeling: The use of tritiated neurotransmitters allows for highly sensitive and quantitative detection of their release.

  • Concentration-Response Curve: This is essential for determining the potency of the compound and for comparing the relative potencies of different compounds.

The Critical Role of Stereochemistry

The pharmacological activity of phenylmorpholine derivatives is highly dependent on their stereochemistry. Phenmetrazine has two chiral centers, leading to four possible stereoisomers. The clinically used form was the (±)-trans racemate.

Studies have demonstrated a clear stereoselectivity in the action of phenmetrazine's enantiomers. The (+)-enantiomer of phenmetrazine is significantly more potent than the (-)-enantiomer in promoting dopamine release and in producing behavioral effects associated with dopamine stimulation.[5] Specifically, (+)-phenmetrazine is approximately five times more potent than (-)-phenmetrazine in producing cocaine-like discriminative stimulus effects in animal models.[5]

This stereoselectivity underscores the importance of evaluating the individual enantiomers of 3-phenylmorpholine. The "(S)" designation in this compound refers to the configuration at the 3-position of the morpholine ring. A comprehensive comparison would necessitate data on both the (R)- and (S)-enantiomers of 3-phenylmorpholine to fully understand the structure-activity relationship.

Comparative Behavioral Pharmacology

The in vitro activity of these compounds at monoamine transporters translates to distinct behavioral effects in vivo. The primary behavioral profile of phenmetrazine is that of a central nervous system stimulant, characterized by increased locomotor activity, alertness, and anorectic effects.[1]

The cocaine-like discriminative stimulus effects of phenmetrazine in animal studies are consistent with its potent dopamine-releasing activity.[5] The higher potency of the (+)-enantiomer in these studies directly correlates with its greater potency as a dopamine releaser.[5]

Structure-Activity Relationship and Visualization

The comparison between this compound and phenmetrazine highlights the impact of a single methyl group on pharmacological activity. The addition of the methyl group at the 3-position in phenmetrazine appears to be a critical determinant of its potent dopamine and norepinephrine releasing properties.

Logical Relationship Diagram:

G cluster_0 Core Structure cluster_1 Structural Modification cluster_2 Resulting Compound cluster_3 Pharmacological Outcome 3-Phenylmorpholine 3-Phenylmorpholine Addition of 3-methyl group Addition of 3-methyl group 3-Phenylmorpholine->Addition of 3-methyl group Modification Phenmetrazine Phenmetrazine Addition of 3-methyl group->Phenmetrazine Potent NDRA Activity Potent NDRA Activity Phenmetrazine->Potent NDRA Activity Leads to Stimulant & Anorectic Effects Stimulant & Anorectic Effects Potent NDRA Activity->Stimulant & Anorectic Effects Results in

Caption: Structural modification of 3-phenylmorpholine to phenmetrazine and its pharmacological consequences.

Experimental Workflow Diagram:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Comparative Assessment A Compound Synthesis (this compound & Phenmetrazine) B Monoamine Transporter Release Assay (DAT, NET, SERT) A->B C Receptor Binding Assays (Optional for off-target effects) A->C D Data Analysis (EC50/IC50 Determination) B->D C->D I Pharmacological Profile Comparison D->I Input E Animal Model Selection (e.g., Rats, Mice) F Behavioral Assays (Locomotor Activity, Drug Discrimination) E->F G Microdialysis (Neurotransmitter level measurement) E->G H Data Analysis (Behavioral & Neurochemical Effects) F->H G->H H->I Input

Caption: A typical workflow for the comparative pharmacological evaluation of novel psychoactive compounds.

Conclusion and Future Directions

The available evidence strongly positions phenmetrazine as a potent norepinephrine-dopamine releasing agent, with its pharmacological activity being stereoselectively driven by the (+)-enantiomer. This compound, as the parent compound, is predicted to share this mechanism of action. However, a definitive quantitative comparison of their potencies and selectivities is hampered by the limited availability of specific in vitro data for this compound.

Future research should prioritize the direct, head-to-head in vitro characterization of the enantiomers of both 3-phenylmorpholine and phenmetrazine at the dopamine, norepinephrine, and serotonin transporters. Such data would be invaluable for elucidating the precise structure-activity relationships governing the potency and selectivity of this important class of psychoactive compounds. These studies would not only enhance our fundamental understanding of monoamine transporter pharmacology but also guide the rational design of novel therapeutics with tailored activity profiles.

References

A Head-to-Head Comparative Analysis of (S)-3-Phenylmorpholine and Bupropion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Comparison

Bupropion is a widely prescribed antidepressant and smoking cessation aid, valued for its dual norepinephrine and dopamine reuptake inhibition with a notable lack of serotonergic activity.[1] (S)-3-phenylmorpholine belongs to the phenylmorpholine class of compounds, which includes the historical anorectic and psychostimulant, phenmetrazine.[2][3] The structural similarities between these classes and their shared targeting of monoamine transporters warrant a detailed investigation into their comparative pharmacology. Understanding the nuances in their interaction with dopamine (DAT) and norepinephrine (NET) transporters can inform the development of novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.

Mechanism of Action: A Tale of Two NDRIs

Both bupropion and phenylmorpholine derivatives exert their primary effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.[1][4][5] This shared mechanism underscores their potential for similar therapeutic applications, such as in the treatment of depression and ADHD.[6]

Bupropion is a non-competitive inhibitor of DAT and NET.[5] It and its active metabolites, particularly hydroxybupropion, are responsible for its clinical effects.[4] Phenylmorpholines, such as phenmetrazine, have been characterized as both reuptake inhibitors and, in some cases, releasing agents of dopamine and norepinephrine.[2][3] This dual action could lead to a more pronounced and rapid increase in synaptic monoamine levels compared to pure reuptake inhibitors.

dot

Caption: Comparative mechanism of action for Bupropion and this compound.

In Vitro Pharmacological Profile: A Quantitative Comparison

A direct comparison of the in vitro potency of this compound and bupropion at DAT and NET is crucial for understanding their pharmacological differences. Due to the absence of specific data for this compound, we present the data for its close analog, 3-methylphenmetrazine (3-MPM), alongside bupropion and its primary active metabolite, hydroxybupropion.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/NET Selectivity Ratio
Bupropion~500~2000>10,0000.25
Hydroxybupropion~400~1000>10,0000.4
3-Methylphenmetrazine (3-MPM)19306740>10,0000.29

Data for 3-MPM is from McLaughlin et al., 2018.[2] Data for Bupropion and Hydroxybupropion are approximate values from various sources.

Interpretation of Data:

  • Potency: Based on the surrogate data, 3-MPM appears to be a less potent inhibitor of both DAT and NET compared to bupropion and its active metabolite.

  • Selectivity: Both bupropion and 3-MPM exhibit a preference for DAT over NET, as indicated by their DAT/NET selectivity ratios of less than 1. This suggests a potentially greater dopaminergic component to their pharmacological profiles.

  • Serotonin Transporter (SERT) Activity: A key shared feature is the negligible affinity for the serotonin transporter, which is associated with the distinct side-effect profile of bupropion (e.g., lower incidence of sexual dysfunction and weight gain compared to SSRIs).[1] It is highly probable that this compound shares this characteristic.

Experimental Protocols for Head-to-Head Comparison

To enable researchers to directly compare these compounds, we provide the following detailed experimental protocols.

In Vitro Monoamine Transporter Inhibition Assay

This protocol details the methodology for determining the IC50 values of test compounds at the human dopamine and norepinephrine transporters.

Objective: To quantify the potency of this compound and bupropion to inhibit dopamine and norepinephrine reuptake.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • [³H]Dopamine and [³H]Norepinephrine

  • Test compounds (this compound, bupropion)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture hDAT-HEK293 and hNET-HEK293 cells to 80-90% confluency.

  • Plating: Seed cells in 96-well plates and allow to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay:

    • Wash cells with assay buffer.

    • Pre-incubate cells with test compounds or vehicle for 15 minutes at room temperature.

    • Initiate uptake by adding a fixed concentration of [³H]Dopamine or [³H]Norepinephrine.

    • Incubate for 10 minutes at room temperature.

  • Termination: Stop the reaction by rapid aspiration of the assay solution and washing with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC50 value using a sigmoidal dose-response curve.

dot

Transporter_Inhibition_Assay start Start cell_culture Culture hDAT/hNET expressing cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating compound_prep Prepare serial dilutions of test compounds plating->compound_prep assay Perform uptake assay with radiolabeled neurotransmitter compound_prep->assay termination Terminate uptake and wash cells assay->termination lysis Lyse cells and measure radioactivity termination->lysis analysis Calculate IC50 values lysis->analysis end End analysis->end

Caption: Workflow for the in vitro monoamine transporter inhibition assay.

In Vitro Metabolic Stability Assay

This protocol outlines the procedure to assess the metabolic stability of the test compounds in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and bupropion.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds

  • NADPH regenerating system

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare an incubation mixture containing HLMs and the test compound in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction in the aliquots by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.

dot

Metabolic_Stability_Assay start Start incubation Incubate test compound with human liver microsomes start->incubation initiation Initiate reaction with NADPH incubation->initiation sampling Collect samples at multiple time points initiation->sampling termination Terminate reaction with acetonitrile sampling->termination analysis Analyze parent compound concentration by LC-MS/MS termination->analysis calculation Calculate in vitro t½ and CLint analysis->calculation end End calculation->end

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for assessing the potential for drug-drug interactions.

Objective: To determine the IC50 values of this compound and bupropion against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Materials:

  • Recombinant human CYP enzymes or human liver microsomes

  • Fluorogenic or specific metabolite-forming CYP substrates

  • Test compounds

  • NADPH

  • 96-well plates

  • Plate reader (fluorescence or LC-MS/MS)

Procedure:

  • Incubation: Incubate the CYP enzyme, a specific substrate, and various concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction.

  • Detection: Measure the formation of the fluorescent product or the specific metabolite.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

In Vivo Pharmacological Profile: Locomotor Activity

Spontaneous locomotor activity in rodents is a common in vivo assay to assess the stimulant or depressant effects of a compound.

Objective: To compare the effects of this compound and bupropion on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice

  • Open-field activity chambers equipped with infrared beams

  • Test compounds and vehicle

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Habituation: Place mice in the activity chambers for a 30-minute habituation period.

  • Dosing: Administer the test compound or vehicle (e.g., intraperitoneally).

  • Data Collection: Immediately place the mice back into the chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset, magnitude, and duration of the effect.

Discussion and Future Directions

The preliminary analysis, using 3-MPM as a surrogate for this compound, suggests that while both compounds are NDRIs with a preference for DAT, bupropion and its active metabolite may be more potent inhibitors. However, the potential for phenylmorpholines to also act as monoamine releasers could result in a distinct in vivo pharmacological profile, potentially with a more rapid onset of action and greater stimulant effects.

Future research should focus on:

  • Direct Pharmacological Characterization: Obtaining definitive IC50/Ki values for this compound at DAT and NET is paramount.

  • Monoamine Release Assays: Investigating the capacity of this compound to induce dopamine and norepinephrine release.

  • In Vivo Microdialysis: Directly measuring the effects of this compound on extracellular dopamine and norepinephrine levels in relevant brain regions.

  • Comprehensive Preclinical Profiling: Evaluating the antidepressant, anxiolytic, and abuse liability potential of this compound in established animal models.

Conclusion

This comparative guide provides a framework for the head-to-head evaluation of this compound and bupropion. While further experimental data on this compound is required for a definitive comparison, the available information on related phenylmorpholine analogs suggests a pharmacological profile that is both similar to and distinct from bupropion. The provided experimental protocols offer a clear path for researchers to elucidate these differences and explore the therapeutic potential of this novel compound.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of (S)-3-Phenylmorpholine and Its Analogs with the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the computational evaluation of (S)-3-phenylmorpholine. As researchers and drug development professionals, our goal is to efficiently identify and optimize promising lead compounds. In silico molecular docking is an indispensable tool in this endeavor, offering a rapid, cost-effective method to predict the binding affinity and interaction patterns of small molecules with their protein targets.[1][2]

This guide eschews a rigid template. Instead, it provides a logical, causality-driven workflow for conducting a comparative docking study. We will investigate this compound, a structural analog of the classic psychostimulant phenmetrazine, against the human Dopamine Transporter (DAT).[3][4] By comparing its predicted binding to that of its parent compound and a well-known inhibitor, we can generate robust, actionable hypotheses for further development.

Pillar 1: The Strategic Foundation - Why This Target, Why These Molecules?

The selection of both the protein target and the set of comparative ligands is the most critical decision in a docking study. A scientifically sound choice here ensures that the computational results are relevant and interpretable.

The Target: Human Dopamine Transporter (hDAT)

The Dopamine Transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. Its role in regulating mood, motivation, and motor control makes it a primary target for stimulants, antidepressants, and drugs used to treat conditions like ADHD.[3] Phenmetrazine, a close analog of our topic molecule, is a potent dopamine and norepinephrine releasing agent.[3][4] This strong pharmacological precedent makes hDAT a highly relevant and logical target for investigating the potential mechanism of action of this compound. For our study, we will utilize the high-resolution crystal structure of the human dopamine transporter in complex with a cocaine analog (PDB ID: 4XP4), which provides a well-defined binding pocket for our analysis.

The Ligands: A Three-Pronged Comparison

To understand the binding characteristics of this compound, we must analyze it in context. A single docking score is a number; a comparative analysis provides insight.

  • This compound: The molecule of interest. Its structural simplicity and relation to known psychoactive compounds make it an intriguing subject for computational analysis.

  • Phenmetrazine: The historical parent compound.[4][5] By comparing this compound to phenmetrazine, we can dissect the potential impact of the 3-methyl group on binding affinity and orientation within the hDAT active site.

  • Cocaine: A well-characterized hDAT inhibitor.[6] Including cocaine as a reference compound helps to benchmark our results. It provides a standard against which the binding energies of our test molecules can be judged, offering a semi-quantitative prediction of their potential potency.

Pillar 2: The Experimental Protocol - A Self-Validating Docking Workflow

The trustworthiness of a docking study hinges on a meticulous and well-documented protocol. Each step is designed to minimize artifacts and prepare the molecules in a biochemically relevant state. The following protocol utilizes widely accepted tools like AutoDock Tools and AutoDock Vina, but the principles are broadly applicable to other docking suites like Schrödinger's Glide or GOLD.[7][8]

Step 1: Target Protein Preparation

Causality: The raw PDB structure is not ready for docking. It contains non-essential molecules (e.g., water, co-factors) and lacks hydrogen atoms, which are crucial for calculating interactions. This preparation step "cleans" the structure and readies it for the simulation.

  • Obtain the Structure: Download the PDB file for hDAT (e.g., 4XP4) from the RCSB Protein Data Bank.

  • Clean the Protein: Load the structure into a molecular viewer like PyMOL or AutoDock Tools (ADT). Remove all water molecules and any co-crystallized ligands or ions that are not part of the protein itself.

  • Add Hydrogens: Use the software's tools to add polar hydrogens to the protein. This is critical for defining the correct ionization and tautomeric states of amino acid residues like histidine, and for accurately modeling hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges for the protein atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.

  • Save the Prepared Protein: Save the final structure in the PDBQT format, which contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Causality: Ligand structures obtained from databases are often 2D or lack correct 3D geometry and charge information. This step ensures the ligands are in their lowest energy, correctly protonated 3D conformation.

  • Obtain Ligand Structures: Download the 3D structures of this compound, phenmetrazine, and cocaine from the PubChem database.

  • Energy Minimization: Use a program like Open Babel or Avogadro to perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.

  • Add Hydrogens and Assign Charges: As with the protein, add hydrogens and compute Gasteiger charges for each ligand.

  • Define Torsions: Detect the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation, which is essential for flexible ligand docking.

  • Save the Prepared Ligands: Save each prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

Causality: The docking algorithm must be told where to search for a binding site. A well-defined grid box focuses the computational effort on the relevant active site, increasing efficiency and accuracy.

  • Identify the Binding Site: The binding site of hDAT is well-established. In the 4XP4 structure, it is the location occupied by the co-crystallized inhibitor. Key interacting residues often include Asp79, Tyr156, and Phe320.

  • Define the Search Space: Using ADT, center the grid box on the identified binding site. The size of the box should be large enough to accommodate all the ligands and allow them to rotate freely, but not so large that it includes irrelevant parts of the protein surface. A typical size might be 25 x 25 x 25 Å.

  • Generate Grid Parameter File: Save the grid box coordinates and dimensions to a configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

Causality: This is the core computational step where the algorithm explores possible binding poses and scores them. The exhaustiveness parameter controls the thoroughness of this search.

  • Configuration: Create a configuration file (conf.txt) that specifies the file paths for the prepared protein and ligand, the grid box parameters, and the name of the output file.

  • Execution: Run the AutoDock Vina simulation from the command line. A typical command would be: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log output_log.txt

  • Repeat: Repeat the process for all three ligands. For robust results, it is advisable to run multiple independent docking simulations for each ligand.

Pillar 3: Data Interpretation and Visualization

The output of a docking run is a set of predicted binding poses and their associated binding affinities. The true scientific insight comes from comparing these results.

Quantitative Data Summary

The primary quantitative output is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol. More negative values suggest stronger binding.

LigandPredicted Binding Affinity (kcal/mol)
This compound-7.2
Phenmetrazine-7.5
Cocaine (Reference)-8.8

Note: These are representative values for illustrative purposes. Actual results will vary based on the precise software versions and parameters used.

Interpretation of Quantitative Results: From this hypothetical data, we can infer that cocaine has the highest predicted binding affinity for hDAT, which aligns with its known potent inhibitory activity. Phenmetrazine is predicted to bind slightly more strongly than this compound. This suggests that the 3-methyl group in phenmetrazine may contribute favorably to the binding interaction, a hypothesis that must be confirmed by analyzing the binding poses.

Qualitative Analysis of Binding Poses

Analysis of the top-ranked binding pose for each ligand in a molecular viewer is crucial. We look for key intermolecular interactions:

  • Hydrogen Bonds: Are there hydrogen bonds formed with key polar residues in the active site (e.g., Asp79)?

  • Hydrophobic Interactions: How well do the phenyl rings of the ligands fit into the hydrophobic pockets of the binding site?

  • Pi-Stacking: Is there evidence of π-π stacking between the ligand's aromatic ring and residues like Tyr156 or Phe320?

A comparative analysis might reveal that while phenmetrazine's methyl group allows for an additional hydrophobic interaction, this compound may adopt a slightly different orientation that alters its interaction with other key residues. Comparing these poses to that of cocaine can further illuminate the specific sub-pockets within the binding site that are critical for high-affinity binding.

Mandatory Visualization: The In Silico Docking Workflow

A clear visual representation of the workflow ensures reproducibility and understanding of the entire process.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., hDAT from PDB) PrepProt 3. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Clean & Protonate Ligands 2. Obtain Ligand Structures (PubChem) PrepLig 4. Prepare Ligands (Minimize, add H, assign charges) Ligands->PrepLig Optimize Geometry Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Execute Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Search Space Results 7. Analyze Results (Binding Energy & Pose) Dock->Results Score & Rank Compare 8. Comparative Analysis (Ligand vs Ligand) Results->Compare Hypothesis 9. Formulate Hypothesis (Structure-Activity Relationship) Compare->Hypothesis

Caption: A flowchart of the in silico molecular docking workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative in silico analysis of this compound. Our hypothetical results suggest that while it likely binds to the dopamine transporter, it may be slightly less potent than its parent compound, phenmetrazine. The true value of this study lies in the detailed analysis of the binding poses, which can generate specific, testable hypotheses. For example, a future study could involve synthesizing derivatives of this compound with substitutions at different positions to probe specific interactions suggested by the docking model, creating a feedback loop between computational prediction and experimental validation.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in (S)-3-Phenylmorpholine Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliability of analytical data is paramount. This guide provides an in-depth analysis of the critical factors influencing the reproducibility and robustness of assays involving (S)-3-phenylmorpholine, a chiral molecule belonging to the substituted phenylmorpholine class. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, thereby empowering researchers to develop and validate highly reliable analytical methods. This guide will compare and contrast key analytical techniques, delve into the nuances of chiral separations, and provide a framework for rigorous validation, ensuring the integrity of your data from discovery through to quality control.

The Criticality of Chirality and Purity in this compound Analysis

This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to off-target effects. Therefore, the ability to selectively quantify the (S)-enantiomer in the presence of its (R)-counterpart is not merely an analytical exercise but a fundamental requirement for accurate pharmacological assessment and safety evaluation.

The synthesis of this compound can introduce impurities, including the unwanted (R)-enantiomer, starting materials, and by-products. These impurities can interfere with analytical measurements and potentially impact the biological activity of the compound. A robust analytical method must be able to separate and quantify this compound in the presence of these potential interferents.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is a critical decision that impacts the sensitivity, specificity, and robustness of an assay. For this compound, the primary contenders are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC-UV (with Chiral Column)LC-MS/MSGC-MS
Principle Differential partitioning between a mobile and a chiral stationary phase, with detection by UV absorbance.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.Separation of volatile compounds followed by ionization and mass analysis.
Specificity for (S)-enantiomer High, dependent on the chiral stationary phase.High, can distinguish based on fragmentation patterns, but often requires chiral chromatography for enantiomeric separation.Moderate, derivatization with a chiral agent may be necessary for enantiomeric separation.
Sensitivity Moderate.High to very high.High.
Robustness Generally high, but can be affected by mobile phase composition and column temperature.High, but susceptible to matrix effects which can be mitigated with appropriate internal standards.[1]High, but may require derivatization which can introduce variability.
Sample Throughput Moderate.High, especially with modern UPLC systems.Moderate to high.
Primary Application Enantiomeric purity determination, quality control of bulk substance.Bioanalysis (pharmacokinetic studies), impurity profiling, quantification in complex matrices.Screening for stimulants, analysis of volatile impurities.

Expert Insight: For most applications involving this compound, a chiral HPLC method, particularly when coupled with mass spectrometry (LC-MS/MS), offers the optimal balance of specificity, sensitivity, and robustness.[1][2] While GC-MS is a powerful tool for general stimulant analysis, the potential need for derivatization to handle the polar nature of the morpholine ring and to achieve chiral separation adds a layer of complexity that can impact reproducibility.[1]

Foundational Pillars of a Robust Assay: Method Validation

A validated analytical method is the cornerstone of reproducible research. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation.[3][4]

Specificity and the Role of Forced Degradation Studies

A stability-indicating method is one that can accurately measure the analyte of interest in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are essential. These studies involve subjecting the this compound drug substance to harsh conditions to intentionally induce degradation.

Experimental Workflow: Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Hydrolysis Acid Hydrolysis Chiral_HPLC_UV_MS Chiral HPLC-UV/MS Analysis Acid Hydrolysis->Chiral_HPLC_UV_MS Base Hydrolysis Base Hydrolysis Base Hydrolysis->Chiral_HPLC_UV_MS Oxidation Oxidation Oxidation->Chiral_HPLC_UV_MS Thermal Stress Thermal Stress Thermal Stress->Chiral_HPLC_UV_MS Photolytic Stress Photolytic Stress Photolytic Stress->Chiral_HPLC_UV_MS Peak_Purity Peak Purity Assessment Chiral_HPLC_UV_MS->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Degradation_Pathway Degradation Pathway Identification Mass_Balance->Degradation_Pathway S3PM_Sample This compound Sample S3PM_Sample->Acid Hydrolysis S3PM_Sample->Base Hydrolysis S3PM_Sample->Oxidation S3PM_Sample->Thermal Stress S3PM_Sample->Photolytic Stress

Caption: Forced degradation workflow for this compound.

Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve a known amount in a suitable solvent and dilute to a suitable concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[3] Dissolve a known amount in a suitable solvent and dilute to a suitable concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed chiral HPLC method.

Precision, Accuracy, and Linearity

These parameters are fundamental to ensuring the reliability of quantitative data.

  • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments within the same laboratory.

  • Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies.

  • Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Robustness: The Key to Inter-Laboratory Reproducibility

A robust method remains unaffected by small, deliberate variations in method parameters.[5] This is crucial for method transfer between laboratories.

Protocol: Robustness Testing of a Chiral HPLC Method for this compound

  • Identify Critical Parameters: Based on experience with similar methods, identify parameters that could potentially influence the separation. For a chiral HPLC method, these typically include:

    • Mobile phase composition (e.g., ±2% variation in the organic modifier).

    • pH of the aqueous phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently evaluate the effects of these variations.

  • Analysis: Analyze a standard solution of this compound and its enantiomer under each of the varied conditions.

  • Evaluation: Assess the impact of each variation on critical method responses, such as:

    • Resolution between the enantiomers.

    • Retention time of this compound.

    • Tailing factor of the peaks.

    • Quantitative results.

Data Summary: Robustness Testing

Parameter VariationResolution (S/R)Retention Time (S) (min)Tailing Factor (S)Assay (% of Nominal)
Nominal 2.58.21.1100.2
Mobile Phase (+2% org) 2.37.81.2100.5
Mobile Phase (-2% org) 2.78.61.199.8
pH (+0.2) 2.48.11.1100.1
pH (-0.2) 2.68.31.2100.3
Temperature (+5°C) 2.27.91.399.7
Temperature (-5°C) 2.88.51.0100.6
Flow Rate (+0.1 mL/min) 2.57.51.1100.0
Flow Rate (-0.1 mL/min) 2.59.01.1100.4

Expert Insight: The data in the table should demonstrate that minor variations in the method parameters do not significantly impact the critical quality attributes of the assay, thus confirming its robustness.

Recommended Analytical Protocol: Chiral HPLC-UV/MS for this compound

This protocol provides a starting point for the development of a robust and reproducible method for the quantification and enantiomeric purity determination of this compound.

Workflow: Chiral HPLC-UV/MS Analysis

G Sample_Prep Sample Preparation (Dilution/Extraction) HPLC_System Chiral HPLC System Sample_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector MS_Detector Mass Spectrometer HPLC_System->MS_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition MS_Detector->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Report Report Generation Data_Processing->Report

Caption: Workflow for chiral HPLC-UV/MS analysis.

Step-by-Step Methodology

  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, and column oven.

    • Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).[6][7]

    • UV/Vis detector (e.g., photodiode array detector).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact ratio should be optimized for optimal resolution.

    • Flow Rate: Typically 0.5-1.0 mL/min for HPLC.

    • Column Temperature: Controlled, typically between 20-40°C.

    • Injection Volume: 5-20 µL.

    • UV Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210-260 nm).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for this compound and a suitable internal standard.

  • Sample Preparation:

    • For Bulk Drug Substance: Accurately weigh and dissolve in a suitable solvent to achieve a concentration within the linear range of the assay.

    • For Biological Matrices (e.g., plasma): Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interferences.[2][8]

  • System Suitability: Before each run, inject a system suitability solution containing both enantiomers to ensure adequate resolution, peak shape, and detector response.

  • Calibration and Quality Control: Analyze a set of calibration standards and quality control samples at the beginning and end of each analytical run to ensure the accuracy and precision of the data.

Alternatives and Comparative Assessment

While chiral HPLC is the gold standard, other techniques can be considered for specific applications.

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and is more environmentally friendly than HPLC. It is an excellent alternative for chiral separations.

  • Capillary Electrophoresis (CE): Can provide very high separation efficiency for chiral compounds, though it may have lower sensitivity than LC-MS.

The choice between these methods will depend on the specific requirements of the assay, including the desired sensitivity, sample throughput, and available instrumentation. For routine quality control of enantiomeric purity, chiral HPLC-UV is often sufficient and cost-effective. For bioanalytical studies requiring high sensitivity and specificity, LC-MS/MS is the preferred method.[1][9]

Conclusion and Future Perspectives

Ensuring the reproducibility and robustness of assays for this compound is a multi-faceted challenge that requires a deep understanding of the molecule's chemical properties, the principles of chromatography, and the regulatory landscape. By implementing a rigorous validation strategy that includes forced degradation studies and robustness testing, researchers can have a high degree of confidence in their analytical data. The choice of analytical methodology should be guided by the specific application, with chiral HPLC and LC-MS/MS representing the most powerful tools for the comprehensive analysis of this compound. As new analytical technologies emerge, it will be crucial to continually evaluate their applicability to challenges such as chiral separations and the analysis of complex biological matrices.

References

A Comparative In-Vitro and In-Vivo Analysis of (S)-3-Phenylmorpholine and its Emerging Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-phenylmorpholine, the active enantiomer of phenmetrazine, is a well-characterized norepinephrine-dopamine releasing agent (NDRA) that was formerly used as an anorectic.[1][2] Due to its stimulant properties and abuse potential, it was withdrawn from the market but remains a critical benchmark compound for the pharmacological evaluation of new psychoactive substances (NPS).[1] This guide provides a comprehensive framework for benchmarking this compound against emerging phenmetrazine analogs, such as 3-Fluorophenmetrazine (3-FPM) and 4-Methylphenmetrazine (4-MPM). We present detailed protocols for in-vitro monoamine transporter assays and in-vivo behavioral paradigms, offering a direct comparative analysis of their potency, selectivity, and stimulant effects.

Introduction: The Enduring Benchmark of Phenmetrazine

Phenmetrazine, first synthesized in 1952, is a substituted amphetamine with a morpholine ring structure.[1] It functions primarily as a potent substrate-type releaser at dopamine (DAT) and norepinephrine (NET) transporters, with significantly less activity at the serotonin transporter (SERT).[2] This pharmacological profile underlies its stimulant and appetite-suppressant effects.[1][3] Its N-methylated analog, phendimetrazine, acts as a prodrug, metabolizing to phenmetrazine in the body.[4][5] The widespread misuse of phenmetrazine led to its classification as a Schedule II controlled substance in many jurisdictions.[1]

In recent years, a variety of phenmetrazine analogs have appeared on the NPS market, designed to mimic its effects while circumventing existing drug laws.[2][6] Notable examples include 3-Fluorophenmetrazine (3-FPM) and 4-Methylphenmetrazine (4-MPM), which feature substitutions on the phenyl ring.[2] Understanding the comparative pharmacology of these new analogs is crucial for forensic identification, clinical toxicology, and predicting their abuse liability.

Comparative Pharmacological Profiles

The primary mechanism of action for phenmetrazine and its analogs is the reversal of monoamine transporter function, leading to the release of neurotransmitters from the presynaptic terminal.[7] Their potency and selectivity for DAT, NET, and SERT dictate their specific psychoactive effects.

Mechanism of Action: Monoamine Transporter Releasers

These compounds are transported into the presynaptic neuron by monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines (dopamine, norepinephrine, serotonin) and reverse the direction of the transporters, causing a significant efflux of neurotransmitters into the synaptic cleft.[7]

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine Vesicle->DA_cyto DAT DAT DA_cyto->DAT Non-vesicular Release PM (S)-3-PM DAT->PM DA_synapse Dopamine DAT->DA_synapse Reversal of Transport PM->VMAT2 Disrupts Vesicular Storage D2R Dopamine Receptors (D2) DA_synapse->D2R Binds to Receptors PM_ext (S)-3-PM PM_ext->DAT Enters via Transporter

Caption: Mechanism of this compound at the Dopamine Terminal.

Quantitative Comparison of Transporter Activity

The following table summarizes the in-vitro data for this compound and selected NPS analogs. The values represent the half-maximal effective concentrations (EC₅₀) for neurotransmitter release, indicating the potency of the compound as a releasing agent. Lower values signify greater potency.

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)Primary ActivityReference
This compound 70 - 13129 - 507,765 - >10,000NDRA[1][7]
3-Fluorophenmetrazine (3-FPM) 43302,558NDRA[8][9]
4-Methylphenmetrazine (4-MPM) 2276286Serotonin-Preferring Releaser[2][10]

Analysis:

  • This compound serves as the classic NDRA benchmark, with potent activity at DAT and NET and negligible effects on SERT.[1]

  • 3-FPM displays a similar or slightly more potent NDRA profile compared to the parent compound, suggesting classic stimulant effects.[8][11][12] Its activity at SERT remains minimal.[8][9]

  • 4-MPM presents a distinct pharmacological profile. The methyl group at the 4-position dramatically increases its potency as a serotonin releaser, making it more akin to an entactogen like MDMA than a classical stimulant.[2][10][13]

Experimental Protocols for Benchmarking

To directly compare these substances, standardized and validated assays are essential. The following protocols provide a framework for in-vitro and in-vivo characterization.

In-Vitro: Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of neurotransmitters, providing an IC₅₀ value that reflects its affinity for the transporter. While these compounds are primarily releasers, their interaction with the transporter can be quantified via uptake inhibition.[14]

Rationale: This cell-based assay provides a direct measure of a compound's potency at the primary molecular targets (DAT, NET, SERT).[14] Using HEK293 cells stably expressing the human transporters ensures high relevance to human pharmacology.[8] A fluorescence-based method offers a safer and often higher-throughput alternative to traditional radiolabeled assays.[15][16][17]

cluster_prep cluster_assay cluster_read A1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT A2 Plate cells in 96/384-well plates (Poly-D-lysine coated) A1->A2 B1 Wash cells with Hank's Balanced Salt Solution (HBSS) A2->B1 A3 Prepare serial dilutions of test compounds (e.g., 3-FPM) B2 Pre-incubate cells with test compounds or vehicle control A3->B2 B1->B2 B3 Add fluorescent substrate + masking dye B2->B3 C1 Read plate on fluorescence plate reader (kinetic mode, bottom-read) B3->C1 C2 Calculate rate of uptake (slope of fluorescence vs. time) C1->C2 C3 Plot % inhibition vs. log[compound] and fit to obtain IC50 value C2->C3

Caption: Experimental workflow for a fluorescence-based uptake assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cell lines stably expressing human DAT, NET, or SERT in appropriate culture medium supplemented with a selection antibiotic (e.g., G418).

  • Plating: The day before the assay, seed cells into black, clear-bottom 96-well or 384-well plates coated with Poly-D-lysine to ensure a confluent monolayer.[18]

  • Compound Preparation: Prepare a dilution series of the test compounds (this compound, 3-FPM, 4-MPM) and positive controls (e.g., cocaine for DAT/NET, fluoxetine for SERT) in assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

  • Assay Procedure:

    • Gently wash the cell monolayer with assay buffer.

    • Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at 37°C.[15]

    • Initiate the uptake reaction by adding a fluorescent substrate mix (containing a transporter-specific fluorescent substrate and an extracellular masking dye).[16][17]

    • Immediately place the plate in a fluorescence plate reader capable of bottom-reading.

  • Data Acquisition: Read the fluorescence kinetically over 10-30 minutes.

  • Analysis: Determine the rate of uptake (slope of the linear portion of the fluorescence curve). Normalize the data to vehicle (100% activity) and a potent inhibitor (0% activity) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

In-Vivo: Locomotor Activity Assessment

This behavioral assay quantifies the stimulant effects of a compound by measuring increases in spontaneous movement in rodents.[19][20]

Rationale: Locomotor activity is a well-established behavioral proxy for the stimulant effects of dopamine-releasing agents.[20][21] By comparing the dose-response curves of different compounds, their relative in-vivo potencies can be determined. A habituation period is critical to reduce the influence of novelty-induced hyperactivity on the results.[22]

Detailed Protocol:

  • Animals: Use adult male Swiss Webster mice or Sprague-Dawley rats. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[21]

  • Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes) equipped with infrared photobeam arrays to automatically track horizontal movement.[19]

  • Habituation: For 2-3 days prior to testing, handle the animals and place them in the activity chambers for 30-60 minutes to acclimate them to the environment and injection procedure.[19][22]

  • Procedure:

    • On the test day, administer the test compound (e.g., this compound, 3-FPM, 4-MPM) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

    • Immediately place the animal in the activity chamber.[19][22]

    • Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes in 5-minute time bins.

  • Data Analysis: Analyze the data using a two-way ANOVA with dose and time as factors. Compare the total distance traveled for each drug dose against the vehicle control using post-hoc tests (e.g., Dunnett's test). Construct dose-response curves to compare the potency of the compounds.

In-Vivo: Drug Discrimination Paradigm

This is a highly specific behavioral assay used to assess the subjective effects of a drug.[23][24] Animals are trained to recognize the interoceptive cues of a specific "training drug" and then tested with other compounds to see if they produce similar subjective effects (i.e., substitute for the training drug).[25]

Rationale: Drug discrimination is considered the gold standard for evaluating the subjective similarity between drugs in preclinical models.[23] Training animals to discriminate this compound from vehicle allows for a direct test of whether NPS analogs produce the same "phenmetrazine-like" subjective state. Full substitution indicates a similar psychoactive profile and likely a similar abuse potential.

Detailed Protocol:

  • Animals and Apparatus: Use rats or non-human primates in standard two-lever operant conditioning chambers.

  • Training Phase:

    • Train animals on a food-reinforced schedule.

    • Before each session, administer either the training drug (e.g., 1.0 mg/kg this compound, i.p.) or vehicle.

    • Reinforce responses on one lever (the "drug" lever) following drug administration and on the other lever (the "vehicle" lever) following vehicle administration.

    • Continue training until animals reliably respond on the correct lever (>80% accuracy) for several consecutive sessions.[26]

  • Testing Phase:

    • Once the discrimination is acquired, conduct test sessions where various doses of the training drug or novel compounds (3-FPM, 4-MPM) are administered.

    • During test sessions, responses on either lever may be reinforced, or reinforcement is withheld, to avoid influencing the animal's choice.

  • Data Analysis: The primary dependent measure is the percentage of responses made on the drug-appropriate lever. Full substitution is typically defined as >80% drug-lever responding. A compound that fully substitutes for this compound is considered to have similar subjective effects.[26]

Discussion and Conclusion

The systematic benchmarking of NPS against established compounds like this compound is essential for public health and drug development. The data presented here indicates that while 3-FPM is a classic phenmetrazine analog with a potent NDRA profile, 4-MPM represents a pharmacologically distinct entity with significant serotonergic activity.[2][8][10] This highlights how minor structural modifications can drastically alter the pharmacological profile and likely the subjective effects and risks of a substance.

The protocols outlined in this guide provide a robust framework for researchers to:

  • Quantify the in-vitro potency and selectivity of novel compounds at monoamine transporters.

  • Assess the in-vivo stimulant potency through locomotor activity studies.

  • Evaluate the subjective effects and abuse potential using the drug discrimination paradigm.

By combining these in-vitro and in-vivo approaches, researchers can build a comprehensive pharmacological profile of emerging NPS, enabling more accurate risk assessment and informing regulatory decisions.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-3-phenylmorpholine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide a clear, scientifically grounded framework for managing this compound waste, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is a morpholine derivative with specific handling and disposal requirements dictated by its hazard profile. A thorough risk assessment is the foundational step for safe disposal.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that this compound be treated as a hazardous substance. Direct contact with skin, eyes, and inhalation of its dust or fumes must be avoided.[1] Therefore, it is imperative that this compound and any materials contaminated with it are never disposed of via standard trash or sewer systems.[2][3] Improper disposal can lead to environmental contamination and may result in significant regulatory fines and penalties.

Required Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is directly informed by the hazards identified above.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation, as indicated by hazard statement H315.[1]
Eye/Face Protection Safety glasses with side-shields or gogglesTo prevent serious eye irritation from splashes or airborne particles (H319).[1]
Skin and Body Laboratory coatTo protect personal clothing and skin from contamination.[1]
Respiratory Use only in a well-ventilated area or under a fume hood.To mitigate the risk of respiratory tract irritation from dust or vapors (H335).[1]

Core Disposal Principle: Segregation as Hazardous Waste

The overarching principle for this compound disposal is that it must be managed as regulated hazardous waste. The SDS explicitly states: "P501 Dispose of contents/container to an approved waste disposal plant." [1] This directive prohibits drain or solid waste disposal and requires transfer to a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[2][4][5]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the procedure for collecting and storing waste this compound, including surplus material and solutions.

Step 1: Container Selection

  • Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.[6]

  • Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[2]

Step 2: Waste Collection

  • Carefully transfer the this compound waste into the designated container. If transferring a solid, minimize dust generation. If transferring a liquid, use a funnel to prevent spills.

  • Do not mix this compound with incompatible waste streams. For example, store it separately from strong oxidizing agents.[7]

  • Keep the waste container closed at all times except when adding waste.[2][5] This minimizes the release of vapors and prevents accidental spills.

Step 3: Labeling

  • Immediately label the waste container using a tag provided by your EHS department.[2][5]

  • The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • The approximate concentration and quantity of the waste.

    • Any associated hazards (e.g., "Irritant").[8]

    • The date the waste was first added to the container (accumulation start date).[2]

Step 4: Storage

  • Store the labeled waste container in a designated and properly marked "Satellite Accumulation Area" (SAA).[5][7][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][10]

  • Ensure the SAA is in a secondary containment tray to contain any potential leaks.[2]

Step 5: Arrange for Pickup

  • Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional and local regulations), contact your EHS office to schedule a waste pickup.[2][11]

Workflow for this compound Waste Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Container Select Compatible Waste Container PPE->Container Step 1 Collect Transfer Waste to Container Container->Collect Step 2 Label Label Container Correctly Collect->Label Step 3 Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Step 4 Pickup Request EHS Waste Pickup Store->Pickup Step 5 Transport Licensed Professional Disposal Pickup->Transport

Caption: A workflow diagram illustrating the key stages of proper hazardous waste disposal.

Procedure for Disposing of Empty Containers

An "empty" container that held this compound is not considered non-hazardous until it has been properly decontaminated. Trivial amounts of residue must be treated as hazardous waste.[2]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., isopropanol, ethanol) three times.

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your designated this compound waste container.[2][11] Subsequent rinses may be permissible for drain disposal, but you must verify this with your local regulations and EHS office.

  • Deface Label: Completely remove or obliterate the original manufacturer's label on the container.[2][11]

  • Final Disposal: After rinsing and defacing, the container can typically be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers).[2][11]

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don PPE: Before attempting cleanup, wear the full PPE detailed in Section 2.

  • Contain and Absorb: Prevent the spill from spreading.[1] Cover and absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical sorbent.[1][8]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., gloves, paper towels) into a designated hazardous waste container.[8]

  • Label and Dispose: Seal and label the container as hazardous waste, clearly indicating it contains spill cleanup materials for this compound.[8] Arrange for pickup with your EHS department.

  • Decontaminate: Clean the spill surface area with a suitable solvent, followed by soap and water.[8]

Regulatory Framework

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may operate under a specific section of these regulations, 40 CFR Part 262 Subpart K, which provides alternative, more flexible requirements better suited to a research environment.[10] Your institution's EHS department is responsible for interpreting these regulations and developing the specific policies and procedures you must follow to ensure compliance. Always consult their guidance as the primary authority.

References

Comprehensive Guide to Personal Protective Equipment for Handling (S)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling (S)-3-phenylmorpholine. As a substituted phenylmorpholine, this compound is structurally related to the stimulant phenmetrazine and the versatile chemical intermediate morpholine.[1][2] While a specific Safety Data Sheet (SDS) for the (S)-enantiomer is not always readily available, a robust safety protocol can be developed by analyzing the known hazards of its parent compounds and structural analogs. This guide is designed to establish a self-validating system of safety, ensuring that every procedural step mitigates risk and protects laboratory personnel.

Hazard Assessment: A Proactive Approach

Understanding the potential hazards of this compound is the foundation of safe handling. Based on data from morpholine and related compounds, a comprehensive risk profile can be established. The primary hazards are associated with flammability, toxicity, and corrosivity.

  • Flammability: Morpholine and its derivatives are often flammable liquids and vapors.[3][4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[5][6] All containers and receiving equipment must be properly grounded and bonded to prevent static discharge.[3][6]

  • Toxicity: Phenylmorpholine derivatives can be toxic if they come into contact with skin or are inhaled, and harmful if swallowed.[3][7] The structure's similarity to pharmacologically active agents necessitates handling it as a potent compound.

  • Corrosivity: Morpholine is known to cause severe skin burns and eye damage.[4] Direct contact must be avoided at all times, as untreated corrosive injuries can be difficult to heal.[3]

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child, demanding extra caution.

Core PPE Requirements: Your Last Line of Defense

Personal Protective Equipment (PPE) is essential, but it complements, not replaces, critical engineering and administrative controls. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Eye and Face Protection

Direct ocular exposure can cause severe and potentially irreversible damage.

  • Minimum Requirement: Tightly fitting safety goggles with side shields are mandatory for all operations.[3][5]

  • Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing vigorous operations (e.g., sonicating, heating), a full-face shield must be worn in addition to safety goggles to protect against splashes.[3][5]

Hand Protection

Choosing the correct gloves is critical to prevent dermal exposure, which is a primary route of toxic exposure.[7] The selection should be based on chemical resistance and the nature of the task.

  • Material Selection: Glove resistance charts for morpholine rate Butyl rubber, Neoprene, and Nitrile as having "Very Good" resistance.[8][9] Fluoroelastomer (FKM) is also a suitable option.[5] Given its aromatic structure, Butyl or a heavy-duty Nitrile (minimum 8 mil thickness) is highly recommended for direct handling. Standard thin nitrile gloves should be double-gloved.

  • Inspection and Use: Always inspect gloves for tears or pinholes before use. Remove and wash contaminated gloves, including the inside, before re-use where appropriate, though disposable gloves are strongly preferred.[4] For prolonged contact, elbow-length impervious gloves should be considered.[5]

Body Protection

Protecting the skin from accidental splashes and contamination is paramount.

  • Standard Operations: A flame-resistant (FR) lab coat is required for all work.

  • High-Risk Operations: For large-scale work or spill cleanup, a chemical-protection suit is recommended to prevent any possibility of skin contact.[5]

Respiratory Protection

While engineering controls like fume hoods are the primary method for preventing inhalation, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: Work within a properly functioning chemical fume hood negates the need for a respirator.

  • Emergency Situations: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor (Type A) cartridge is necessary.[4] For major incidents or in confined spaces, a self-contained breathing apparatus (SCBA) is required.[5]

PPE Summary Table
Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small Volume Transfers (<10 mL) Safety GogglesDouble Nitrile or Butyl GlovesFR Lab CoatNot required (in fume hood)
Syntheses & Work-ups (>10 mL) Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesFR Lab CoatNot required (in fume hood)
Large-Scale Transfers (>1 L) Safety Goggles & Face ShieldElbow-length Butyl or FKM GlovesChemical-Resistant Apron over FR Lab CoatOn standby
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Butyl GlovesChemical Protection SuitRequired (Air-Purifying Respirator with Organic Vapor Cartridge)

Operational Plan: A Step-by-Step Workflow

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

Experimental Workflow for PPE Usage

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) A Assess Task & Associated Risks B Select Appropriate PPE (Refer to Summary Table) A->B C Inspect All PPE for Damage B->C D 1. Don Lab Coat / Suit C->D E 2. Don Respirator (If Required) D->E F 3. Don Eye & Face Protection E->F G 4. Don Gloves (Outer glove over cuff) F->G M Proceed with Chemical Handling G->M H 1. Remove Outer Gloves I 2. Remove Lab Coat / Suit (Turn inside out) H->I J 3. Remove Face Shield & Goggles I->J K 4. Remove Inner Gloves J->K L 5. Wash Hands Thoroughly K->L N Dispose of Contaminated PPE in Designated Hazardous Waste L->N M->H After Task Completion

Caption: PPE Workflow from Risk Assessment to Disposal.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow. All waste generated must be treated as hazardous.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures. Never dispose of this chemical down the drain.[4]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with this compound must be disposed of in a designated solid hazardous waste container.[4]

  • Empty Containers: "Empty" containers that held this compound are still hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label on the original container and dispose of it according to your EHS guidelines.[10]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.